2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-2-(3-bromophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVIGGHRMIPLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421603-70-4 | |
| Record name | 2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
CAS Number: 2829292-62-6
Introduction
(R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest to the pharmaceutical and fine chemical industries.[1][2][3] Its structural motif, featuring a stereocenter and a substituted phenyl ring, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While specific experimental data for (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is not widely published, data for analogous compounds and in silico predictions provide valuable insights.
| Property | Value/Information | Source |
| CAS Number | 2829292-62-6 | [1][2] |
| Molecular Formula | C₈H₁₁BrClNO | [1][2] |
| Molecular Weight | 252.54 g/mol | [1][2] |
| IUPAC Name | (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | 245 °C (decomposes) for the regioisomer 2-amino-1-(3-bromophenyl)ethanol hydrochloride (CAS 14615-28-2) | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [3] |
Synthesis and Purification
The stereoselective synthesis of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol is a critical step in its utilization. Several strategies can be employed, primarily focusing on asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis Approaches
The direct synthesis of the desired (R)-enantiomer offers an efficient route, avoiding the loss of 50% of the material inherent in classical resolution. Key methodologies include:
-
Asymmetric Reduction of α-Amino Ketones: A common and effective method involves the enantioselective reduction of a corresponding α-amino ketone precursor. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. European Patent EP0924194B1 describes processes for producing optically active (R)-2-amino-1-phenylethanol derivatives through the asymmetric reduction of the corresponding aminoketone, a method that could be adapted for this target molecule.
-
Chemoenzymatic Methods: Biocatalysis offers a green and highly selective alternative. Enzymes such as ketoreductases can reduce a prochiral ketone precursor to the desired chiral alcohol with high enantiomeric excess.
Chiral Resolution of Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol
An alternative to asymmetric synthesis is the preparation of the racemic amino alcohol followed by separation of the enantiomers.
A plausible synthetic route to the racemic free base is outlined below, based on the synthesis of the regioisomer 2-amino-1-(3-bromophenyl)ethan-1-ol.[5]
Protocol: Synthesis of Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol (Illustrative)
This protocol is adapted from the synthesis of a regioisomer and should be optimized for the target molecule.
Step 1: Synthesis of 2-Azido-1-(3-bromophenyl)ethan-1-ol
-
Dissolve 3-bromoacetophenone in a suitable solvent (e.g., methanol).
-
Add sodium borohydride (NaBH₄) portion-wise at 0°C to reduce the ketone to the corresponding alcohol, 1-(3-bromophenyl)ethan-1-ol.
-
Convert the alcohol to a suitable leaving group (e.g., by tosylation with tosyl chloride and a base).
-
Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 2-azido-1-(3-bromophenyl)ethan-1-ol.
Step 2: Reduction of the Azide to the Amine
-
Dissolve the 2-azido-1-(3-bromophenyl)ethan-1-ol in a solvent such as THF.
-
Add a reducing agent, for example, triphenylphosphine followed by water, and heat the mixture.[5]
-
After the reaction is complete, perform an aqueous workup to isolate the crude racemic 2-amino-1-(3-bromophenyl)ethan-1-ol.
-
Purify the product by column chromatography.
Chiral Resolution Protocol:
-
Dissolve the racemic amino alcohol in a suitable solvent.
-
Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid), to form diastereomeric salts.
-
Utilize the differential solubility of the diastereomeric salts to selectively crystallize one diastereomer.
-
Isolate the desired diastereomer by filtration.
-
Treat the isolated salt with a base to liberate the free (R)-amino alcohol.
-
Finally, treat the free base with hydrochloric acid to yield (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.
Diagram: Synthetic and Resolution Workflow
Caption: General workflow for the synthesis of the racemic amino alcohol and subsequent chiral resolution.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the 3-bromophenyl ring, a multiplet for the chiral methine proton (CH-N), and multiplets for the diastereotopic methylene protons of the CH₂-OH group. The amino and hydroxyl protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the six carbons of the aromatic ring (with the carbon attached to bromine showing a characteristic lower intensity), the chiral carbon (C-N), and the methylene carbon (C-OH).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₈H₁₀BrNO) and characteristic fragmentation patterns.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing both chemical and enantiomeric purity.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amino alcohols.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and compare the retention times of the peaks to those of known standards of the (R) and (S) enantiomers, if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Diagram: Analytical Workflow for Quality Control
Caption: A typical analytical workflow for the quality control of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.
Applications in Research and Drug Development
Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry. They are key components in a variety of pharmaceuticals, including beta-blockers, antiviral agents, and other therapeutics.
While specific, documented applications for (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride are not prevalent in publicly accessible literature, its structure suggests its potential as a key intermediate in the synthesis of novel drug candidates. For instance, a structurally similar compound, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, is a known intermediate in the synthesis of Mirabegron, a β₃ adrenergic receptor agonist. This suggests that the title compound could be a valuable building block for developing analogs or new chemical entities targeting similar biological pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. While a specific Material Safety Data Sheet (MSDS) for this CAS number is not widely available, data from analogous compounds should be considered.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid:
-
In case of skin contact: Wash immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Always consult a comprehensive and up-to-date Safety Data Sheet before handling this compound.
Conclusion
(R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral building block with considerable potential for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its stereoselective synthesis, while requiring careful planning and execution, can be achieved through established methods of asymmetric synthesis or chiral resolution. The analytical techniques outlined in this guide provide a framework for ensuring the quality and purity of this important intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, compounds like this will play an increasingly vital role in the discovery and development of new medicines.
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An In-Depth Technical Guide to 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, a key chiral building block in contemporary drug discovery and development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's fundamental properties, synthesis, analytical characterization, and safe handling protocols, with a primary focus on its molecular weight and its implications in experimental design.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted phenylethanolamine derivative. The presence of a bromine atom on the phenyl ring and a chiral center at the carbon bearing the amino and hydroxyl groups makes it a valuable intermediate for introducing specific pharmacophores in the synthesis of complex neuroactive compounds and other therapeutic agents.[1]
Molecular Weight and Formula
The precise molecular weight of a compound is a cornerstone of chemical synthesis and analysis. It is fundamental for stoichiometric calculations in reaction design, preparation of solutions with accurate concentrations, and for the interpretation of mass spectrometry data.
The molecular formula for this compound is C8H11BrClNO.[2][3] Based on this, the calculated molecular weight is a critical parameter for any laboratory workflow.
| Property | Value | Source(s) |
| Molecular Formula | C8H11BrClNO | [2][3] |
| Molecular Weight | 252.54 g/mol | [2][3][4] |
| Monoisotopic Mass | 250.971252 Da | [3] |
The distinction between molecular weight (average isotopic mass) and monoisotopic mass is crucial. For high-resolution mass spectrometry, the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element, is the value that will be experimentally observed.
Physicochemical Characteristics
Understanding the physical properties of this compound is essential for its proper handling, storage, and use in reactions.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 245°C (decomposition) | [3] |
| Storage Conditions | Inert atmosphere, room temperature, protect from moisture | [4][5] |
The compound's hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent degradation and maintain its structural integrity.[5]
Synthesis Pathway: A Generalized Approach
The synthesis of this compound typically involves a multi-step process. While various specific methods exist, a common strategy involves the reduction of an alpha-azido ketone precursor, followed by hydrochloride salt formation. The following is a generalized, illustrative protocol.
Illustrative Synthesis Protocol
-
Azidation of the Ketone: Start with 2-azido-1-(3-bromophenyl)ethanone. This precursor can be synthesized from the corresponding alpha-bromo ketone.
-
Stereoselective Reduction: The key step is the reduction of the keto group to a hydroxyl group and the azide to an amine. This is often achieved using a reducing agent like sodium borohydride, followed by a separate or concurrent reduction of the azide, for instance, via catalytic hydrogenation or a Staudinger reaction.[6] Biocatalytic methods using specific microorganisms or enzymes are also employed to achieve high enantioselectivity.[7][8]
-
Work-up and Extraction: The reaction mixture is typically quenched and then extracted with an organic solvent. Acid-base washes are used to purify the free amine.[6]
-
Salt Formation: The purified 2-amino-2-(3-bromophenyl)ethan-1-ol free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Isolation and Drying: The resulting solid is collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum to yield the final product.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound. Due to the lack of a strong chromophore in the primary amine itself, pre-column derivatization is a common and highly effective strategy.
Protocol: Purity Analysis by RP-HPLC with OPA/FMOC Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of the hydrochloride salt in 0.1 N HCl.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a precisely weighed amount in 0.1 N HCl to a known concentration.
-
-
Automated Derivatization:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA-derivatized amino acid.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Data Analysis:
-
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.
-
Quantification can be achieved by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Caption: Workflow for HPLC analysis with pre-column derivatization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum would show characteristic signals for the aromatic protons (with splitting patterns influenced by the bromine substituent), the methine proton adjacent to the hydroxyl and amino groups, and the methylene protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the molecular ion of the free base (C8H10BrNO) at m/z corresponding to its isotopic pattern. High-resolution MS is used to confirm the elemental composition.
Applications in Drug Development
The primary utility of 2-Amino-2-(3-bromophenyl)ethan-1-ol and its hydrochloride salt lies in its role as a chiral building block in medicinal chemistry.[1]
-
Central Nervous System (CNS) Agents: It serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds. The specific stereochemistry is often crucial for biological activity.
-
Structure-Activity Relationship (SAR) Studies: The bromophenyl moiety provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the exploration of SAR and the optimization of lead compounds.[1]
-
Asymmetric Synthesis: Its defined stereocenter is leveraged to introduce chirality into larger, more complex molecules, ensuring the synthesis of enantiomerically pure drug candidates.[1]
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety.
-
Hazard Identification: This compound is generally classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12] The material is hygroscopic and should be protected from moisture.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][13]
Conclusion
This compound is a specialized chemical intermediate whose precise molecular weight of 252.54 g/mol is a fundamental parameter for its effective use. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for researchers leveraging this molecule to advance the frontiers of pharmaceutical development. Adherence to strict safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
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An In-depth Technical Guide to the Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride from 3-Bromoacetophenone
Introduction
This guide provides a comprehensive, research-level overview of a robust synthetic pathway to 2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, a valuable building block in medicinal chemistry. This molecule belongs to the phenylethanolamine class, a structural motif present in numerous physiologically active compounds. Its analogues are also studied in the context of synthetic cathinone derivatives, making its synthesis relevant for both pharmaceutical development and forensic chemistry.[1][2]
The specified starting material for this synthesis is 3-bromoacetophenone. A logical and efficient synthetic transformation from this precursor leads to the 2-amino-1-(3-bromophenyl)ethan-1-ol isomer. It is important to note that a direct synthesis of the isomeric 2-amino-2-(3-bromophenyl)ethan-1-ol from 3-bromoacetophenone is not synthetically straightforward and would require a more complex, multi-stage approach involving carbon-carbon bond formation. Therefore, this guide will focus on the scientifically sound and widely practiced route detailed herein.
The selected strategy is a multi-step sequence that embodies core principles of modern organic synthesis:
-
α-Bromination: Introduction of a reactive handle adjacent to the carbonyl group.
-
Gabriel Synthesis: A classic and reliable method for the clean formation of a primary amine.
-
Diastereoselective Ketone Reduction: Conversion of the carbonyl to a hydroxyl group.
-
Phthalimide Deprotection: Liberation of the target primary amine.
-
Salt Formation: Conversion to the stable and crystalline hydrochloride salt.
This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and expert insights into the causality behind experimental choices.
Overall Synthetic Workflow
The complete transformation from 3-bromoacetophenone to the final hydrochloride salt is illustrated below. Each major step will be detailed in the subsequent sections.
Caption: Overall 5-step synthetic pathway.
Part 1: α-Bromination of 3-Bromoacetophenone
The initial step involves the selective bromination of the α-carbon of the acetophenone derivative. This reaction introduces a bromine atom, which serves as an excellent leaving group for the subsequent nucleophilic substitution.
Mechanism and Rationale
Under acidic conditions, the α-bromination of a ketone proceeds through an enol intermediate.[3] The reaction is acid-catalyzed because protonation of the carbonyl oxygen makes the α-proton more acidic, facilitating the formation of the enol. This enol formation is the rate-determining step of the reaction.[4] The electron-rich double bond of the enol then attacks molecular bromine in a rapid, electrophilic addition step to yield the α-brominated ketone.
Caption: Mechanism of acid-catalyzed α-bromination.
Expertise & Causality:
-
Catalyst: Acetic acid often serves as both the solvent and the acid catalyst, promoting enolization without being overly harsh.
-
Temperature Control: The reaction is typically performed at or slightly above room temperature. Careful temperature management is crucial to prevent unwanted side reactions, such as polybromination or competitive aromatic bromination.[3]
-
Reagent Addition: Bromine is usually added dropwise to maintain control over the reaction rate and temperature.
Experimental Protocol: Synthesis of 2,3'-Dibromoacetophenone
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a tube leading to a beaker with sodium thiosulfate solution to neutralize HBr gas and excess bromine).
-
Reaction Mixture: Charge the flask with 3-bromoacetophenone (1.0 eq) and glacial acetic acid (as solvent).
-
Bromine Addition: Dissolve bromine (1.0-1.1 eq) in glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution at room temperature over 30-60 minutes.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[5]
-
Workup: Slowly pour the reaction mixture into a beaker of ice water. The product, 2,3'-dibromoacetophenone, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol to remove impurities.
-
Purification: Dry the solid in a vacuum oven. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
| Parameter | Value |
| Starting Material | 3-Bromoacetophenone |
| Reagent | Bromine (Br₂) |
| Solvent/Catalyst | Glacial Acetic Acid |
| Temperature | 25-30 °C |
| Typical Yield | 80-90% |
Part 2: Gabriel Synthesis of Primary Amine
To introduce the primary amino group, the Gabriel synthesis is employed. This method uses the phthalimide anion as an ammonia surrogate, which elegantly prevents the over-alkylation often seen with direct amination, thus ensuring a high yield of the desired primary amine.[6][7]
Mechanism and Rationale
The reaction is a classic SN2 nucleophilic substitution. Potassium phthalimide, prepared by deprotonating phthalimide with a base like potassium hydroxide, is a potent nucleophile.[8] It attacks the electrophilic α-carbon of the 2,3'-dibromoacetophenone, displacing the bromide ion and forming the N-alkylated phthalimide intermediate.
Caption: The Gabriel synthesis step.
Expertise & Causality:
-
Nucleophile Choice: Phthalimide is ideal because after the initial alkylation, the lone pair on the nitrogen is delocalized by the two adjacent carbonyl groups, rendering it non-nucleophilic and preventing further reaction.[9]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is preferred as it effectively solvates the potassium cation without interfering with the nucleophile, thereby accelerating the SN2 reaction.
Experimental Protocol: Synthesis of N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide
-
Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the potassium phthalimide.
-
Substrate Addition: Add a solution of 2,3'-dibromoacetophenone (1.0 eq) in DMF to the flask.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-3 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. Recrystallization from ethanol or acetic acid can be performed for further purification.
| Parameter | Value |
| Starting Material | 2,3'-Dibromoacetophenone |
| Reagent | Potassium Phthalimide |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Typical Yield | 85-95% |
Part 3: Reduction of the Carbonyl Group
The next step is the selective reduction of the ketone functionality to a secondary alcohol. This transformation is critical for establishing the final amino alcohol structure.
Mechanism and Rationale
Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect the less reactive imide carbonyls of the phthalimide group. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide by the solvent (typically an alcohol) yields the desired hydroxyl group.
Caption: Two-step mechanism of ketone reduction by NaBH₄.
Expertise & Causality:
-
Reagent Selectivity: The choice of NaBH₄ over a more powerful reagent like lithium aluminum hydride (LiAlH₄) is critical. LiAlH₄ would non-selectively reduce both the ketone and the phthalimide imide groups, leading to undesired byproducts.
-
Stereochemistry: This reduction creates a new chiral center at the benzylic carbon. Using an achiral reducing agent like NaBH₄ will result in a racemic mixture of (R)- and (S)-enantiomers. Enantioselective reduction would require a chiral reducing agent or catalyst.
Experimental Protocol: Synthesis of N-(2-hydroxy-2-(3-bromophenyl)ethyl)phthalimide
-
Setup: Suspend the N-substituted phthalimide (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the suspension in an ice bath to 0-5 °C.
-
Reagent Addition: Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred suspension, maintaining the low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid or acetone to destroy excess NaBH₄.
-
Isolation: Reduce the solvent volume under vacuum. Add water to precipitate the product. Collect the solid by filtration, wash with water, and dry.
| Parameter | Value |
| Starting Material | N-(2-(3-bromophenyl)-2-oxoethyl)phthalimide |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Part 4: Deprotection to Yield the Amino Alcohol
The final step in forming the free amino alcohol is the removal of the phthalimide protecting group. Hydrazinolysis is the most common and effective method for this cleavage.
Mechanism and Rationale
The Ing-Manske procedure involves reacting the N-alkylated phthalimide with hydrazine (N₂H₄).[10] Hydrazine acts as a strong nucleophile, attacking the imide carbonyls in a two-step process. This results in the formation of the desired primary amine and a very stable, five-membered cyclic hydrazide byproduct, phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion.
Caption: Deprotection via hydrazinolysis.
Expertise & Causality:
-
Method Choice: Hydrazinolysis is generally preferred over acid or base hydrolysis, which require harsh conditions (high temperatures and strong acids/bases) that could potentially degrade the product. The precipitation of the phthalhydrazide byproduct simplifies the purification process significantly.[9]
Experimental Protocol: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol
-
Setup: Dissolve the N-substituted phthalimide alcohol (1.0 eq) in ethanol in a round-bottom flask with a magnetic stirrer and reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.
-
Workup (Acidification): Cool the mixture and acidify with concentrated hydrochloric acid to dissolve the product amine and fully precipitate the phthalhydrazide.
-
Isolation of Byproduct: Filter off the phthalhydrazide solid and wash it with a small amount of cold ethanol.
-
Isolation of Product: Evaporate the filtrate to dryness to obtain the crude hydrochloride salt. For the free base, instead of evaporating, make the filtrate basic with NaOH or KOH, extract the free amine with a solvent like ethyl acetate, dry the organic layer, and evaporate to yield the amino alcohol as an oil or solid.
| Parameter | Value |
| Starting Material | N-(2-hydroxy-2-(3-bromophenyl)ethyl)phthalimide |
| Reagent | Hydrazine Hydrate (N₂H₄·H₂O) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 75-85% |
Part 5: Formation of the Hydrochloride Salt
For improved stability, handling, and solubility, the final amino alcohol free base is converted to its hydrochloride salt.
Protocol and Rationale
The free base is an oil or low-melting solid that can be hygroscopic and susceptible to oxidation. Converting it to a salt typically yields a stable, crystalline solid with a sharp melting point, which is easier to purify, weigh, and store.[11]
Experimental Protocol
-
Dissolution: Dissolve the purified 2-amino-1-(3-bromophenyl)ethan-1-ol free base in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in ether or isopropanol, or bubble anhydrous HCl gas through the solution.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.
| Parameter | Value |
| Starting Material | 2-Amino-1-(3-bromophenyl)ethan-1-ol |
| Reagent | Hydrogen Chloride (HCl) |
| Solvent | Diethyl Ether / Isopropanol |
| Product Form | Crystalline Solid |
| Melting Point | ~245 °C (decomposes)[11] |
References
- Periasamy, M., & Reddy, M. R. (1990). Reduction of oximes with sodium borohydride-copper (II) sulfate in methanol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 29(5), 494-495.
- Jit, P., et al. (2015). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry, 13(30), 8196-8201.
- Setamdideh, D., & Karimi, Z. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2853-2857.
- Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System.
- Boruah, A., et al. (1997). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones. Synlett, 1997(11), 1251-1252.
- Ghosh, A. K., McKee, S. P., & Sanders, W. M. (1991). STEREOSELECTIVE REDUCTION OF α-HYDROXY OXIME ETHERS: A CONVENIENT ROUTE TO CIS-1,2-AMINO ALCOHOLS. Tetrahedron Letters, 32(7), 711-714.
- ChemicalBook. (n.d.). 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis.
- Ferreira, B., et al. (2019).
- European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile.
- Encyclopedia MDPI. (2022). Synthetic Cathinones.
- Valente, M. J., et al. (2024).
- Coppola, M., & Mondola, R. (2012). Synthetic Cathinones and amphetamine analogues: What's the rave about?. Toxicology letters, 211(2), 121-126.
- Echemi. (n.d.). 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE.
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.
- Wang, Y., et al. (2024).
- Quora. (2020). What is bromination acetophenone?.
- Advanced ChemBlocks. (n.d.). (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride.
- Wikipedia. (n.d.). Oxime.
- LibreTexts Chemistry. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones.
- ChemistryViews. (2022). Iron-Catalyzed Hydrogenations of Ketones, Aldehydes, and Imines.
- Wikipedia. (n.d.). Gabriel synthesis.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications.
- PubChem. (n.d.). 2-Amino-2-(3-bromophenyl)ethanol.
- Structural chemistry of oximes - Supporting Information. (n.d.).
- Wikipedia. (n.d.). α-Ketol rearrangement.
- BenchChem. (n.d.). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols.
- Google Patents. (n.d.). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
- Krische, M. J., et al. (2017). From Hydrogenation to Transfer Hydrogenation to Hydrogen Auto-Transfer in Enantioselective Metal-Catalyzed Carbonyl Reductive Coupling. Accounts of chemical research, 50(8), 1957–1968.
- ResearchGate. (n.d.). Catalytic hydrogenation of imines.
- ACS Publications. (n.d.). Structural Chemistry of Oximes.
- Professor Dave Explains. (2025). Enantioselective Hydrogenation of Carbonyls and Imines.
- Al-Haiza, M. A. (2019). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 5(10), 88-93.
- Organic Chemistry – Specific Name Reactions. (n.d.).
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
- Zhang, X., et al. (n.d.). Supporting Information - Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Wiley-VCH.
- Smith, J. H., & Kaiser, E. T. (1970). Nucleophilic reactions of .alpha.-bromoacetophenone oxime. Preparation of anti-acetophenone oxime. The Journal of Organic Chemistry, 35(9), 3123-3125.
- PubChemLite. (n.d.). 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride.
- Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
- CymitQuimica. (n.d.). 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.
- Ambeed. (n.d.). Stereoselectivity of the Beckmann Rearrangement of the Oxime Derived from 4-Bromoacetophenone.
- ChemScene. (n.d.). 2-Amino-1-(3-bromophenyl)ethan-1-ol.
- Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
- Sciencemadness.org. (2010). Reduction of oximes to corresponding amines.
- Chemspace. (n.d.). 2-amino-2-(3-bromophenyl)ethan-1-ol.
- BLDpharm. (n.d.). This compound.
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
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A Guide to the Spectroscopic Characterization of 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride
Introduction
In the landscape of pharmaceutical development and organic synthesis, the precise structural confirmation of novel chemical entities and their intermediates is a cornerstone of scientific rigor. 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a key chiral building block, frequently utilized in the synthesis of neurologically active compounds and other complex molecular architectures.[1][2] Its utility stems from the versatile functional groups it possesses: a primary amine, a primary alcohol, and a brominated aromatic ring, all of which can be further functionalized.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals, offering not just reference data, but also the underlying principles and experimental logic required for robust structural verification. The protocols and interpretations herein are presented to ensure self-validating and reproducible results, a critical aspect of Good Laboratory Practice (GLP).
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, one must first understand the molecule's structure. The hydrochloride salt form means the primary amine is protonated, existing as an ammonium group (-NH₃⁺). This significantly influences its spectroscopic signature compared to the free base.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For a hydrochloride salt like this, the choice of a deuterated solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices because they readily dissolve the salt. A key difference is that in D₂O, the acidic protons from the -OH and -NH₃⁺ groups will exchange with deuterium and become invisible in the spectrum. In DMSO-d₆, these protons are typically observable.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
A standard pulse program is used, with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum and Interpretation
The spectrum is best understood by breaking down the structure into its constituent spin systems.
-
Aromatic Region (δ 7.2-7.8 ppm): The 3-bromophenyl group gives rise to a complex multiplet pattern. We expect four distinct signals:
-
One proton will be a singlet (or a narrow triplet), located between two bromine atoms.
-
The other three protons will appear as multiplets due to ortho and meta couplings. Their chemical shifts are influenced by the electron-withdrawing effect of the bromine and the amino-ethanol side chain.
-
-
Methine Proton (-CH-N⁺H₃, δ ~4.5-5.0 ppm): This proton is adjacent to the chiral center, the aromatic ring, and the methylene group. It will appear as a multiplet, split by the two diastereotopic protons of the adjacent methylene group.
-
Methylene Protons (-CH₂-OH, δ ~3.5-4.0 ppm): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will appear as a complex multiplet, each split by the other and by the methine proton.
-
Exchangeable Protons (variable):
-
Ammonium Protons (-N⁺H₃): In DMSO-d₆, these often appear as a broad singlet. Its position is highly dependent on concentration and temperature.
-
Hydroxyl Proton (-OH): This will likely appear as a triplet, coupled to the adjacent methylene protons.
-
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.75 | s | 1H | Ar-H |
| ~7.50-7.65 | m | 2H | Ar-H |
| ~7.35-7.45 | t | 1H | Ar-H |
| ~5.5 (broad) | s | 1H | -OH |
| ~4.65 | m | 1H | -CH(NH₃⁺)- |
| ~3.70-3.90 | m | 2H | -CH₂OH |
| ~8.5 (very broad) | s | 3H | -NH₃⁺ |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in a molecule. As the ¹³C isotope has a low natural abundance, longer acquisition times or a greater number of scans are typically required compared to ¹H NMR.
Experimental Protocol: ¹³C NMR
The sample preparation and instrumentation are identical to that of ¹H NMR. The key difference is the use of a carbon-observe pulse program, often with proton decoupling (like the standard PENDANT or DEPT sequences) to simplify the spectrum and enhance the signal.
Predicted ¹³C NMR Spectrum and Interpretation
We expect to see 8 distinct carbon signals corresponding to the 8 carbon atoms in the molecule.
-
Aromatic Carbons (δ 120-145 ppm): Six signals are expected. The carbon atom directly bonded to the bromine (C-Br) will be significantly shifted. The other five will have shifts determined by their position relative to the substituents.
-
Aliphatic Carbons (δ 50-70 ppm):
-
The methine carbon (-C H(NH₃⁺)-) will appear in the range of δ 50-60 ppm.
-
The methylene carbon (-C H₂OH) will be slightly more deshielded due to the adjacent oxygen, appearing around δ 60-70 ppm.
-
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~143.5 | Ar-C (quaternary) |
| ~131.0 | Ar-CH |
| ~130.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~126.5 | Ar-CH |
| ~122.0 | Ar-C-Br (quaternary) |
| ~65.0 | -CH₂OH |
| ~55.0 | -CH(NH₃⁺)- |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FTIR
A common and reliable method is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-600 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the O-H, N-H, C-H, and aromatic C=C bonds.
-
O-H and N-H Stretching Region (3500-2800 cm⁻¹): This region will be broad and complex. The O-H stretch from the alcohol will appear as a broad band around 3300 cm⁻¹. Overlapping this will be the N-H stretching bands from the ammonium salt (-NH₃⁺), which typically appear as a broad, strong absorption between 3200 and 2800 cm⁻¹.
-
C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches will be visible as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information:
-
N-H Bending: Ammonium salt bending vibrations appear around 1600-1500 cm⁻¹.
-
Aromatic C=C Stretching: These occur in the 1600-1450 cm⁻¹ region.
-
C-O Stretching: The primary alcohol C-O stretch will give a strong band around 1050 cm⁻¹.
-
C-Br Stretching: This will be a weaker band in the lower frequency region, typically around 700-600 cm⁻¹.
-
Table 3: Predicted Major IR Absorption Bands (ATR)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3200-2800 | Strong, Broad | N-H stretch (ammonium salt) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1575 | Medium-Strong | N-H bend (ammonium salt) |
| 1500-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~700 | Medium | C-Br stretch |
Workflow and Data Integration
The power of spectroscopic analysis lies in the integration of data from multiple techniques. A discrepancy in one spectrum can be clarified by another, leading to an unambiguous structural assignment.
Caption: Integrated workflow for spectroscopic structural confirmation.
Conclusion
The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a comprehensive and definitive method for its structural verification. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. By following standardized protocols and integrating the data from these orthogonal techniques, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, thereby upholding the principles of scientific integrity in their research and development endeavors.
References
- MySkinRecipes. (n.d.). (2S)-2-Amino-2-(3-bromophenyl)ethanol. Retrieved from MySkinRecipes website. [Link not available]
- BenchChem. (2025). A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
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The Solubility Profile of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Solubility Landscape of Novel APIs
In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. It dictates the bioavailability, route of administration, and ultimately, the therapeutic efficacy of a drug product. This guide provides an in-depth technical exploration of the solubility characteristics of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, a molecule of interest for researchers in medicinal chemistry and drug development. In the absence of extensive published solubility data for this specific compound, this paper adopts a first-principles approach. We will dissect the molecular structure, apply established chemical theories, and draw parallels with related compounds to construct a predictive solubility profile. Furthermore, we will equip the reader with a robust experimental framework to determine its solubility with precision.
Molecular Characterization and Predicted Solubility Behavior
This compound is a chiral amino alcohol hydrochloride salt. Its structure, featuring a brominated phenyl ring, an amino group, and a hydroxyl group, imparts a distinct set of physicochemical properties that govern its interaction with various solvents.
Key Physicochemical Properties:
| Property | Value/Prediction | Source |
| Molecular Formula | C₈H₁₁BrClNO | [1] |
| Molecular Weight | 252.54 g/mol | [1] |
| Melting Point | 245°C (decomposes) | [1] |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The presence of the hydrochloride salt form is the most critical determinant of its solubility. The ionic character imparted by the protonated amine and the chloride counter-ion suggests a high affinity for polar solvents capable of solvating these ions. The hydroxyl group and the amino group can also participate in hydrogen bonding, further enhancing solubility in protic solvents. Conversely, the bromophenyl group is lipophilic and will favor interactions with less polar, aprotic, or nonpolar solvents. The XLogP3 value of 2.9 indicates a moderate degree of lipophilicity for the free base.
Based on these structural features, we can predict the following general solubility trends:
-
High Solubility: Expected in polar protic solvents like water, methanol, and ethanol. These solvents can effectively solvate the ions through ion-dipole interactions and engage in hydrogen bonding with the amino and hydroxyl groups.
-
Moderate to High Solubility: Likely in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents have high dielectric constants and can solvate cations well, though they are not hydrogen bond donors.
-
Low to Negligible Solubility: Anticipated in nonpolar solvents like toluene, hexane, and diethyl ether. These solvents lack the polarity to overcome the lattice energy of the salt and cannot engage in the necessary intermolecular interactions for dissolution.
-
Variable Solubility: Solubility in solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane, will depend on the delicate balance between the polar and nonpolar characteristics of the molecule.
Insights from Structurally Related Compounds
While direct solubility data for our target molecule is scarce, examining the solubility of analogous compounds can provide valuable contextual clues.
-
Phenylethanolamine: The parent compound, phenylethanolamine, is reported to be soluble in water. Its hydrochloride salt is expected to have even greater aqueous solubility. For the free base, 2-Amino-1-phenylethanol, high solubility has been reported in DMSO (100 mg/mL) and moderate solubility in ethanol (27 mg/mL), while it is insoluble in water (< 0.1 mg/mL).[2][3] This highlights the significant impact of the hydrochloride salt on aqueous solubility.
-
3-Bromoamphetamine hydrochloride: This compound shares the bromophenyl group and the hydrochloride salt form. It is reported to be soluble in:
-
DMF: 25 mg/mL
-
DMSO: 20 mg/mL
-
Ethanol: 30 mg/mL
-
PBS (pH 7.2): 10 mg/mL[4]
-
This data suggests that our target molecule, with its additional hydroxyl group enhancing polarity, should exhibit at least comparable, if not better, solubility in these polar solvents.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid like this compound in a solvent is governed by a thermodynamic balance between the lattice energy of the crystal and the solvation energy of the individual ions and molecules.
ΔG_solution = ΔH_solution - TΔS_solution
For dissolution to be spontaneous, the Gibbs free energy of solution (ΔG_solution) must be negative. This is achieved when the energy released upon solvation of the ions by the solvent molecules is sufficient to overcome the energy required to break apart the crystal lattice.
Experimental Determination of Solubility: A Standardized Protocol
To obtain definitive solubility data, a systematic experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[5]
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).
Materials and Equipment:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow:
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.[5]
-
-
Separation of Solid and Liquid Phases:
-
Remove the vials from the shaker and centrifuge them at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Back-calculate the concentration of the original supernatant using the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Concluding Remarks for the Practicing Scientist
While a comprehensive public database on the solubility of this compound is not yet available, a thorough understanding of its molecular structure and the fundamental principles of solubility allows for a robust predictive assessment. The presence of the hydrochloride salt, along with the polar amino and hydroxyl functionalities, strongly suggests a favorable solubility profile in polar protic and aprotic solvents. For drug development professionals, the provided experimental protocol offers a clear and reliable pathway to generate the precise solubility data required for informed decisions in formulation, process development, and preclinical studies. The insights and methodologies presented in this guide are intended to empower researchers to confidently navigate the challenges of characterizing novel APIs and accelerate their journey from the laboratory to the clinic.
References
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World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]
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Wikipedia. (2023, December 2). Phenylethanolamine. Retrieved from [Link]
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Material Safety Data Sheet for 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
An In-depth Technical Guide to the Safe Handling and Risk Assessment of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
This document provides a comprehensive safety and handling guide for this compound. As specific safety data for this compound is not extensively published, this guide synthesizes information from structurally analogous chemicals, established chemical principles, and standard laboratory safety protocols. It is designed for researchers, scientists, and drug development professionals who require a deeper, context-driven understanding of the compound's risk profile beyond a standard data sheet.
Section 1: Compound Profile and Strategic Context
1.1 Chemical Identity and Structural Analogs
This compound is a synthetic organic compound, typically used as a building block in medicinal chemistry and pharmaceutical research.[1][2] It belongs to the class of amino alcohols, containing a primary amine, a hydroxyl group, and a brominated aromatic ring. The hydrochloride salt form generally enhances stability and solubility in aqueous media.
Due to its specific substitution pattern, it is crucial to distinguish it from its isomers, which may have different CAS numbers and potentially different biological or toxicological profiles:
-
(R)-enantiomer hydrochloride: CAS 2829292-62-6[3]
-
Positional Isomer (1-amino, 3-bromo): 2-Amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, CAS 14615-28-2[4]
-
Positional Isomer (1-amino, 2-bromo): 2-Amino-1-(2-bromophenyl)ethanol hydrochloride, CAS 71095-20-0[5]
The guidance within this document is predicated on the shared functional groups (amino alcohol, bromophenyl) across these related structures.
1.2 Intended Use
This compound is intended for laboratory research and development purposes only.[6] Its utility lies in the strategic placement of reactive functional groups—the amine and alcohol—allowing for its incorporation into larger, more complex molecules with potential pharmacological activity.[2][7]
Section 2: The Hazard Landscape: A Synthesized Risk Assessment
2.1 Anticipated GHS Classification
| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Assessment |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 2-(2-Bromophenyl)ethan-1-ol and 2-(3-Bromophenyl)ethanol.[8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A common characteristic of amino compounds and reported for multiple analogs.[8][9][10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Expected due to the irritant nature of the compound; can cause significant eye discomfort or damage.[8][9][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | The fine, powdered nature of the solid can lead to irritation of the respiratory tract upon inhalation.[8][9][10] |
2.2 Expert Rationale for Hazards
-
Irritation: The primary amine is weakly basic and can disrupt skin and mucosal membranes, leading to irritation. The hydrochloride salt is acidic and can also contribute to this effect.
-
Toxicity: Halogenated aromatic compounds can exhibit toxicity through various mechanisms. While this compound's specific profile is unknown, the "Harmful if swallowed" classification for its analogs necessitates careful handling to prevent ingestion.[8][9]
-
Respiratory Effects: As a fine solid, the compound can be easily aerosolized. Inhalation of airborne powder can cause mechanical and chemical irritation to the nose, throat, and lungs.[5][9]
Section 3: Proactive Exposure Control and Laboratory Workflow
A risk-based approach to handling mandates the use of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE) to minimize or eliminate exposure. All operations should be performed in a designated area.
3.1 Engineering Controls
-
Primary Control: All weighing, transferring, and dissolution of the solid compound must be conducted inside a certified chemical fume hood to control airborne dust.[10]
-
Secondary Control: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]
3.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles with side shields or a full-face shield. Standard safety glasses are insufficient.[10]
-
Skin Protection:
-
Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[6]
-
Lab Coat: A fully buttoned lab coat must be worn to protect street clothes and skin.
-
-
Respiratory Protection: If work outside of a fume hood is unavoidable and there is a risk of aerosolization, a government-approved respirator (e.g., N95 or higher) is required.[6]
3.3 Laboratory Handling Workflow
The following diagram outlines the standard workflow for safely handling the compound from receipt to disposal.
Caption: Standard laboratory workflow for handling chemical powders.
Section 4: Chemical Compatibility and Reactivity
Understanding the reactivity profile is crucial for safe experimental design and storage.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can react exothermically and potentially decompose the molecule.
-
Strong Bases: Will neutralize the hydrochloride salt and liberate the free amine. This reaction itself is not typically hazardous but changes the compound's properties.
-
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide/hydrogen chloride gas.[9]
-
Storage Conditions: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][12] Some suppliers recommend refrigerated storage (0-8 °C).[3]
Section 5: Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure or spill.
5.1 First Aid Measures
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10] |
| Skin Contact | Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][9] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
5.2 Spill Response Decision Tree
This diagram provides a logical flow for responding to a chemical spill.
Caption: Decision tree for responding to a laboratory chemical spill.
Section 6: Lifecycle Management: Storage and Disposal
6.1 Storage
-
General: Store in a cool, dry, well-ventilated area away from incompatible substances.[6][12]
-
Container: Keep container tightly sealed to prevent moisture absorption and contamination.[12][13]
-
Temperature: While room temperature storage is cited[5], refrigerated conditions (0-8°C) may be preferable for long-term stability, as recommended by some suppliers.[3]
6.2 Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Generation: Collect waste material and any contaminated items (e.g., weigh boats, gloves, absorbent pads) in a designated, labeled, and sealed container.[9][10]
-
Disposal Route: Do not dispose of down the drain. Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.
Section 7: Data Synthesis and Regulatory Context
7.1 Physical and Chemical Properties
| Property | Value | Source / Analog |
| Molecular Formula | C₈H₁₁BrClNO | Direct from suppliers.[3][4] |
| Molecular Weight | 252.54 g/mol | Direct from suppliers.[3][4] |
| Appearance | Solid (Form not specified) | Inferred from handling instructions. |
| Melting Point | 245 °C (decomposes) | Data for isomer CAS 14615-28-2.[4] |
| XLogP3 | 0.8 | Computed for free base form.[14] |
| Topological Polar Surface Area | 46.3 Ų | Computed for free base form.[14] |
7.2 Regulatory Information
This compound is generally supplied for research and development purposes and may be exempt from certain national chemical inventory reporting requirements (e.g., under the TSCA R&D Exemption in the US).[15] It is the user's responsibility to ensure compliance with all applicable regulations for the purchase, use, and disposal of this chemical.
References
- Safety D
- SAFETY DATA SHEET. Spectrum Chemical (2022-05-04).
- 2-Amino-1-(2-bromophenyl)ethanol hydrochloride. Advanced ChemBlocks.
- Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. (2016-04-21).
- SAFETY D
- safety d
- SAFETY DATA SHEET. Fisher Scientific (2009-09-26).
- Safety D
- 2-(2-Bromophenyl)ethan-1-ol | C8H9BrO | CID 2734089. PubChem.
- SAFETY D
- (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride. Advanced ChemBlocks.
- 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE. Echemi.
- 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis. ChemicalBook.
- 2-phenoxyethanol - Substance Inform
- Selected amines and amino alcohols. Miljøstyrelsen.
- 2-Amino-2-(3-bromophenyl)ethanol | C8H10BrNO | CID 22145001. PubChem.
- (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl. SynHet.
- Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals (2011-01-01).
- (R)-2-Amino-2-(3-chlorophenyl)ethanol. Sigma-Aldrich.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
- This compound. CymitQuimica.
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- 1. (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl [synhet.com]
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- 3. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]
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- 5. 2-Amino-1-(2-bromophenyl)ethanol hydrochloride 95% | CAS: 71095-20-0 | AChemBlock [achemblock.com]
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An In-depth Technical Guide to the Biological Activity of Brominated Phenylethanolamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of brominated phenylethanolamine derivatives, a class of compounds with significant potential for modulating adrenergic and other receptor systems. By exploring their synthesis, structure-activity relationships (SAR), and pharmacological effects, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. Detailed experimental protocols for assessing the biological activity of these compounds are provided, alongside an examination of their potential therapeutic applications and toxicological profiles.
Introduction: The Significance of Bromination in Phenylethanolamine Scaffolds
The phenylethanolamine backbone is a cornerstone of adrenergic pharmacology, forming the structural basis for endogenous catecholamines like norepinephrine and epinephrine. Chemical modification of this scaffold has been a fruitful strategy in medicinal chemistry for developing agents with tailored selectivity and potency for various adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃). Bromination, as a specific halogenation strategy, offers a unique approach to modulating the physicochemical and pharmacological properties of these molecules. The introduction of a bromine atom can influence a compound's lipophilicity, metabolic stability, and electronic distribution, thereby altering its binding affinity, efficacy, and selectivity for its biological targets. This guide delves into the nuanced effects of bromine substitution on the biological activity of phenylethanolamine derivatives, providing a foundation for the rational design of new chemical entities.
Structure-Activity Relationships: The Impact of Bromine Substitution
The biological activity of brominated phenylethanolamine derivatives is profoundly influenced by the position and number of bromine substituents on the phenyl ring.
-
Beta-Adrenergic Receptor Activity : Halogenation of the phenyl ring in phenylethanolamines can confer β-adrenolytic (antagonist) activity. Studies on halogenated thienylethanolamine derivatives, which share structural similarities, have shown that the position of the halogen is critical. For instance, monohalo substitution at positions C4 or C5 of a thiophene ring resulted in comparable β-blocking potency, while C3 halo-substituted compounds were largely inactive[1]. Dihalogenation at the C4 and C5 positions of the thiophene ring yielded compounds with myocardial β-receptor blocking effects comparable to propranolol[1]. These findings suggest that the placement of bromine on the phenyl ring of phenylethanolamines would similarly dictate their β-adrenergic activity.
-
Alpha-Adrenergic Receptor Activity : While the primary focus has often been on β-adrenergic receptors, halogenation can also influence activity at α-adrenergic receptors. For some phenylethanolamine derivatives, halogenation can lead to potent α-adrenoceptor blocking activity[2]. The interplay between substitutions on the phenyl ring and the ethanolamine side chain ultimately determines the α/β selectivity profile.
-
Serotonergic Receptor Activity : Bromination is also a known strategy to enhance affinity for serotonin (5-HT) receptors. For example, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is a potent 5-HT₂A receptor partial agonist. This highlights the potential for brominated phenylethanolamines to exhibit polypharmacology, which can be either a desirable trait or a liability depending on the therapeutic goal.
The following diagram illustrates the key structural features of a brominated phenylethanolamine and their influence on biological activity.
Caption: Structure-Activity Relationships of Brominated Phenylethanolamines.
Synthesis of Brominated Phenylethanolamine Derivatives
The synthesis of brominated phenylethanolamine derivatives typically involves a multi-step process. A common strategy is the bromination of a suitable precursor followed by the elaboration of the ethanolamine side chain.
Representative Synthetic Protocol: Synthesis of a Brominated Phenylethanolamine
This protocol outlines a general approach for the synthesis of a brominated phenylethanolamine, starting from a substituted acetophenone.
Step 1: Bromination of the Aromatic Ring
-
Dissolve the starting acetophenone derivative (e.g., 4-aminoacetophenone) in a suitable organic solvent (e.g., acetonitrile).
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the solution at room temperature. The molar ratio of the acetophenone to the brominating agent should be carefully controlled to achieve the desired degree of bromination.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the brominated acetophenone intermediate by recrystallization or column chromatography.
Step 2: α-Bromination of the Ketone
-
Dissolve the brominated acetophenone intermediate in a suitable solvent system (e.g., a mixture of ethyl acetate, chloroform, and ethanol).
-
Add copper(II) bromide and reflux the mixture for several hours.
-
After cooling, filter the reaction mixture and wash the solid with an appropriate solvent.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the α-bromoacetophenone intermediate by recrystallization.
Step 3: Amination
-
React the α-bromoacetophenone intermediate with an appropriate amine (e.g., tert-butylamine or isopropylamine) in an organic solvent.
-
The reaction conditions (temperature and time) will depend on the specific reactants used.
-
After the reaction is complete, work up the mixture to isolate the acetophenone amine intermediate.
Step 4: Reduction of the Ketone
-
Reduce the acetophenone amine intermediate using a suitable reducing agent, such as sodium borohydride, in an organic solvent.
-
The reduction converts the ketone to a secondary alcohol, forming the final brominated phenylethanolamine derivative.
-
Purify the final product by recrystallization or column chromatography.
Pharmacological Characterization: Assessing Biological Activity
To elucidate the biological activity of brominated phenylethanolamine derivatives, a combination of in vitro assays is employed to determine their binding affinity and functional activity at various receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. This technique involves competing the unlabeled test compound (the brominated phenylethanolamine derivative) with a radiolabeled ligand that has a known high affinity for the receptor of interest.
Part 1: Membrane Preparation
-
Harvest tissues (e.g., rat cerebral cortex) or cultured cells expressing the target adrenergic receptor subtype.
-
Homogenize the tissue or cells in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80°C until use.
Part 2: Competitive Binding Assay
-
In a 96-well plate, add the prepared cell membranes to each well.
-
Add increasing concentrations of the unlabeled brominated phenylethanolamine derivative.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [¹²⁵I]-Iodocyanopindolol for β receptors). The concentration of the radioligand should be approximately equal to its dissociation constant (Kd).
-
To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of a known unlabeled antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter or gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
For Gs-coupled receptors, such as β-adrenergic receptors, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Functional assays that measure cAMP accumulation are therefore crucial for determining the efficacy (EC₅₀ or IC₅₀) of a compound as an agonist or antagonist. Luciferase-based biosensors, such as the Promega GloSensor™ cAMP Assay, provide a sensitive and real-time method for measuring cAMP levels in living cells.
Part 1: Cell Preparation and Transfection
-
Culture a suitable cell line (e.g., HEK293) in the appropriate growth medium.
-
Transfect the cells with a plasmid encoding the GloSensor™ cAMP biosensor (e.g., pGloSensor™-22F cAMP Plasmid) using a suitable transfection reagent. If the cells do not endogenously express the receptor of interest, co-transfect with a plasmid encoding the desired adrenergic receptor subtype.
-
Plate the transfected cells in a 96-well plate and allow them to adhere and express the biosensor and receptor overnight.
Part 2: cAMP Assay
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the equilibration medium containing the GloSensor™ cAMP Reagent.
-
Incubate the plate for approximately 2 hours at room temperature to allow the reagent to enter the cells and equilibrate.[3]
-
Prepare serial dilutions of the brominated phenylethanolamine derivative (test compound) and a known reference agonist.
-
Add the test compounds and reference agonist to the appropriate wells.
-
Measure the luminescence signal using a luminometer. For kinetic studies, measurements can be taken in real-time. For endpoint assays, measure the luminescence after a specific incubation period (e.g., 15-30 minutes).[3]
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value.
The following diagram illustrates the workflow for the GloSensor™ cAMP assay.
Caption: Experimental Workflow for the GloSensor™ cAMP Assay.
Adrenergic Receptor Signaling Pathways
Brominated phenylethanolamine derivatives exert their effects by modulating the signaling pathways downstream of adrenergic receptors.
-
Canonical G-Protein Signaling : Beta-adrenergic receptors are classically coupled to the Gs alpha-subunit. Agonist binding promotes the exchange of GDP for GTP on Gαs, leading to its activation. Activated Gαs stimulates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological response. For Gq-coupled receptors like α₁-adrenergic receptors, agonist binding activates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. For Gi-coupled receptors like α₂-adrenergic receptors, agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Biased Signaling : It is now recognized that GPCRs can also signal through G-protein-independent pathways, often involving β-arrestins. Ligands that preferentially activate one pathway over another are known as "biased agonists." This phenomenon of biased agonism opens up new avenues for designing drugs with more specific therapeutic effects and fewer side effects. The potential for brominated phenylethanolamine derivatives to act as biased agonists is an exciting area for future research.
The following diagram depicts the canonical Gs-coupled signaling pathway for β-adrenergic receptors.
Caption: Canonical Gs-Coupled Signaling Pathway of β-Adrenergic Receptors.
Therapeutic Potential
The ability of brominated phenylethanolamine derivatives to modulate adrenergic receptors suggests their potential therapeutic utility in a range of disorders.
-
Cardiovascular Diseases : As β-blockers, certain derivatives could be valuable in the treatment of hypertension, angina, and arrhythmias. Conversely, β-agonists could be used in the management of heart failure. The development of β₃-adrenergic receptor agonists is also a promising area for cardiovascular therapy[4].
-
Respiratory Diseases : β₂-selective agonists are the mainstay of treatment for asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilatory effects. Bromination could be a strategy to fine-tune the selectivity and pharmacokinetic properties of β₂-agonists.
-
Metabolic Disorders : β₃-adrenergic receptors are found in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. Selective β₃-agonists have been investigated for the treatment of obesity and type 2 diabetes.
-
Central Nervous System Disorders : Adrenergic and serotonergic systems in the brain are implicated in mood, cognition, and arousal. Compounds that modulate these systems could have applications in the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).
Toxicological Profile
The toxicological profile of brominated phenylethanolamine derivatives is a critical consideration for their development as therapeutic agents. Acute toxicity studies in mice have shown that para-halogenation of phenylethylamine significantly increases its toxicity. For p-bromo-phenylethylamine, the LD₅₀ in mice was found to be 145.0 ± 2.9 mg/kg, which is lower than that of the parent compound phenylethylamine (226.7 ± 4.4 mg/kg)[3][5]. This suggests that the introduction of a bromine atom at the para position enhances the acute toxicity of the phenylethylamine scaffold.
It is important to note that not all sympathomimetic amines are alike in their toxicological profiles. While some, like MDMA and amphetamine, are known to be hepatotoxic, others, such as phenylephrine and ephedrine, show a lack of potential for liver injury. The specific mechanisms of toxicity for brominated phenylethanolamine derivatives require further investigation, but may involve the production of reactive metabolites, hyperthermia, and oxidative stress. A thorough toxicological evaluation, including studies on cytotoxicity, genotoxicity, and in vivo toxicity, is essential for any lead compound.
Conclusion and Future Directions
Brominated phenylethanolamine derivatives represent a promising class of compounds with diverse biological activities. Their ability to modulate adrenergic and serotonergic receptors makes them attractive candidates for the development of novel therapeutics for a wide range of diseases. The structure-activity relationships discussed in this guide provide a framework for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Synthesis and screening of novel brominated derivatives to further explore the chemical space and identify compounds with optimal pharmacological profiles.
-
Elucidation of the role of biased agonism in the activity of these compounds to develop drugs with more targeted therapeutic effects.
-
Comprehensive preclinical evaluation of lead compounds, including in vivo efficacy and detailed toxicological studies.
-
Exploration of their potential in treating a broader range of disorders , including those of the central nervous system.
By leveraging the principles and methodologies outlined in this guide, researchers can advance our understanding of the biological activity of brominated phenylethanolamine derivatives and unlock their full therapeutic potential.
References
-
Mosnaim, A. D., Wolf, M. E., & Mosnaim, G. (2019). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Drug and Chemical Toxicology, 43(2), 1-4. [Link]
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Mosnaim, A. D., Wolf, M. E., & Mosnaim, G. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Taylor & Francis Online. [Link]
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Shao, A., & Bloomer, R. J. (2019). Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review. Food and Chemical Toxicology, 123, 283-292. [Link]
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Villalobos, C. A., Bull, P., & Cassels, B. K. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 141(7), 1167–1174. [Link]
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Richards, J. R., et al. (2017). Sympathomimetic Toxidromes and Other Pharmacological Causes of Acute Hypertension. Journal of Cardiovascular Pharmacology and Therapeutics, 22(2), 123-133. [Link]
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Conde, S., Corral, C., Madroñero, R., Alvarez-Insúa, A. S., Fernámdez-Tomé, M. P., del Río, J., & Santos, M. (1977). beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives. Journal of Medicinal Chemistry, 20(7), 970–974. [Link]
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Wikipedia. (2023). Phenylethanolamine. [Link]
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Guedes, J. R., et al. (2021). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. Toxics, 9(11), 287. [Link]
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Archer, R. P., et al. (2014). Characterization of Synthetic Routes to 'Bromo-DragonFLY' and Benzodifuranyl Isopropylamine Homologues Utilizing Ketone Intermediates. Part 1: Synthesis of Ketone Precursors. Drug Testing and Analysis, 6(7-8), 658-667. [Link]
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Fuxe, K., et al. (1983). Synthesis and pharmacological study of the thiophene analogue of taclamine, QM-7184, a new neuroleptic drug with potent alpha-adrenoceptor blocking activity. Journal of Neural Transmission, 58(3-4), 185-206. [Link]
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Sokołowska, P., & Ufnal, M. (2022). Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases. International Journal of Molecular Sciences, 23(24), 15888. [Link]
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The Enigmatic Role of 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride in CNS Drug Discovery: A Methodological Blueprint for Investigation
To our valued community of researchers, scientists, and drug development professionals,
In the quest for novel therapeutics targeting the central nervous system (CNS), the exploration of unique chemical scaffolds is paramount. The compound 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, a member of the phenylethanolamine class, presents an intriguing yet largely uncharted profile. A comprehensive review of the current scientific literature reveals a conspicuous absence of specific pharmacological data for this particular molecule. While its structural congeners have been implicated in a range of CNS activities, the precise role and therapeutic potential of this 3-bromo-substituted analog remain to be elucidated.
This technical guide, therefore, deviates from a retrospective analysis of established data. Instead, it serves as a forward-looking, methodological blueprint for the scientific community. As a Senior Application Scientist, my objective is to provide a structured, technically sound framework for the systematic investigation of this compound. This document will outline the logical progression of experiments, from initial in silico and in vitro characterization to potential in vivo validation, that would be necessary to define its role in CNS drug discovery.
Part 1: Foundational Characterization and In Silico Assessment
Prior to embarking on extensive biological assays, a thorough understanding of the physicochemical properties of this compound is essential.
Physicochemical Profiling
A foundational step in the evaluation of any CNS drug candidate is the determination of its key physicochemical parameters. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and its ability to cross the blood-brain barrier (BBB).
| Parameter | Experimental Method | Significance in CNS Drug Discovery |
| Solubility | Kinetic and thermodynamic solubility assays | Crucial for formulation and achieving therapeutic concentrations. |
| LogP/LogD | Shake-flask method or HPLC-based techniques | Predicts lipophilicity and potential for BBB penetration. |
| pKa | Potentiometric titration or UV-spectroscopy | Determines the ionization state at physiological pH, impacting receptor interaction and membrane permeability. |
| Polar Surface Area (PSA) | Calculated from molecular structure | A key descriptor for predicting BBB permeability. |
| Chemical Stability | HPLC-based stability studies in various buffers and matrices | Assesses shelf-life and stability under physiological conditions. |
In Silico Target Prediction and Molecular Modeling
Computational approaches can provide initial hypotheses regarding the potential biological targets of this compound.
Workflow for In Silico Target Prediction:
Caption: In Silico Workflow for CNS Target Identification.
Molecular docking studies should be performed against a panel of CNS targets known to interact with phenylethanolamine derivatives, including but not limited to:
-
Adrenergic Receptors (α1, α2, β1, β2, β3)
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.)
-
Dopamine Receptors (D1, D2, etc.)
-
Monoamine Transporters (DAT, NET, SERT)
-
Phenylethanolamine N-methyltransferase (PNMT)
The presence of the bromine atom at the meta-position of the phenyl ring is a key structural feature. Structure-activity relationship (SAR) studies of related halogenated phenylethanolamines suggest that this modification can significantly influence receptor binding affinity and selectivity.
Part 2: In Vitro Pharmacological Evaluation
The hypotheses generated from in silico studies must be validated through rigorous in vitro experimentation.
Primary Binding Assays
The initial step is to determine the binding affinity of this compound for a broad panel of CNS targets. Radioligand binding assays are the gold standard for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing adrenergic receptor alpha-2A). Culture cells to confluence and harvest. Homogenize cells in an appropriate buffer and centrifuge to isolate the cell membrane fraction.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-clonidine for the α2A receptor), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
A comprehensive primary screen should include the targets identified in the in silico assessment.
Functional Assays
Following the identification of high-affinity binding targets, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
| Target Class | Functional Assay | Principle |
| G-protein Coupled Receptors (GPCRs) | cAMP accumulation assays (for Gs/Gi-coupled receptors) | Measures the modulation of intracellular cyclic AMP levels. |
| Calcium mobilization assays (for Gq-coupled receptors) | Detects changes in intracellular calcium concentrations. | |
| Monoamine Transporters | Neurotransmitter uptake assays | Measures the inhibition of radiolabeled neurotransmitter uptake into synaptosomes or cells expressing the transporter. |
| Enzymes (e.g., PNMT) | Enzyme activity assays | Quantifies the formation of the enzymatic product in the presence of the inhibitor. |
Workflow for In Vitro Characterization:
Caption: Experimental Workflow for In Vitro Profiling.
Part 3: Preclinical Evaluation and Future Directions
Promising candidates from in vitro studies warrant further investigation in more complex biological systems.
In Vivo Target Engagement and Pharmacokinetics
Before assessing behavioral effects, it is critical to confirm that the compound reaches the CNS and engages its target in a living organism.
-
Pharmacokinetic Studies: Administer the compound to rodents and measure its concentration in plasma and brain tissue over time to determine its half-life, bioavailability, and brain penetration.
-
Receptor Occupancy Studies: Utilize techniques like positron emission tomography (PET) with a suitable radiotracer or ex vivo autoradiography to determine the extent of target receptor binding at different doses.
Behavioral Pharmacology
Based on the in vitro pharmacological profile, a range of behavioral models can be employed to assess the therapeutic potential of this compound. For instance:
-
If active at serotonin receptors: Models of depression (forced swim test), anxiety (elevated plus maze), or psychosis (prepulse inhibition).
-
If active at adrenergic receptors: Models of cognitive function (novel object recognition), arousal, or blood pressure regulation.
-
If active at dopamine transporters: Models of locomotor activity and reward (conditioned place preference).
Toxicology and Safety Pharmacology
A preliminary assessment of the compound's safety profile is essential. This includes:
-
In vitro cytotoxicity assays.
-
hERG channel assays to assess the risk of cardiac arrhythmias.
-
Acute in vivo toxicity studies in rodents.
Conclusion
While the specific role of this compound in CNS drug discovery is currently undefined, its chemical structure places it within a class of compounds with a rich history of neuropharmacological activity. The systematic application of the methodologies outlined in this guide will be instrumental in uncovering its potential. The presence of the 3-bromo substituent offers a unique opportunity for medicinal chemists to explore novel structure-activity relationships and potentially develop CNS agents with improved potency, selectivity, and pharmacokinetic properties. The scientific community is encouraged to undertake these investigations to unlock the therapeutic promise that this and similar molecules may hold.
References
Due to the lack of specific literature on this compound, this section provides references to general methodologies and reviews relevant to the investigation of novel phenylethanolamine derivatives in CNS drug discovery.
-
General Phenylethanolamine Pharmacology
- Title: Phenylethanolamine - Wikipedia
- Source: Wikipedia
-
URL: [Link]
-
Radioligand Binding Assay Principles
- Title: The selectivity of β-adrenoceptor antagonists
- Source: British Journal of Pharmacology
-
URL: [Link]
-
In Silico Target Prediction Tools
- Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules
- Source: Nucleic Acids Research
-
URL: [Link]
-
Review of Phenethylamines in Medicinal Chemistry
- Title: 2-Phenethylamines in Medicinal Chemistry: A Review
- Source: Molecules
-
URL: [Link]
-
CNS Drug Discovery Methodologies
- Title: Drug discovery for central nervous system disorders
- Source: N
-
URL: [Link]
An In-Depth Technical Guide to Phenylethanolamine Derivatives as Trace Amine-Associated Receptor 1 (TAAR1) Agonists
Abstract
The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling, non-dopaminergic target for the treatment of neuropsychiatric disorders, most notably schizophrenia.[1][2][3] Unlike traditional antipsychotics that primarily act via dopamine D2 receptor antagonism, TAAR1 agonists offer a novel mechanism to modulate monoaminergic and glutamatergic neurotransmission, promising therapeutic efficacy with a potentially more favorable side-effect profile.[4][5] This guide provides a comprehensive technical overview of phenylethanolamine derivatives as a promising class of TAAR1 agonists. We will explore the molecular pharmacology of TAAR1, the medicinal chemistry and structure-activity relationships (SAR) of phenylethanolamine-based ligands, and the critical experimental workflows—from in vitro characterization to in vivo efficacy models—essential for their preclinical development. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of CNS therapeutics.
The Rationale for Targeting TAAR1 in Neuropsychiatric Disorders
Discovered at the turn of the century, TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines like β-phenylethylamine (β-PEA) and p-tyramine, as well as by amphetamine-like psychostimulants.[6][7] Structurally related to classical biogenic amine neurotransmitters, trace amines are present at much lower concentrations in the mammalian brain but exert significant neuromodulatory functions.[5][6]
TAAR1 is strategically expressed in key brain regions that regulate mood, cognition, and reward, including the ventral tegmental area (VTA), substantia nigra, and dorsal raphe nucleus (DRN).[1][5] Its activation provides a unique "braking" mechanism on monoaminergic systems. For instance, TAAR1 agonists can reduce the firing rate of dopaminergic and serotonergic neurons, counteracting the hyperdopaminergic state associated with psychosis.[2][4] This modulatory role, distinct from direct receptor blockade, positions TAAR1 agonists as a potential breakthrough for treating the positive, negative, and cognitive symptoms of schizophrenia without the extrapyramidal side effects and metabolic issues common to current antipsychotics.[1][4] The clinical advancement of TAAR1 agonists, such as ulotaront, has provided significant validation for this therapeutic strategy.[1][3]
Molecular Pharmacology: TAAR1 Signaling Cascades
Upon agonist binding, TAAR1 initiates downstream signaling through canonical G-protein dependent pathways and G-protein independent pathways involving β-arrestin. Understanding this dual signaling capacity is crucial for designing functionally selective or "biased" agonists that may offer enhanced therapeutic effects.
2.1. Gαs-Mediated cAMP Pathway The primary and most well-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G-protein, Gαs.[7][8][9] This interaction activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][8] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[9][10] This cascade is fundamental to the receptor's function and is the primary readout in many functional screening assays.
2.2. β-Arrestin2-Mediated Signaling TAAR1 also signals through a G-protein-independent mechanism by recruiting β-arrestin2.[6] This pathway can influence distinct cellular processes, including receptor desensitization and internalization, and activation of the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK-3β) signaling cascade.[5][6] Intriguingly, TAAR1 can form heterodimers with the dopamine D2 receptor, which appears to shift signaling towards the β-arrestin2 pathway and away from cAMP accumulation, highlighting a complex crosstalk between these two receptor systems.[5][6][7]
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The phenylethanolamine scaffold is a privileged structure in neuroscience, forming the backbone of endogenous neurotransmitters and numerous synthetic compounds. Its core features—a phenyl ring linked to an amino group by a two-carbon chain with a hydroxyl group on the beta-carbon—are amenable to chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for TAAR1.
General SAR observations for TAAR1 agonists suggest two mandatory features: a basic amino group and an aromatic moiety, connected by a spacer.[11]
| Modification Area | Observation | Impact on TAAR1 Activity |
| Amino Group | Primary or secondary amines are generally preferred. | Essential for the salt bridge interaction with key acidic residues (e.g., D103) in the receptor binding pocket.[12] |
| Phenyl Ring | Substitution patterns are critical for potency and selectivity. | Introduction of specific substituents (e.g., halogens, small alkyl groups) at the meta- and para-positions can significantly enhance agonist activity.[13] |
| Ethyl Spacer | Generally conserved. | Modifications can alter the optimal positioning of the aromatic ring and amine within the binding site, often reducing activity. |
| β-Hydroxyl Group | While present in the core scaffold, its necessity varies. | The presence of this group in phenylethanolamine reduces its potency compared to β-phenethylamine, but it can be a key interaction point in more complex derivatives.[14] |
Starting from screening hits, medicinal chemistry campaigns often involve extensive analog synthesis to explore these SAR trends. For example, a campaign starting with a 4-(2-aminoethyl)piperidine core identified potent agonists, while another explored 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine analogs to achieve nanomolar potency.[15][16]
Generalized Synthesis Workflow: The synthesis of phenylethanolamine derivatives often involves a reductive amination pathway or the reduction of a corresponding α-amino ketone or benzoyl cyanide intermediate.[14][17] A common strategy is the reduction of a substituted benzoyl cyanide using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[14] Careful control of reaction conditions is critical to manage side reactions and ensure good yields.[17]
Preclinical Evaluation: A Step-by-Step Workflow
A rigorous, multi-stage evaluation process is required to characterize novel phenylethanolamine derivatives and identify promising lead candidates for clinical development. This process validates the compound's mechanism of action, potency, functional effects, and therapeutic potential.
4.1. In Vitro Characterization
The initial phase of evaluation uses cell-based and biochemical assays to confirm that a synthesized compound interacts with TAAR1 in the intended manner.
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the TAAR1 receptor. This is the gold standard for measuring direct target engagement.[18]
-
Methodology (Self-Validating Protocol):
-
Preparation: Use cell membranes prepared from a stable cell line (e.g., HEK293) expressing human TAAR1. The stability and expression level of the receptor must be validated beforehand via Western blot or a similar method.
-
Competition: Incubate the membranes with a fixed concentration of a specific TAAR1 radioligand (e.g., a tritiated high-affinity ligand) and a range of concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 (concentration causing 50% inhibition) is determined and then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand itself. Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive TAAR1 ligand.[18]
-
-
Causality & Insight: A low Ki value indicates high binding affinity. This experiment confirms the compound physically interacts with the receptor but does not reveal whether it is an agonist, antagonist, or inverse agonist.
4.1.2. Functional Assays: cAMP Accumulation
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the compound by quantifying its ability to activate the Gαs pathway.
-
Methodology (Self-Validating Protocol):
-
Cell System: Use HEK293 or CHO cells stably expressing TAAR1. These cells should also express a reporter system sensitive to cAMP levels, such as a CRE-luciferase reporter[10] or a BRET-based cAMP biosensor.[9][15]
-
Stimulation: Treat the cells with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Detection: After a defined incubation period, lyse the cells and measure the reporter signal (e.g., luminescence or BRET ratio).
-
Analysis: Plot the signal against the compound concentration to generate a dose-response curve. The EC50 (concentration producing 50% of the maximal response) and Emax (the maximum response relative to a known full agonist like β-PEA) are calculated.[19] A positive control (known full agonist) and negative control (vehicle) must be run in parallel to validate assay performance.
-
-
Causality & Insight: This assay confirms the compound is an agonist and quantifies its potency. A low EC50 indicates high potency. The Emax value classifies the compound as a full agonist (Emax ≈ 100%) or a partial agonist (Emax < 100%) relative to the reference compound.[20]
4.1.3. Functional Assays: β-Arrestin Recruitment
-
Objective: To assess the compound's ability to engage the G-protein independent pathway, which is crucial for understanding potential biased agonism.
-
Methodology (Self-Validating Protocol):
-
Assay Platform: Employ a commercially available assay system like the DiscoverX PathHunter or a similar enzyme fragment complementation (EFC) platform.[21][22] In these systems, TAAR1 is fused to one enzyme fragment and β-arrestin to the other.
-
Recruitment: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that generates a chemiluminescent signal.[21]
-
Procedure: Plate the engineered cells, add varying concentrations of the test compound, incubate, and then add the detection reagents to measure the signal.
-
Analysis: As with the cAMP assay, generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
-
Causality & Insight: By comparing the potency and efficacy in the cAMP and β-arrestin assays, one can identify "biased" ligands. A compound that potently activates one pathway but is weak in the other is considered a biased agonist. This property may be leveraged to isolate specific therapeutic effects while avoiding others.
4.2. In Vivo Evaluation
Promising candidates from in vitro screening are advanced to animal models to assess their therapeutic potential in a complex biological system.
4.2.1. Pharmacokinetic (PK) Profiling Before efficacy studies, it is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties. This ensures the compound can reach the target site (the brain) at sufficient concentrations for a durable period.
4.2.2. Target Engagement & Pharmacodynamics (PD) Studies can be performed to confirm that the drug engages TAAR1 in vivo at doses that produce behavioral effects, often by measuring changes in downstream biomarkers or using electrophysiology to record the firing rates of dopamine neurons.[2]
4.2.3. Behavioral Models of Antipsychotic-like Efficacy
-
Objective: To determine if the TAAR1 agonist can reverse behaviors in animals that are analogous to symptoms of psychosis.
-
Key Models:
-
Dopamine Transporter Knockout (DAT-KO) Animal Model: DAT-KO mice or rats exhibit spontaneous hyperlocomotion due to chronically elevated synaptic dopamine.[15] This model is highly valued because it reflects a state of dopamine-dependent hyperactivity. A successful TAAR1 agonist should produce a dose-dependent reduction in this hyperlocomotion, an effect that should be absent in TAAR1-KO mice, thus confirming the mechanism of action.[1][15]
-
Psychostimulant-Induced Hyperactivity: Administration of amphetamine or NMDA receptor antagonists like PCP or MK-801 induces a temporary hyperdopaminergic state and locomotor hyperactivity in rodents. TAAR1 agonists robustly block this effect, which is a standard preclinical screen for antipsychotic potential.[1]
-
-
Methodology (Self-Validating Protocol):
-
Acclimation: Animals are first habituated to the testing environment (e.g., an open-field arena with automated beam breaks to measure movement).
-
Administration: Animals are treated with the test compound (TAAR1 agonist) or vehicle.
-
Challenge (if applicable): In induced models, a psychostimulant (e.g., amphetamine) is administered after the test compound.
-
Data Collection: Locomotor activity is recorded for a set period (e.g., 60-90 minutes).
-
Analysis: The total distance traveled or number of beam breaks is compared between the vehicle-treated group and the compound-treated groups. A statistically significant reduction in hyperactivity indicates antipsychotic-like efficacy. Control experiments using TAAR1 knockout mice are the ultimate validation, as the drug's effect should be lost in these animals.[23]
-
Clinical Landscape and Future Directions
The development of phenylethanolamine derivatives and other TAAR1 agonists represents a paradigm shift in the treatment of schizophrenia and potentially other psychiatric disorders like depression and addiction.[1][2][5] Clinical trials with compounds like ulotaront and ralmitaront have demonstrated that TAAR1 agonism can reduce symptoms of psychosis with a benign safety profile, notably lacking the weight gain, metabolic disturbances, and movement disorders that plague current treatments.[4][24]
Future research will likely focus on:
-
Biased Agonism: Systematically designing ligands that preferentially activate either the G-protein or β-arrestin pathway to fine-tune therapeutic outcomes.
-
Species Differences: Addressing the considerable pharmacological differences observed between human, rat, and mouse TAAR1 to improve the translational predictability of preclinical models.[20]
-
Combination Therapies: Exploring the potential of TAAR1 agonists as adjunctive treatments to enhance the efficacy of existing antipsychotics.[1]
By integrating rational drug design with a robust, mechanism-driven preclinical evaluation workflow, the development of phenylethanolamine derivatives as TAAR1 agonists holds immense promise for delivering safer and more effective treatments to patients with severe neuropsychiatric disorders.
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TAAR1 - Wikipedia. Wikipedia. [Link]
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Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology. [Link]
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Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC. National Center for Biotechnology Information. [Link]
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Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. MDPI. [Link]
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TAAR1 as an emerging target for the treatment of psychiatric disorders. National Center for Biotechnology Information. [Link]
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TAAR1 Agonism – A Novel Approach To Treating Schizophrenia. Psychiatric Times. [Link]
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Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. Omsk Scientific Bulletin. [Link]
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Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC. National Center for Biotechnology Information. [Link]
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Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers. [Link]
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Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Publications. [Link]
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The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers. [Link]
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In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. National Center for Biotechnology Information. [Link]
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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]
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Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]
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Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
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Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed. [Link]
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Ki Summary. BindingDB. [Link]
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Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. National Center for Biotechnology Information. [Link]
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ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers. [Link]
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beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. PubMed. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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ClickArr: a novel, high throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
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Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. ResearchGate. [Link]
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Structural and signaling mechanisms of TAAR1 enabled preferential agonist design. ResearchGate. [Link]
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Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [Link]
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TAAR Agonists. ResearchGate. [Link]
-
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed. [Link]
-
Phenylethanolamine - Wikipedia. Wikipedia. [Link]
-
Structures and TAAR1 activation dose–response curves of screening hits... ResearchGate. [Link]
-
TAAR Agonists. PubMed. [Link]
-
Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. SciProfiles. [Link]
-
Ligand recognition and G-protein coupling of trace amine receptor TAAR1. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. TAAR1 as an emerging target for the treatment of psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies [ouci.dntb.gov.ua]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 10. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
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- 19. researchgate.net [researchgate.net]
- 20. In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. wellcomeopenresearch.org [wellcomeopenresearch.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral β-Agonists from 2-Amino-2-(3-bromophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of chiral β-adrenergic receptor agonists, pivotal compounds in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] We focus on a strategic synthetic pathway commencing from the readily accessible precursor, 2-Amino-2-(3-bromophenyl)ethan-1-ol. This document provides not only step-by-step protocols for the synthesis of a model chiral β-agonist, but also elucidates the critical importance of stereochemistry in their pharmacological activity. The methodologies covered include N-alkylation via reductive amination and the classical chiral resolution of the resulting racemic mixture by diastereomeric salt formation with tartaric acid. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to synthesize and isolate enantiomerically pure β-agonists.
Introduction: The Significance of Chirality in β-Agonists
β-adrenergic receptor agonists are a cornerstone in the management of bronchoconstriction.[1] Their therapeutic effect is mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[1] A crucial aspect of the pharmacology of many β-agonists is their chirality. These molecules typically possess a stereocenter at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomers, (R) and (S).
It is well-established that the pharmacological activity of β-agonists resides predominantly in one enantiomer, typically the (R)-enantiomer. The (S)-enantiomer is often inactive or may even contribute to adverse effects. For instance, in the case of the widely used β-agonist Salbutamol, the (R)-enantiomer is responsible for the bronchodilatory effects, while the (S)-enantiomer is largely inactive. Therefore, the synthesis of enantiomerically pure β-agonists is of paramount importance in drug development to maximize therapeutic efficacy and minimize potential side effects.
This guide will focus on a synthetic strategy to produce a chiral β-agonist, using 2-Amino-2-(3-bromophenyl)ethan-1-ol as a key starting material. The 3-bromophenyl moiety serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in novel β-agonist candidates.
Synthetic Strategy Overview
Our synthetic approach is a three-stage process designed for flexibility and efficiency, allowing for the preparation of a variety of N-substituted β-agonists. The overall workflow is depicted below:
Caption: General workflow for the synthesis of a chiral β-agonist.
Stage 1: N-Alkylation via Reductive Amination. The primary amine of 2-Amino-2-(3-bromophenyl)ethan-1-ol is selectively alkylated to introduce the desired N-substituent, a key determinant of β2-receptor selectivity.[1] We will describe a reductive amination protocol with acetone to yield N-tert-butyl-2-amino-2-(3-bromophenyl)ethan-1-ol, a common structural motif in potent β-agonists.
Stage 2: Chiral Resolution. The resulting racemic amino alcohol is resolved into its constituent enantiomers. This is achieved through the formation of diastereomeric salts with an enantiomerically pure chiral acid, such as (+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[3]
Stage 3: Liberation of the Pure Enantiomer. The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine, yielding the target chiral β-agonist.
Detailed Protocols and Methodologies
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Stage 1: Synthesis of Racemic N-tert-Butyl-2-amino-2-(3-bromophenyl)ethan-1-ol via Reductive Amination
Principle: Reductive amination is a powerful method for the formation of C-N bonds.[4] It proceeds through the in-situ formation of an imine or enamine intermediate from the reaction of an amine and a carbonyl compound, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.[5]
Materials:
-
Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
In a round-bottom flask, dissolve 2-Amino-2-(3-bromophenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
To this solution, add acetone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude racemic N-tert-Butyl-2-amino-2-(3-bromophenyl)ethan-1-ol. The product can be purified by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Value |
| Starting Material | 2-Amino-2-(3-bromophenyl)ethan-1-ol |
| Reagents | Acetone, NaBH(OAc)₃ |
| Solvent | Dichloromethane |
| Reaction Time | 12-18 hours |
| Typical Yield | 80-90% |
Stage 2 & 3: Chiral Resolution and Liberation of Enantiomers
Principle: Chiral resolution by diastereomeric salt formation relies on the different physical properties of diastereomers.[3] By reacting the racemic amine with an enantiomerically pure acid, two diastereomeric salts are formed. Due to their different crystal lattice energies, these salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[3][5] Subsequent treatment with a base regenerates the enantiomerically pure amine.
Materials:
-
Racemic N-tert-Butyl-2-amino-2-(3-bromophenyl)ethan-1-ol
-
(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Polarimeter (for determining optical purity)
Protocol:
Diastereomeric Salt Formation:
-
Dissolve the racemic N-tert-Butyl-2-amino-2-(3-bromophenyl)ethan-1-ol (1.0 eq) in warm methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimum amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold methanol.
-
The filtrate contains the more soluble diastereomeric salt.
Liberation of the Enantiomerically Pure Amine:
-
Suspend the collected crystals of the diastereomeric salt in water.
-
Add 2 M sodium hydroxide solution dropwise with stirring until the pH of the solution is >12.
-
Extract the liberated free amine with diethyl ether (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched β-agonist.
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by measuring the specific rotation using a polarimeter.
Note: The choice of (+)- or (-)-tartaric acid will determine which enantiomer crystallizes preferentially. This may need to be determined empirically.
Data Presentation:
| Parameter | Value |
| Resolving Agent | (+)-Tartaric acid |
| Crystallization Solvent | Methanol |
| Recovery of Enantiomer | Basification and Extraction |
| Purity Analysis | Chiral HPLC, Polarimetry |
Visualization of Key Concepts
Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
Chiral Resolution Principle
Caption: Principle of chiral resolution via diastereomeric salt formation.
Conclusion
The synthetic pathway detailed in this guide provides a robust and adaptable method for the preparation of chiral β-agonists from 2-Amino-2-(3-bromophenyl)ethan-1-ol. By employing a reliable reductive amination for N-alkylation followed by a classical chiral resolution, researchers can access enantiomerically pure compounds essential for pharmacological studies and drug development. The principles and protocols outlined herein are foundational and can be adapted for the synthesis of a diverse library of β-agonist candidates, facilitating the exploration of this important class of therapeutic agents.
References
-
Krüger, G., Keck, J., Noll, K., & Pieper, H. (1984). Synthesis of further amino-halogen-substituted phenyl-aminoethanols. Arzneimittel-Forschung, 34(11A), 1612–1624. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Hartley, D., & Middlemiss, D. (1981). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 24(4), 437–442. [Link]
-
Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
-
Wikipedia. (n.d.). Discovery and development of beta2 agonists. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
USF Health News. (2021). Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of further amino-halogen-substituted phenyl-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols: Leveraging 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride in Structure-Activity Relationship (SAR) Studies for Novel Modulators of Adrenergic Receptors
Introduction: The Strategic Role of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride in Medicinal Chemistry
The β-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neurologically and cardiologically active agents, most notably the endogenous catecholamines like epinephrine and norepinephrine.[1] The precise orchestration of their biological effects is largely governed by their interaction with adrenergic receptors (ARs), a class of G-protein coupled receptors (GPCRs) pivotal in regulating physiological processes.[2][3] Structure-activity relationship (SAR) studies are fundamental to dissecting how molecular architecture dictates biological function, guiding the transformation of a hit compound into a lead with optimized potency, selectivity, and pharmacokinetic properties.[4][5]
This document provides a detailed guide for utilizing This compound (herein referred to as the 'core scaffold' or 'lead compound') as a starting point for a comprehensive SAR campaign. The presence of a bromine atom at the meta-position of the phenyl ring offers a unique starting point for synthetic modification, allowing for a systematic exploration of the chemical space around this scaffold.[6][7][8] The strategic placement of this halogen atom can significantly influence binding affinity, selectivity, and metabolic stability due to its electronic and steric properties.
These application notes are designed for researchers in drug discovery and medicinal chemistry, providing both the strategic rationale and detailed protocols for initiating an SAR study aimed at identifying novel and selective adrenergic receptor modulators.
Part 1: Foundational Concepts and Strategic Considerations
The Phenylethanolamine Pharmacophore and Adrenergic Receptor Interaction
The archetypal phenylethanolamine pharmacophore consists of a phenyl ring, an ethanolamine side chain, and a terminal amino group.[9] Key interactions with adrenergic receptors typically involve:
-
Aromatic Ring: Engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket. Substituents on this ring are critical for determining selectivity and potency. For instance, hydroxyl groups at the meta (3) and para (4) positions are characteristic of catecholamines and are crucial for high-affinity binding to adrenoceptors.[2]
-
Ethanolamine Moiety: The β-hydroxyl group is often essential for potent agonist activity, forming a key hydrogen bond with a serine residue in the binding site of many adrenergic receptors.[2]
-
Amino Group: The protonated amine forms a critical ionic bond with a conserved aspartate residue in transmembrane domain 3 (TM3) of the receptor. The size of the substituent(s) on the nitrogen atom is a major determinant of β- versus α-adrenergic receptor selectivity.[2]
Our lead compound, 2-Amino-2-(3-bromophenyl)ethan-1-ol, provides a synthetically tractable platform to systematically probe these interactions. The bromine atom serves as a versatile chemical handle for further modifications and its position invites an investigation into how steric bulk and electronic effects at the meta-position influence receptor affinity and subtype selectivity.
The Logic of a Systematic SAR Campaign
An effective SAR study involves the systematic modification of the lead compound to map out the chemical features essential for biological activity.[10] Our proposed investigation will focus on three primary vectors of modification around the core scaffold.
Diagram 1: The SAR Workflow
Caption: A workflow for a systematic SAR study.
Part 2: Experimental Protocols
General Protocol for Analog Synthesis
The synthesis of analogs will be based on the reductive amination of a suitable α-bromoketone precursor or through the opening of a corresponding epoxide. For this guide, we will focus on the N-alkylation of the core scaffold.
Protocol 2.1.1: N-Alkylation of this compound
-
Deprotection: Dissolve 1.0 equivalent of this compound in a suitable solvent such as methanol. Add 1.1 equivalents of a base (e.g., triethylamine) to neutralize the hydrochloride salt and stir at room temperature for 30 minutes.
-
Aldehyde/Ketone Addition: To the solution, add 1.0-1.2 equivalents of the desired aldehyde or ketone (e.g., acetone for N-isopropylation).
-
Reductive Amination: Add 1.5 equivalents of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Evaluation Protocols
The following protocols are designed to determine the affinity, potency, and selectivity of the synthesized analogs for a hypothetical β2-adrenergic receptor target.
Protocol 2.2.1: Radioligand Binding Assay (Affinity Determination)
This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor, thereby determining its binding affinity (Ki).
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol, [³H]-DHA) at its approximate Kd value.
-
100 µL of the cell membrane preparation.
-
For non-specific binding (NSB) wells, add a high concentration of a known antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each test compound concentration. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2.2.2: cAMP Functional Assay (Potency and Efficacy Determination)
This assay measures the ability of a compound to stimulate (agonist) or inhibit the stimulation of (antagonist) cyclic AMP (cAMP) production, a downstream signaling event of β2-AR activation.
-
Cell Culture: Plate HEK293 cells expressing the β2-AR in a 96-well plate and grow to 80-90% confluency.
-
Assay Medium: Replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.
-
Compound Addition:
-
Agonist Mode: Add the test compounds at various concentrations and incubate for 15-30 minutes at 37°C.
-
Antagonist Mode: Pre-incubate the cells with the test compounds for 15 minutes, then add a fixed concentration of a known agonist (e.g., isoproterenol at its EC₈₀ concentration) and incubate for an additional 15-30 minutes.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal efficacy).
-
Antagonist Mode: Determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Diagram 2: β2-Adrenergic Receptor Signaling Pathway
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Adrenergic Agonists: Chemistry and Structure-Activity Relationship [jove.com]
- 3. β(3)-Adrenoceptor agonists and (antagonists as) inverse agonists history, perspective, constitutive activity, and stereospecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 6. fiveable.me [fiveable.me]
- 7. perlego.com [perlego.com]
- 8. curlyarrows.com [curlyarrows.com]
- 9. SAR Adrenergic Drugs | PPTX [slideshare.net]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Topic: A Robust Chiral HPLC Method for the Enantiomeric Separation of 2-Amino-2-(3-bromophenyl)ethan-1-ol
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the direct enantiomeric separation of 2-Amino-2-(3-bromophenyl)ethan-1-ol. This chiral amino alcohol is a valuable building block in pharmaceutical synthesis, and the control of its stereochemical purity is critical. The developed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving excellent baseline resolution and peak shape. We delve into the scientific rationale behind the selection of the CSP and mobile phase components, providing a step-by-step protocol for immediate implementation and guidance for method optimization. This guide is intended to equip researchers with a reliable analytical tool for quality control and stereochemical analysis.
Scientific Rationale & Method Development Strategy
The successful separation of enantiomers via chiral HPLC hinges on the creation of a transient diastereomeric complex between the analyte and the chiral stationary phase (CSP).[1] The differing stability of these complexes for each enantiomer leads to differential retention times and, thus, separation. The trial-and-error approach often used in chiral method development can be time-consuming.[2] Therefore, a logical, science-driven strategy based on the analyte's structure is paramount.
Analyte Structure: 2-Amino-2-(3-bromophenyl)ethan-1-ol is a primary amino alcohol. Key structural features for chiral recognition include:
-
A primary amine group (-NH2)
-
A hydroxyl group (-OH)
-
A stereocenter at the carbon bearing the amine and phenyl groups
-
An aromatic (bromophenyl) ring
Chiral Stationary Phase (CSP) Selection: For amino alcohols and related phenylethanolamine derivatives, polysaccharide-based CSPs are a highly effective first choice.[3][4][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form "chiral grooves" or cavities.[1] The enantioseparation mechanism is governed by a combination of interactions, including:
-
Hydrogen Bonding: The amine and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The bromophenyl ring of the analyte can interact with the phenyl groups of the CSP.
-
Steric/Inclusion Effects: One enantiomer fits more favorably into the chiral cavity of the CSP, leading to a more stable complex and longer retention.
Based on this, an Amylose tris(3,5-dimethylphenylcarbamate) based column was selected as the primary candidate, as it has a proven track record for resolving this class of compounds.[3][6]
Mobile Phase Selection: Normal phase chromatography is often the preferred mode for polysaccharide CSPs, as it promotes the hydrogen bonding and π-π interactions essential for chiral recognition.[3][4]
-
Primary Solvent: An apolar alkane, such as n-hexane , serves as the weak solvent.
-
Polar Modifier: A short-chain alcohol, such as Ethanol (EtOH) or Isopropanol (IPA) , is used to modulate retention. By competing with the analyte for polar interaction sites on the CSP, increasing the alcohol concentration reduces retention times.
-
Basic Additive: The analyte is a primary amine, a basic compound. Without a basic additive, interactions with residual acidic silanol groups on the silica support can cause severe peak tailing. A small concentration of a basic modifier, such as Triethylamine (TEA) or Diethylamine (DEA), is essential to mask these sites and ensure sharp, symmetrical peaks.[3][4]
The combination of an amylose-based CSP with a Hexane/Ethanol/TEA mobile phase provides a high-probability starting point for achieving a successful separation.
Detailed Application Protocol
Materials and Equipment
| Item | Specification |
| Analyte | Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica gel (e.g., Chiralpak® AS-H), 250 x 4.6 mm |
| Solvents | HPLC Grade n-Hexane, HPLC Grade Ethanol (200 proof), Triethylamine (≥99.5%) |
| HPLC System | Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and UV/DAD detector |
| Glassware | Class A volumetric flasks, autosampler vials |
| Other | Analytical balance, sonicator for degassing |
Chromatographic Conditions
A summary of the final, optimized chromatographic conditions is presented below.
| Parameter | Setting |
| Mobile Phase | n-Hexane / Ethanol / Triethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Ethanol |
| Run Time | 20 minutes |
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation (1 L):
-
Carefully measure 900 mL of n-Hexane into a 1 L solvent bottle.
-
Add 100 mL of Ethanol to the same bottle.
-
Pipette 1.0 mL of Triethylamine into the mixture.
-
Cap the bottle and mix thoroughly by inversion for 1-2 minutes.
-
Degas the mobile phase for 15 minutes using sonication or an online degasser.
-
-
Sample Preparation (0.5 mg/mL):
-
Accurately weigh approximately 5.0 mg of racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol.
-
Transfer the solid to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of Ethanol and sonicate briefly to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with Ethanol. Mix well.
-
Transfer the final solution to an autosampler vial for analysis.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column, ensuring the flow direction is correct.
-
Purge the pump with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable, noise-free baseline is observed at the specified detection wavelength (220 nm).
-
-
Analysis and Data Acquisition:
-
Create a sequence in the chromatography data system (CDS).
-
Inject a blank (Ethanol) to ensure no system contamination.
-
Inject the 10 µL sample.
-
Acquire data for 20 minutes.
-
Experimental Workflow Diagram
Caption: Workflow for Chiral Separation Analysis.
Expected Results and Discussion
Upon injection, the method should provide excellent, baseline separation of the two enantiomers of 2-Amino-2-(3-bromophenyl)ethan-1-ol.
Typical Chromatographic Parameters:
| Parameter | Expected Value | Description |
| Retention Time (t_R1) | ~ 10.5 min | Retention time of the first eluting enantiomer. |
| Retention Time (t_R2) | ~ 12.8 min | Retention time of the second eluting enantiomer. |
| Selectivity (α) | > 1.2 | Ratio of the retention factors (k2/k1). A value > 1.1 is desirable. |
| Resolution (R_s) | > 2.0 | Degree of separation between the two peaks. R_s > 1.5 indicates baseline separation. |
| Peak Asymmetry | 0.9 - 1.3 | A measure of peak shape. Values close to 1.0 indicate a symmetrical Gaussian peak. |
Discussion of Optimization: The chromatographic behavior is highly sensitive to the mobile phase composition. The logical relationships between parameters and outcomes are key to effective troubleshooting.
-
Problem: Poor Resolution (R_s < 1.5):
-
Action: Decrease the percentage of Ethanol (e.g., from 10% to 8%). This will increase retention times and often improves resolution, as the enantiomers spend more time interacting with the CSP.
-
-
Problem: Long Retention Times:
-
Action: Increase the percentage of Ethanol (e.g., from 10% to 12%). This will decrease the analysis time. Be aware that this may also reduce resolution.
-
-
Problem: Tailing Peaks (Asymmetry > 1.5):
-
Action: Ensure the TEA concentration is correct (0.1%). If tailing persists, a slight increase to 0.12% or 0.15% may be beneficial.
-
-
Problem: Co-elution or No Separation:
-
Action 1: Switch the polar modifier from Ethanol to Isopropanol (IPA). IPA has different hydrogen bonding characteristics and can sometimes provide unique selectivity.
-
Action 2: If optimization fails, a different CSP (e.g., a cellulose-based column) should be screened.[2]
-
Caption: Logic Map of Method Parameter Relationships.
Conclusion
The method described provides a comprehensive and reliable solution for the chiral separation of 2-Amino-2-(3-bromophenyl)ethan-1-ol enantiomers. By employing an amylose-based chiral stationary phase with an optimized normal phase mobile phase containing a basic additive, this protocol yields excellent resolution and peak symmetry. The detailed explanation of the scientific principles and optimization strategies empowers researchers to not only replicate this method but also adapt it for similar chiral amino alcohols, thereby accelerating drug development and ensuring stringent quality control.
References
-
Zhang, T., et al. (2008). Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase. Journal of Chromatography A. Available from: [Link]
-
Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
-
Ali, I., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality. Available from: [Link]
-
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]
-
Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantioseparation and impurity determination of the enantiomers of novel phenylethanolamine derivatives by high performance liquid chromatography on amylose stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust and Highly Enantioselective Synthesis of (S)-2-Amino-2-(3-bromophenyl)ethan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-2-(3-bromophenyl)ethan-1-ol is a pivotal chiral building block in medicinal chemistry, frequently utilized as a precursor for synthesizing neurologically active compounds and other pharmaceutical agents.[1] Its stereochemical purity is paramount, as enantiomers often exhibit vastly different pharmacological and toxicological profiles. This document provides a comprehensive guide to a highly efficient and stereocontrolled asymmetric synthesis of the (S)-enantiomer. We will focus on the Corey-Bakshi-Shibata (CBS) reduction of a prochiral α-azido ketone, a method renowned for its high fidelity, predictability, and operational simplicity.[2][3][4] This guide details the complete synthetic sequence, explains the mechanistic underpinnings of the key enantioselective step, and outlines rigorous protocols for synthesis and characterization.
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a privileged structural motif found in numerous natural products and synthetic drugs.[5][6][7] The vicinal amino and hydroxyl groups provide key hydrogen bonding interactions, making them ideal pharmacophores for engaging with biological targets like enzymes and receptors. The specific spatial arrangement of these groups, dictated by the stereocenter, is critical for molecular recognition and biological activity.
The target molecule, (S)-2-Amino-2-(3-bromophenyl)ethan-1-ol, incorporates a bromophenyl group, which serves as a valuable synthetic handle for further molecular elaboration via cross-coupling reactions, and an amino alcohol backbone essential for its utility as a pharmaceutical intermediate.[1] The primary challenge lies in controlling the stereochemistry at the carbon bearing the amino and phenyl groups, for which catalytic asymmetric synthesis offers the most elegant and efficient solution.
Strategic Overview of Asymmetric Synthesis
Several strategies can be employed to access enantiomerically pure β-amino alcohols:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the target molecule.[8][9] While effective, it can be limited by the availability of appropriately functionalized starting materials.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction.[8][][11] After the desired stereocenter is set, the auxiliary is removed. This method is robust but requires additional synthetic steps for attachment and removal, impacting atom economy.
-
Catalytic Asymmetric Reduction: This is often the most powerful and efficient strategy. A prochiral ketone is reduced to a chiral alcohol using a small amount of a chiral catalyst. Key methods include:
-
Asymmetric Transfer Hydrogenation (ATH): Utilizes chiral ruthenium or iridium complexes to transfer hydrogen from a source like isopropanol or formic acid.[12][13][14][15]
-
Corey-Bakshi-Shibata (CBS) Reduction: Employs a chiral oxazaborolidine catalyst to direct the stereoselective reduction of a ketone by a borane reagent.[2][16][17]
-
For the synthesis of (S)-2-Amino-2-(3-bromophenyl)ethan-1-ol, we have selected the CBS reduction. This method is exceptionally well-studied, highly reliable for aryl alkyl ketones, and consistently delivers products with excellent enantiomeric excess (ee).[3][4] The synthesis begins with commercially available 3-bromoacetophenone and proceeds through an α-azido ketone intermediate, which is an ideal substrate for the key reduction step.
Featured Synthetic Pathway: CBS Reduction Approach
The overall synthetic workflow is a four-step process designed for efficiency and high stereochemical control.
Caption: Overall synthetic route from 3-bromoacetophenone to the target molecule.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reactions involving borane must be conducted under an inert atmosphere (Nitrogen or Argon) as it is pyrophoric.
Protocol 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone
-
Rationale: This step introduces the leaving group necessary for the subsequent azide substitution. Bromination at the α-position of a ketone is a standard and reliable transformation.
-
Materials:
-
3-Bromoacetophenone
-
Bromine (Br₂) or Pyridinium tribromide (PyHBr₃)
-
Methanol (MeOH) or Acetic Acid (AcOH)
-
-
Procedure:
-
Dissolve 3-bromoacetophenone (1.0 eq) in methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes. Alternatively, add pyridinium tribromide portion-wise.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Recrystallization from ethanol or isopropanol can be performed for further purification if necessary.
-
Protocol 2: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone
-
Rationale: The azide group is introduced via an Sₙ2 reaction. It serves as a robust and non-basic precursor to the primary amine, preventing side reactions during the subsequent reduction step.
-
Materials:
-
2-Bromo-1-(3-bromophenyl)ethanone
-
Sodium azide (NaN₃)
-
Acetone/Water or Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add sodium azide (1.2 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude α-azido ketone. This product is often used in the next step without further purification.
-
Protocol 3: Asymmetric Reduction to (S)-2-Azido-2-(3-bromophenyl)ethan-1-ol
-
Rationale: This is the critical enantioselective step. The (S)-CBS catalyst complexes with borane and the ketone substrate to create a rigid transition state, forcing hydride delivery to a single face of the carbonyl, resulting in the (S)-alcohol.[3][18]
-
Materials:
-
2-Azido-1-(3-bromophenyl)ethanone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF) or Borane-dimethyl sulfide complex (BH₃•SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
-
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.
-
Charge the flask with (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the catalyst solution to 0 °C.
-
Slowly add the BH₃•THF solution (0.6 eq) via syringe. Stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve the 2-azido-1-(3-bromophenyl)ethanone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 1 hour, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0-5 °C until TLC analysis indicates complete consumption of the starting ketone.
-
Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. Vigorous gas evolution (hydrogen) will occur.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure azido alcohol.
-
Protocol 4: Reduction to (S)-2-Amino-2-(3-bromophenyl)ethan-1-ol
-
Rationale: The final step involves the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and high-yielding method that avoids harsh reducing agents which could affect other functional groups.
-
Materials:
-
(S)-2-Azido-2-(3-bromophenyl)ethan-1-ol
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the azido alcohol (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (approx. 5-10 mol% by weight) under a stream of nitrogen.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar, ninhydrin-positive spot indicates product formation.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-2-Amino-2-(3-bromophenyl)ethan-1-ol. The product can be further purified by recrystallization or chromatography if required.
-
Mechanism of Stereoselection
The high enantioselectivity of the CBS reduction is a direct consequence of a highly organized, catalyst-substrate-reagent complex.[3][18]
-
Catalyst Activation: The borane reagent (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom within the oxazaborolidine ring.
-
Substrate Coordination: The ketone substrate then coordinates to this now highly Lewis-acidic boron atom. Steric hindrance dictates that the ketone's oxygen atom coordinates in a way that places its larger substituent (the 3-bromophenyl group) away from the catalyst's bulky group.
-
Hydride Transfer: This rigid, bicyclic complex pre-organizes the ketone and the borane for an intramolecular hydride transfer via a six-membered chair-like transition state. The hydride is delivered to one specific enantiotopic face of the carbonyl, leading to the formation of the chiral alcohol with high fidelity.
Caption: Key steps in the mechanism of the CBS asymmetric reduction.
Data Summary and Quality Control
Expected Results
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 | Overall |
| Typical Yield | >90% | >95% | 85-95% | >95% | ~70-80% |
| Enantiomeric Excess (ee) | N/A | N/A | >98% | >98% | >98% |
| Physical Appearance | White Solid | Pale Yellow Oil | Colorless Oil | White Solid | White Solid |
Determination of Enantiomeric Excess (ee)
Accurate determination of the product's enantiomeric purity is critical.
-
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
-
This is the gold standard for determining ee.[19][20] The amino alcohol or a suitable derivative (e.g., N-benzoyl) is analyzed on a chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
The two enantiomers will interact differently with the chiral phase, resulting in different retention times.
-
The ee is calculated from the relative peak areas of the two enantiomers: ee (%) = [([S] - [R]) / ([S] + [R])] x 100 .
-
-
Alternative Methods:
-
NMR Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the enantiomers, allowing for integration and ee calculation.[19]
-
Optical Rotation: Measurement of the specific rotation [α]D can confirm the identity of the major enantiomer but is not a precise method for determining ee unless a value for the enantiopure compound is known.
-
Conclusion
The synthetic route detailed herein, centered on the asymmetric CBS reduction of 2-azido-1-(3-bromophenyl)ethanone, represents a highly reliable and scalable method for producing (S)-2-Amino-2-(3-bromophenyl)ethan-1-ol with excellent enantiopurity. The protocols are based on well-established chemical transformations, and the key stereoselective step is both high-yielding and exceptionally selective. This application note provides drug development professionals and synthetic chemists with a robust and validated protocol to access this valuable chiral intermediate, facilitating the discovery and development of new therapeutic agents.
References
-
Augustine, R. L., & O'Leary, S. T. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 10(4), 742-745. [Link]
-
Augustine, R. L., & O'Leary, S. T. (2003). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Seton Hall University - Center for Applied Catalysis. [Link]
-
Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]
-
Wills, M., & Palmer, M. J. (1999). Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Tetrahedron: Asymmetry, 10(11), 2145-2155. [Link]
-
Zhang, X., et al. (2014). Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. Angewandte Chemie International Edition, 53(5), 1355-1358. [Link]
-
Singh, S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. [Link]
-
Stache, E. E., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 589(7841), 244-249. [Link]
-
Wang, Z., et al. (2022). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 2(1), 183-192. [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Grokipedia. [Link]
-
Avenoza, A., et al. (2007). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 11(13), 1149-1167. [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]
-
Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station International Edition. [Link]
-
Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842. [Link]
-
MySkinRecipes. (n.d.). 2-Amino-2-(3-bromophenyl)ethanol. MySkinRecipes. [Link]
-
Legnani, L., & Morandi, B. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. Angewandte Chemie International Edition, 55(6), 2248-2251. [Link]
Sources
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- 20. uma.es [uma.es]
Derivatization of 2-Amino-2-(3-bromophenyl)ethan-1-ol for GC-MS analysis
Abstract
This technical guide provides a comprehensive framework for the successful gas chromatography-mass spectrometry (GC-MS) analysis of 2-Amino-2-(3-bromophenyl)ethan-1-ol, a polar molecule challenging to analyze directly. We detail two robust derivatization protocols—silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic Anhydride (TFAA)—designed to enhance analyte volatility, improve chromatographic peak shape, and yield characteristic mass spectra for confident identification and quantification. This note explains the underlying chemical principles, offers step-by-step experimental procedures, and presents the anticipated mass spectral fragmentation patterns to guide researchers in method development and data interpretation.
The Analytical Challenge: Why Derivatization is Essential
2-Amino-2-(3-bromophenyl)ethan-1-ol possesses two polar functional groups: a primary amine (-NH₂) and a primary alcohol (-OH). These groups, capable of hydrogen bonding, render the molecule non-volatile and thermally labile.[1] Direct injection into a hot GC inlet typically results in poor chromatographic performance, characterized by broad, tailing peaks or even complete analyte degradation.[2] Chemical derivatization is a critical pre-analytical step that mitigates these issues by replacing the active hydrogens on the amine and alcohol groups with nonpolar moieties.[1][3] This transformation increases the analyte's volatility and thermal stability, making it amenable to GC separation and analysis.[4]
Strategic Approaches: Silylation vs. Acylation
We present two effective derivatization strategies, each with distinct advantages, allowing researchers to select the method best suited for their analytical objectives.
-
Silylation: This well-established technique replaces active hydrogens with a trimethylsilyl (TMS) group.[5] The reaction is rapid and the reagents, such as BSTFA, are highly reactive, making it a versatile choice for a wide range of polar compounds.[6][7] The resulting TMS derivatives are significantly more volatile and thermally stable.[3]
-
Acylation: This method introduces an acyl group, forming stable amide and ester derivatives.[6][8] Using a fluorinated anhydride like TFAA not only increases volatility but can also enhance detection sensitivity, particularly with an electron capture detector (ECD).[3][6] Acylated derivatives are often more stable against hydrolysis compared to their silylated counterparts.[3]
Experimental Protocols & Methodologies
Materials and Reagents
-
2-Amino-2-(3-bromophenyl)ethan-1-ol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Pyridine
-
GC-grade reaction vials (2 mL) with PTFE-lined caps
-
Heating block or laboratory oven
-
Nitrogen gas evaporator
-
Microsyringes
-
GC-MS system (e.g., equipped with a DB-5ms or equivalent capillary column)
Protocol 1: Silylation with BSTFA
This protocol details the formation of the di-TMS derivative of the analyte. The addition of 1% TMCS acts as a catalyst, ensuring complete derivatization of both the amine and the sterically less hindered primary alcohol.[7][9]
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-2-(3-bromophenyl)ethan-1-ol in acetonitrile. Pipette 100 µL of this solution into a 2 mL reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60°C. Ensuring the sample is anhydrous is critical, as moisture can deactivate the silylating reagent.[9][10][11]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to redissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.[7]
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.[7]
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Workflow for Silylation of 2-Amino-2-(3-bromophenyl)ethan-1-ol
Caption: Silylation workflow using BSTFA + 1% TMCS.
Protocol 2: Acylation with TFAA
This protocol describes the formation of the di-TFA derivative. TFAA is a highly reactive acylating agent, readily reacting with primary amines and alcohols.[4]
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-2-(3-bromophenyl)ethan-1-ol in ethyl acetate. Pipette 100 µL into a 2 mL reaction vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reagent Addition: Add 100 µL of ethyl acetate to the dried residue, followed by 50 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.[4]
-
Final Evaporation & Reconstitution: After cooling, evaporate the excess reagent and solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate. This step removes the acidic byproducts which could harm the GC column.
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Workflow for Acylation of 2-Amino-2-(3-bromophenyl)ethan-1-ol
Caption: Acylation workflow using TFAA.
Expected Results: Mass Spectral Interpretation
Derivatization provides distinct and predictable fragmentation patterns under electron ionization (EI), which are crucial for structural confirmation. The primary fragmentation mechanism for phenethylamine-type molecules is alpha-cleavage (α-cleavage), which is the breaking of the C-C bond adjacent to the nitrogen atom.[12][13]
Underivatized Compound
The underivatized molecule is expected to produce a dominant fragment from the cleavage between the carbon bearing the amino group and the carbon bearing the hydroxyl group.
-
Predicted Major Fragment: m/z 200/202 [M-CH₂OH]⁺, corresponding to the bromophenylmethanamine cation.
Di-TMS Derivative
The silylated derivative will be significantly larger. The α-cleavage will produce a large, characteristic fragment.
-
Molecular Ion (M⁺): m/z 361/363
-
Predicted Major Fragment (α-cleavage): m/z 272/274. This fragment results from the cleavage of the C-C bond, yielding the stable, silylated bromophenylmethanamine ion.
-
Other Diagnostic Ions: m/z 73 (TMS group), m/z 103 (CH₂-O-TMS).
Di-TFA Derivative
The trifluoroacetyl derivative will also undergo α-cleavage, yielding a predictable primary fragment.
-
Molecular Ion (M⁺): m/z 409/411
-
Predicted Major Fragment (α-cleavage): m/z 294/296. This corresponds to the TFA-derivatized bromophenylmethanamine cation.
-
Other Diagnostic Ions: m/z 69 (CF₃⁺), m/z 97 (CF₃CO⁺).
Comparative Data Summary
| Derivative Type | Reagent | Expected Molecular Ion (m/z) | Key Diagnostic Fragment (m/z) | Rationale for Fragmentation |
| None | N/A | 217/219 | 200/202 | Loss of hydroxymethyl radical |
| Di-TMS | BSTFA | 361/363 | 272/274 | α-cleavage, formation of a stable silylated iminium ion |
| Di-TFA | TFAA | 409/411 | 294/296 | α-cleavage, formation of a stable acylated iminium ion |
Note: The dual m/z values (e.g., 217/219) reflect the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).
Conclusion and Best Practices
Both silylation with BSTFA and acylation with TFAA are highly effective methods for the derivatization of 2-Amino-2-(3-bromophenyl)ethan-1-ol for GC-MS analysis.
-
BSTFA offers a robust and straightforward protocol, yielding a derivative with a highly characteristic and structurally informative major fragment ion at m/z 272/274.
-
TFAA provides a more hydrolytically stable derivative and can be advantageous for trace analysis, especially when using an ECD.
For reliable and reproducible results, meticulous attention to anhydrous conditions is paramount, particularly for the silylation protocol.[7][11] Method validation should include the analysis of a derivatized standard to confirm retention time and mass spectral fragmentation patterns prior to analyzing unknown samples. These detailed protocols provide a solid foundation for researchers to develop and implement sensitive and specific GC-MS methods for this and structurally related compounds.
References
- Benchchem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
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- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
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- CalTech GPS. (2009). Preparation of TMS Derivatives for GC/MS. Sessions Biogeochemistry Lab.
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Application Note: Protocols for the Selective N-Alkylation of 2-Amino-2-(3-bromophenyl)ethan-1-ol
Introduction: Strategic Importance of N-Alkylation
2-Amino-2-(3-bromophenyl)ethan-1-ol is a valuable chiral building block in medicinal chemistry. Its structure, featuring a primary amine, a secondary alcohol, and a brominated phenyl ring, offers multiple points for chemical modification to generate libraries of potential therapeutic agents. The primary amine is a key handle for introducing a wide variety of alkyl groups (N-alkylation), a fundamental strategy in drug design to modulate a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.
This guide provides a detailed examination of the primary methods for N-alkylation of this substrate, focusing on the underlying chemical principles that govern the choice of protocol. We will contrast the direct alkylation approach with the more controlled and often preferred method of reductive amination, providing step-by-step protocols for each.
The Chemist's Crossroads: Selecting the Optimal N-Alkylation Strategy
The N-alkylation of a primary amine is a classic transformation, but it is fraught with a significant challenge: over-alkylation.[1] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that yields a tertiary amine, and potentially even a quaternary ammonium salt.[1][2] Therefore, the choice of methodology is critical and depends entirely on the desired outcome and the required purity of the final product.
Strategy 1: Direct Alkylation with Alkyl Halides
This method involves the direct reaction of the amine with an alkyl halide in the presence of a base. It follows a classical nucleophilic aliphatic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
-
Mechanistic Insight: The primary amine (R-NH₂) attacks the alkyl halide (R'-X), displacing the halide and forming a secondary amine (R-NH-R'). However, this secondary amine can be deprotonated by the base and attack another molecule of the alkyl halide, leading to the di-alkylated tertiary amine (R-N(R')₂).
-
Expertise & Experience: While seemingly straightforward, this method is difficult to control for selective mono-alkylation.[3] Success often hinges on using a large excess of the primary amine to statistically favor the initial reaction, which is often impractical and wasteful with valuable substrates. Alternatively, specific conditions, such as using cesium bases, have been shown to improve selectivity for mono-alkylation by carefully controlling deprotonation.[4]
-
Verdict: This approach is best suited for synthesizing tertiary amines or when product mixtures can be tolerated and separated. For clean, selective mono-alkylation, it is generally considered a less reliable method.
Diagram 1: The challenge of over-alkylation in direct alkylation.
Strategy 2: Reductive Amination (Recommended)
Reductive amination is a powerful and highly versatile two-stage, one-pot process that provides excellent control over mono-alkylation.[5][6] It is the gold standard for synthesizing secondary amines in modern organic and medicinal chemistry.[3][5]
-
Mechanistic Insight:
-
Imine Formation: The primary amine first condenses with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, with the loss of a water molecule. This reaction is typically reversible and slightly acidic conditions can facilitate it.
-
In Situ Reduction: A mild reducing agent, introduced into the same pot, selectively reduces the imine (C=N bond) to the corresponding amine (C-N bond).[7]
-
-
Trustworthiness & Self-Validation: The elegance of this method lies in its selectivity. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are specifically chosen because they are capable of reducing the protonated imine (iminium ion) much faster than they reduce the starting aldehyde or ketone.[3][5] This inherent difference in reactivity prevents unwanted side reactions and ensures a clean conversion to the desired secondary amine, effectively preventing over-alkylation since an imine can only form once on the primary amine.[3]
-
Verdict: This is the superior and recommended strategy for the selective mono-N-alkylation of 2-Amino-2-(3-bromophenyl)ethan-1-ol.
Experimental Protocols & Workflows
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes a general procedure that is broadly applicable for reacting 2-Amino-2-(3-bromophenyl)ethan-1-ol with various aldehydes or ketones.
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
| 2-Amino-2-(3-bromophenyl)ethan-1-ol | 1.0 | Starting Material |
| Aldehyde or Ketone (R-C(O)-R') | 1.0 - 1.2 | Alkylating Agent Precursor |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | Mild & Selective Reducing Agent |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | - | Anhydrous Solvent |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
| Silica Gel | - | Stationary Phase for Chromatography |
Step-by-Step Methodology
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-2-(3-bromophenyl)ethan-1-ol (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in anhydrous DCM.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium forward.[5]
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the solution in portions over 5-10 minutes. Caution: The addition may cause slight effervescence.
-
Reaction Completion: Continue to stir the reaction at room temperature. Monitor the consumption of the imine intermediate by TLC or LC-MS until the reaction is complete (typically 2-24 hours).[5]
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
-
Purification Prep: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-alkylated product.
Diagram 2: Step-by-step workflow for the reductive amination protocol.
Protocol 2: Direct N-Alkylation with an Alkyl Halide (Alternative)
This protocol should be used with the understanding that a mixture of mono- and di-alkylated products is likely. Careful monitoring is essential.
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
| 2-Amino-2-(3-bromophenyl)ethan-1-ol | 1.0 | Starting Material |
| Alkyl Halide (e.g., R-Br, R-I) | 1.0 - 1.1 | Alkylating Agent |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base (promotes mono-alkylation)[4] |
| N,N-Dimethylformamide (DMF) | - | Anhydrous Polar Aprotic Solvent |
| Tetrabutylammonium iodide (TBAI) | 0.1 | Optional: Phase-Transfer Catalyst |
Step-by-Step Methodology
-
Reactant Preparation: To a solution of 2-Amino-2-(3-bromophenyl)ethan-1-ol (1.0 eq.) in anhydrous DMF, add cesium carbonate (2.0 eq.) and TBAI (0.1 eq., if used).
-
Addition of Alkylating Agent: Add the alkyl halide (1.0 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). This step is critical: monitor the reaction progress frequently by TLC or LC-MS, paying close attention to the appearance of the faster-eluting, di-alkylated byproduct.[5] The goal is to stop the reaction when the consumption of the starting material is maximized, and the formation of the byproduct is minimized.
-
Work-up: Upon completion (or at the optimal time point), cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with ethyl acetate.
-
Extraction: Dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product will likely require careful purification by flash column chromatography to separate the desired mono-alkylated product from unreacted starting material and the di-alkylated byproduct.
Summary and Recommendations
For drug development professionals requiring high-purity compounds and predictable outcomes, reductive amination is the unequivocally superior method for the mono-N-alkylation of 2-Amino-2-(3-bromophenyl)ethan-1-ol. Its inherent selectivity avoids the problematic over-alkylation common in direct alkylation methods, leading to cleaner reaction profiles, simpler purifications, and higher yields of the desired product. Direct alkylation should be reserved for specific applications where its limitations are not a concern.
References
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.
- Experimental procedure for N-alkyl
- Amine alkyl
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme.
- Reductive amin
- Making Substituted Amines Through Reductive Amin
- Reductive Amin
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Application Notes and Protocols: The Strategic Application of 2-Amino-2-(3-bromophenyl)ethan-1-ol in the Synthesis of Adrenergic Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylethanolamine Scaffold and the Significance of the 3-Bromo Substituent
The phenylethanolamine backbone is a cornerstone in the design of adrenergic receptor modulators, forming the structural basis for a vast array of clinically significant agonists and antagonists.[1] These compounds interact with α- and β-adrenergic receptors, which are G protein-coupled receptors that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[2] The nature and position of substituents on the phenyl ring are critical determinants of a compound's affinity, selectivity, and efficacy at these receptors.[3]
This application note focuses on the utility of a specific, strategically substituted building block: 2-Amino-2-(3-bromophenyl)ethan-1-ol . The presence of a bromine atom at the meta-position of the phenyl ring offers several advantages in medicinal chemistry. Halogen substituents can significantly modulate the electronic and lipophilic properties of a molecule, thereby influencing its pharmacokinetic profile and target engagement.[4] Specifically, the 3-bromo substitution can alter the binding affinity and selectivity of the final compound for different adrenergic receptor subtypes (e.g., β1, β2, β3). Understanding the impact of this substitution is key to the rational design of novel adrenergic modulators.[4]
Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of the application of 2-Amino-2-(3-bromophenyl)ethan-1-ol in the synthesis of adrenergic receptor modulators, complete with detailed protocols and a discussion of the underlying chemical principles.
Synthetic Pathways and Methodologies
The primary amino alcohol functionality of 2-Amino-2-(3-bromophenyl)ethan-1-ol makes it an ideal precursor for the synthesis of a wide range of N-substituted phenylethanolamine derivatives. The general synthetic approach involves the alkylation of the primary amine.
A common and effective strategy for this transformation is the reaction of 2-Amino-2-(3-bromophenyl)ethan-1-ol with a suitable epoxide. This reaction, catalyzed by a Lewis acid or performed under neat conditions, results in the regioselective opening of the epoxide ring by the amine nucleophile to yield the corresponding β-amino alcohol.[5]
The chirality of the ethanolamine side chain is of paramount importance for biological activity, with the (R)-enantiomer typically exhibiting significantly higher affinity for adrenergic receptors.[1] Therefore, the use of enantiomerically pure (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol is highly recommended for the synthesis of active adrenergic modulators. Chiral synthesis of this and similar 1,2-amino alcohols can be achieved through various methods, including asymmetric transfer hydrogenation of α-ketoamines.[6]
Below is a generalized protocol for the N-alkylation of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol using an epoxide.
Protocol 1: General Procedure for N-Alkylation via Epoxide Ring-Opening
This protocol describes a general method for the synthesis of N-substituted (R)-2-amino-2-(3-bromophenyl)ethan-1-ol derivatives.
Materials:
-
(R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
-
Substituted epoxide (e.g., styrene oxide, propylene oxide)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Free Base Generation: In a round-bottom flask, dissolve (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride in a suitable solvent such as ethanol. Add an excess of a base like triethylamine (typically 2-3 equivalents) to neutralize the hydrochloride and generate the free amine in situ. Stir the mixture at room temperature for 30 minutes.
-
Reaction with Epoxide: To the solution containing the free amine, add the desired epoxide (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted (R)-2-amino-2-(3-bromophenyl)ethan-1-ol derivative.
Causality Behind Experimental Choices:
-
The use of the hydrochloride salt of the starting material is common for stability and ease of handling. The in-situ generation of the free amine with a non-nucleophilic base is a standard and efficient method to initiate the reaction.
-
The choice of solvent depends on the solubility of the reactants. Alcohols like ethanol are often good choices as they can also facilitate the proton transfer steps in the epoxide opening mechanism.
-
Monitoring by TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts from prolonged reaction times or excessive heating.
-
The aqueous work-up is designed to remove any remaining salts and water-soluble impurities.
-
Column chromatography is a standard and effective method for purifying the final product to the high degree required for biological testing.
Structure-Activity Relationship (SAR) Insights
The 3-bromo substituent on the phenyl ring of 2-Amino-2-(3-bromophenyl)ethan-1-ol plays a important role in modulating the pharmacological profile of the resulting adrenergic modulators.
-
Influence on Receptor Affinity and Selectivity: Studies on halogenated phenylethanolamines have shown that the position of the halogen atom significantly impacts their interaction with adrenergic receptors. For instance, dihalogenation at the 2 and 5 positions tends to produce more potent β-receptor blockers than dihalogenation at the 2 and 4 positions.[4] Compounds halogenated at the 3 and 4 positions have been found to exhibit the weakest β-adrenolytic effects.[4] This suggests that a single bromo-substituent at the 3-position may lead to compounds with a nuanced pharmacological profile, potentially favoring partial agonism or biased signaling, rather than potent, full antagonism.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the pKa of the amine and the electronic distribution within the aromatic ring. This can affect the strength of key interactions with the receptor, such as cation-π interactions between the protonated amine and aromatic residues in the binding pocket.
-
Enhancement of Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in drug design, as it affects the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME).
The following table summarizes the general SAR principles for phenylethanolamine-based adrenergic modulators:
| Structural Feature | Influence on Activity |
| Stereochemistry at the β-carbon | The (R)-enantiomer is generally more active at adrenergic receptors. |
| N-substituent | The size and nature of the N-substituent are major determinants of α- vs. β-receptor selectivity. Larger substituents tend to favor β-receptor activity. |
| Phenyl Ring Substituents | Hydroxyl groups, particularly at the 3 and 4 positions (catechol), are often crucial for potent agonist activity. Other substituents and their positions modulate affinity and selectivity. |
Visualization of Synthetic and Signaling Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generalized synthetic workflow and the canonical signaling pathway for a β-adrenergic receptor agonist.
Caption: Canonical β-adrenergic receptor signaling pathway.
Conclusion and Future Perspectives
2-Amino-2-(3-bromophenyl)ethan-1-ol represents a valuable and versatile building block for the synthesis of novel adrenergic receptor modulators. The strategic placement of the bromine atom at the 3-position provides a means to fine-tune the pharmacological properties of the target compounds and offers a reactive handle for further chemical diversification. By leveraging the synthetic protocols and understanding the structure-activity relationships outlined in this application note, researchers can effectively utilize this precursor in their drug discovery and development programs.
Future research in this area will likely focus on the synthesis of libraries of N-substituted derivatives of 2-Amino-2-(3-bromophenyl)ethan-1-ol and their comprehensive pharmacological evaluation to identify novel leads with improved selectivity and therapeutic profiles for a range of cardiovascular, respiratory, and metabolic disorders.
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Reddy, J. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6035-6047. Available from: [Link]
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Gualtieri, F., et al. (1992). Synthesis and irreversible beta-adrenergic blockade with a bromoacetamido derivative of betaxolol. Journal of Medicinal Chemistry, 35(15), 2925-2930. Available from: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry, 2(1), 1-15. Available from: [Link]
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Reddy, C. R., et al. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent-free conditions. International Journal of Chemical and Biochemical Sciences, 24, 78-88. Available from: [Link]
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Xu, F. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 88, 195. Available from: [Link]
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Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-28. Available from: [Link]
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Dr. N. V. R. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers [Video]. YouTube. Available from: [Link]
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Leclerc, G., et al. (1988). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). Journal of Medicinal Chemistry, 31(1), 169-175. Available from: [Link]
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Planas, O., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4169-4177. Available from: [Link]
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O'Sullivan, S., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]
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Bristow, M. R. (2012). Beta-Adrenergic receptors, from their discovery and characterization through their manipulation to beneficial clinical application. Cardiology, 122(2), 71-80. Available from: [Link]
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Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. Available from: [Link]
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Pereira, M. M., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(22), 5011. Available from: [Link]
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F. A. S. T. University. (2023). Adrenergic Agents. Available from: [Link]
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Guo, Z., & Song, J. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 850-874. Available from: [Link]
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Parthiban, P. (2020, June 29). SAR and Synthesis of adrenergic blockers. SlideShare. Available from: [Link]
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O'Sullivan, S., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. European Journal of Medicinal Chemistry, 213, 113175. Available from: [Link]
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Patel, K. M., & Patel, R. N. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 21(10), 1338. Available from: [Link]
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Hou, X. (2020). Creative Routes to Unnatural Amino Acids, Chiral Phosphines, and Nitrogen-Heterocycles. UC Irvine. Available from: [Link]
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Patel, K. M., & Patel, R. N. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 21(10), 1338. Available from: [Link]
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Głowacka, I. E., et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 26(11), 3328. Available from: [Link]
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Patel, K. H., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 143-149. Available from: [Link]
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Application Notes & Protocols: In Vitro ADME Profiling of Novel 2-Amino-2-(3-bromophenyl)ethan-1-ol Derivatives
Introduction: The Imperative for Early ADME Assessment
In modern drug discovery, the mantra "fail early, fail cheap" underscores the critical need to identify liabilities in drug candidates before they enter costly, late-stage development. Historically, a significant percentage of drug candidates failed not due to a lack of efficacy, but because of poor pharmacokinetic properties.[1][2][3] The systematic evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug design.[4][5]
This guide provides a comprehensive framework and detailed protocols for conducting a panel of essential in vitro ADME assays. It is specifically tailored for the characterization of novel compounds derived from the 2-Amino-2-(3-bromophenyl)ethan-1-ol scaffold. Early-stage assessment allows medicinal chemists to build robust structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the synthesis of molecules with an optimal balance of potency, safety, and drug-like characteristics.[5][6]
The assays described herein—Metabolic Stability, Cytochrome P450 (CYP) Inhibition, Plasma Protein Binding, and Cellular Permeability—form the foundational screen for any orally administered small molecule program. Data from these assays, when integrated, provide a predictive snapshot of a compound's likely in vivo behavior, enabling data-driven decisions and de-risking candidate selection.[7][8]
Integrated ADME Workflow for Lead Optimization
A tiered, iterative approach is essential for leveraging ADME data effectively. The following workflow illustrates how these assays integrate into the design-make-test-analyze cycle of a typical lead optimization campaign.
Caption: Integrated ADME screening cascade for lead optimization.
Core In Vitro ADME Assays
Metabolic Stability in Liver Microsomes
Principle of the Assay: The liver is the primary site of drug metabolism, largely mediated by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[9] Liver microsomes are vesicles of the endoplasmic reticulum that provide a cost-effective and robust system for evaluating Phase I metabolic liability.[10][11] By incubating a compound with liver microsomes and an NADPH-regenerating system (as a source of co-factors), we can measure the rate of disappearance of the parent compound over time.[9][12] This allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint), which are critical for predicting in vivo hepatic clearance.[6]
Protocol: Human Liver Microsome (HLM) Stability This protocol is designed for a 96-well plate format to assess the stability of multiple compounds in parallel.[9]
-
Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from XenoTech, Corning)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[10]
-
NADPH Regenerating System Solution A (e.g., Corning Gentest™)
-
NADPH Regenerating System Solution B (e.g., Corning Gentest™)
-
Control Compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Test Compounds (10 mM stock in DMSO)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
-
Step-by-Step Methodology:
-
Prepare Master Mix: On ice, prepare a master mix of microsomes in phosphate buffer to a final concentration of 1.0 mg/mL. For negative controls (-NADPH), prepare a separate mix with buffer only.
-
Compound Dilution: Serially dilute test and control compounds in buffer to an intermediate concentration (e.g., 2 µM).
-
Initiate Reaction:
-
Add the diluted compound solution to the 96-well plate.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation concentration of the test compound should be 1 µM, and the microsomal protein concentration 0.5 mg/mL.[10]
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold ACN with internal standard.[9][10] The t=0 sample is prepared by adding the stop solution before the NADPH system.
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis & Acceptance Criteria:
-
Calculation: Plot the natural logarithm of the percent remaining of the test compound versus time. The slope of this line (k) is the elimination rate constant.
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)
-
-
Acceptance Criteria: The t½ for the control compounds must fall within the established laboratory range (e.g., Verapamil t½ < 15 min; Warfarin t½ > 60 min). The percent remaining in the -NADPH control should be >85% at the final time point.
-
Cytochrome P450 (CYP) Inhibition
Principle of the Assay: Co-administration of drugs can lead to drug-drug interactions (DDIs), often because one drug inhibits the CYP-mediated metabolism of another.[13] Assessing a new compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for safety.[13][14] High-throughput screening is often performed using fluorogenic probe substrates.[15][16] These probes are non-fluorescent until they are metabolized by a specific CYP isoform, producing a fluorescent signal.[13][17] An inhibitor will compete with the probe, leading to a decrease in fluorescence.[13]
Protocol: Fluorogenic CYP Inhibition (IC50 Determination)
-
Materials & Reagents:
-
Recombinant human CYP enzymes (Bactosomes or Supersomes)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Fluorogenic Substrates (e.g., Vivid® Substrates from Thermo Fisher)
-
NADPH Regenerating System
-
Known selective inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) as positive controls.[17]
-
Test Compounds (serial dilution from 100 µM in DMSO)
-
Black, flat-bottom 96-well plates
-
-
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a 2X enzyme/probe substrate master mix and a 2X NADPH system solution in buffer.
-
Compound Plating: Add 2 µL of serially diluted test compounds and controls to the wells. Include "no inhibitor" and "no enzyme" controls.
-
Enzyme Addition: Add 98 µL of the 2X enzyme/probe mix to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Initiate Reaction: Initiate the reaction by adding 100 µL of the 2X NADPH system.
-
Read Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the fluorescence kinetically over 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate.
-
-
Data Analysis & Acceptance Criteria:
-
Calculation: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Acceptance Criteria: The IC50 values for the positive control inhibitors must be within the accepted range (e.g., Ketoconazole for CYP3A4, IC50 < 1 µM). The signal-to-background ratio for the uninhibited reaction should be >10.
-
Caption: Principle of the fluorogenic CYP inhibition assay.
Plasma Protein Binding (PPB)
Principle of the Assay: Most drugs bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein.[18] It is the unbound (free) fraction of a drug that is pharmacologically active and available for metabolism and clearance.[19][20] Therefore, determining the fraction unbound (fu) is essential for interpreting PK/PD relationships. Rapid Equilibrium Dialysis (RED) is the gold-standard method.[18] It uses a device with two chambers separated by a semi-permeable membrane that allows only the unbound drug to diffuse from the plasma-containing chamber to a buffer chamber until equilibrium is reached.[19][21]
Protocol: Rapid Equilibrium Dialysis (RED)
-
Materials & Reagents:
-
Thermo Scientific™ Pierce™ Rapid Equilibrium Dialysis (RED) Device[19]
-
Pooled Human Plasma (and other species as required)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Control Compounds: Warfarin (high binding), Metoprolol (low binding)
-
Test Compounds (10 mM stock in DMSO)
-
Acetonitrile (ACN)
-
-
Step-by-Step Methodology:
-
Compound Spiking: Spike plasma with the test and control compounds to a final concentration of 1-2 µM.[18]
-
Device Loading: Add the spiked plasma (e.g., 200 µL) to the plasma chamber (red ring) of the RED device inserts. Add an equal volume of PBS (e.g., 350 µL) to the buffer chamber.
-
Incubation: Assemble the device, seal the plate, and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[20][22]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: To ensure accurate LC-MS/MS quantification, match the matrix of the samples. Combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS.
-
Protein Precipitation: Precipitate proteins by adding 3-4 volumes of ice-cold ACN with an internal standard.
-
Analysis: Centrifuge the samples and analyze the drug concentration in the supernatant from both chambers by LC-MS/MS.
-
-
Data Analysis & Acceptance Criteria:
-
Calculation:
-
Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
% Bound = (1 - fu) * 100
-
-
Acceptance Criteria: The % Bound for control compounds must be within the accepted range (e.g., Warfarin >98%, Metoprolol <30%). The recovery of the compound should be between 70-130%.
-
Cell Permeability & P-gp Substrate Assessment
Principle of the Assay: For an orally administered drug to be effective, it must be absorbed across the intestinal epithelium.[23] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold-standard in vitro model for predicting human intestinal permeability.[23][24] When cultured for ~21 days, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express key transporters, including the efflux pump P-glycoprotein (P-gp).[24][25] By measuring the transport of a compound from the apical (A, gut lumen) to the basolateral (B, blood) side and vice versa, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).[24] An ER greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[26]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Materials & Reagents:
-
Caco-2 cells seeded on 96-well Transwell™ plates
-
Hanks’ Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Control Compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)
-
Elacridar (a potent P-gp inhibitor)
-
Test Compounds
-
Lucifer Yellow dye for monolayer integrity check
-
-
Step-by-Step Methodology:
-
Monolayer Validation: Use Caco-2 monolayers 21-24 days post-seeding.[25][27] Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity (>300 Ω·cm²).
-
Assay Preparation: Wash the monolayers with pre-warmed HBSS.
-
Dosing:
-
A-to-B Permeability: Add the test/control compound (typically 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.[25]
-
B-to-A Permeability: Add the compound to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
To confirm P-gp involvement, run a separate A-to-B and B-to-A transport experiment in the presence of a P-gp inhibitor like Elacridar.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.[25]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
-
Integrity Check: After sampling, add Lucifer Yellow to the apical side and measure its transport to the basolateral side. Papp of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Data Analysis & Acceptance Criteria:
-
Calculation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.
-
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
-
Acceptance Criteria: Control compound Papp values must be within historical limits. A compound is considered a P-gp substrate if the ER is ≥2 and this ratio is significantly reduced (e.g., to <1.5) in the presence of a P-gp inhibitor.
-
Data Summary and Interpretation
To facilitate decision-making, the data for a series of hypothetical 2-Amino-2-(3-bromophenyl)ethan-1-ol derivatives are summarized below.
| Compound ID | HLM Stability (t½, min) | CYP3A4 Inhibition (IC50, µM) | Plasma Protein Binding (fu, %) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (ER) |
| LEAD-001 | 15 | 2.5 | 3.5 | 0.8 | 8.5 |
| LEAD-002 | 45 | > 50 | 15.2 | 12.1 | 1.2 |
| LEAD-003 | > 60 | 15.8 | 45.0 | 18.5 | 1.0 |
| Warfarin | > 60 | > 50 | 1.2 | N/A | N/A |
| Propranolol | 12 | 8.0 | 10.5 | 25.0 | 1.1 |
| Digoxin | > 60 | > 50 | 75.0 | 0.5 | 10.2 |
Interpretation:
-
LEAD-001: Shows rapid metabolic clearance (low t½), potent CYP3A4 inhibition (high DDI risk), and is a significant P-gp substrate (high ER), suggesting poor oral absorption and high first-pass metabolism. (High Risk)
-
LEAD-002: Exhibits improved metabolic stability, no significant CYP inhibition, and good permeability with no efflux. The moderate protein binding is acceptable. (Promising Candidate)
-
LEAD-003: Shows excellent metabolic stability and permeability. However, the high fraction unbound (45%) might lead to rapid systemic clearance, which would need to be confirmed in vivo. (Candidate for further evaluation)
References
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AxisPharm. Microsomal Stability Assay Protocol.
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Thermo Fisher Scientific. RED Device: Plasma Protein Binding Equilibrium Dialysis.
-
BioIVT. Plasma Protein Binding Assay.
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Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).
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Li, W., et al. (2017). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. PubMed.
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Admescope. (2020). The 2020 FDA guidance for in vitro DDI studies – new things to consider?
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Charles River Laboratories. In Vitro ADME Assays and Services.
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Sygnature Discovery. Plasma Protein Binding - Technical Notes.
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Creative Bioarray. Caco-2 Permeability Assay Protocol.
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Li, A. P. (2001). The impact of early ADME profiling on drug discovery and development strategy. Semantic Scholar.
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ICE Bioscience. In Vitro ADME Assays and Services.
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SciSpace. The impact of early ADME profiling on drug discovery and development strategy.
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U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies.
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
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Di, L., & Kerns, E. H. (2003). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. PubMed.
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WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
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WuXi AppTec. (2023). Early ADME Screening: 3 Ways It Boosts IND Submission Success.
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BioDuro. In Vitro ADME.
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Cresset. (2022). Importance of ADME/Tox in Early Drug Discovery.
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Enamine. Caco-2 Permeability Assay.
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Troutman, M. D., & Thakker, D. R. (2012). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed.
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Admescope. (2024). Fast turnaround early ADME in vitro screening available!
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Bienta. CYP450 inhibition assay (fluorogenic).
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BioDuro. ADME Caco-2 Permeability Assay.
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Mercell. metabolic stability in liver microsomes.
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Charnwood Discovery. Caco-2 Permeability.
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U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
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Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health.
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U.S. Food and Drug Administration. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov.
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Evotec. P-glycoprotein (P-gp) Substrate Identification.
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ResearchGate. (2018). Protocol for the Human Liver Microsome Stability Assay.
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JoVE. (2014). High-throughput fluorescence assay of cytochrome P450 3A4. National Institutes of Health.
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Springer Nature Experiments. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
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BenchChem. Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1.
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ResearchGate. (2012). Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells.
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BMG Labtech. P-glycoprotein (Pgp) inhibition assay.
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National Institutes of Health. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes.
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Indigo Biosciences. Human P-Glycoprotein / MDR1 Drug Interaction Assay.
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ResearchGate. (2012). (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening.
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Amino-2-(3-bromophenyl)ethan-1-ol Derivatives in Human Plasma
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Amino-2-(3-bromophenyl)ethan-1-ol and its derivatives in human plasma. The methodology detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies. We delve into the causality behind experimental choices, from analyte characterization and sample preparation to chromatographic separation and mass spectrometric detection. The protocol is validated according to the principles outlined in the FDA and ICH M10 guidelines, ensuring data integrity and regulatory compliance.[1][2]
Introduction: The Rationale for Method Development
In pharmaceutical development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles. 2-Amino-2-(3-bromophenyl)ethan-1-ol represents a core structure for a class of compounds with potential therapeutic applications. A validated bioanalytical method is essential to generate reliable data for regulatory submissions.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and speed.[4][5]
This guide provides a foundational framework, explaining not just what to do, but why specific choices in method development lead to a robust and reliable assay.
Analyte Characterization and Initial Considerations
A successful method begins with understanding the analyte. 2-Amino-2-(3-bromophenyl)ethan-1-ol (Molecular Weight: ~216.07 g/mol ) possesses key functional groups that dictate its behavior.[6]
-
Primary Amine (-NH2): This group is basic and readily accepts a proton. This makes it an ideal candidate for positive mode electrospray ionization (ESI+), where it will form a protonated molecule [M+H]+.
-
Hydroxyl Group (-OH): This polar group influences solubility.
-
Bromophenyl Group: This moiety adds hydrophobicity to the molecule, making it suitable for reversed-phase chromatography.
Based on this structure, our initial strategy will be to use reversed-phase liquid chromatography with an acidic mobile phase to ensure protonation, coupled with ESI+ tandem mass spectrometry.
Strategic Method Development
The development process is systematic, beginning with the mass spectrometer and progressing to chromatography and sample preparation. Each stage is optimized to ensure the final method is sensitive, specific, and reproducible.
Mass Spectrometry (MS/MS) Optimization
The goal of MS/MS optimization is to define the most stable and intense precursor-to-product ion transition for the analyte, which forms the basis of Multiple Reaction Monitoring (MRM).
-
Causality of Parameter Selection:
-
Ionization Source: ESI is chosen over Atmospheric Pressure Chemical Ionization (APCI) because the analyte is polar and contains a basic nitrogen, making it amenable to protonation in solution.[7]
-
Precursor Ion Selection: The analyte is infused directly into the mass spectrometer to identify the most abundant and stable parent ion. For this compound, the protonated molecule [M+H]+ is the logical target.
-
Product Ion Selection: The precursor ion is subjected to collision-induced dissociation (CID) at varying collision energies to generate product ions (fragments). The most abundant and stable product ions are selected for the MRM transition. It is best practice to avoid facile neutral losses (e.g., H₂O, NH₃) as they can be less specific.[5] An isotopically labeled internal standard (IS), if available, should be tuned similarly to correct for matrix effects and variability.
-
Table 1: Optimized MS/MS Parameters (Hypothetical)
| Parameter | Analyte | Internal Standard (IS) | Rationale |
|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | The basic amine group is readily protonated. |
| Precursor Ion (Q1) | m/z 216.1 | m/z 222.1 (e.g., d6-IS) | Corresponds to the [M+H]⁺ of the analyte and IS. |
| Product Ion (Q3) | m/z 198.1 | m/z 204.1 | A stable, high-intensity fragment resulting from a specific bond cleavage. |
| Dwell Time | 100 ms | 100 ms | Balances sensitivity with the number of data points across the peak. |
| Collision Energy (CE) | 15 eV | 17 eV | Optimized for maximum product ion intensity. |
| Declustering Potential (DP) | 80 V | 85 V | Prevents ion source fragmentation and adduct formation. |
Chromatographic (LC) Separation
The objective is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components, with a practical run time.
-
Causality of Parameter Selection:
-
Column Chemistry: A C18 stationary phase is the standard starting point for moderately polar to nonpolar analytes.[8] Its hydrophobic nature will provide retention for the bromophenyl moiety.
-
Mobile Phase: Acetonitrile is often chosen as the organic mobile phase (B) for its low viscosity and UV transparency. Water serves as the aqueous mobile phase (A).
-
Mobile Phase Additive: Formic acid (0.1%) is added to both mobile phases. This serves two critical functions: it maintains an acidic pH (~2.7) to ensure the analyte's primary amine remains protonated for good peak shape and consistent retention, and it provides a source of protons to enhance ESI+ signal intensity.[7][8]
-
Gradient Elution: A gradient from low to high organic content is used to ensure the analyte is eluted with a good peak shape and that late-eluting matrix components are washed from the column, preventing carryover.[9]
-
Table 2: Optimized Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient separation with good peak shape for this analyte class. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with additive for protonation and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with additive for consistent ionization. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume to minimize peak distortion and matrix effects. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 2.5 | 95 | |
| 3.5 | 95 | |
| 3.6 | 5 |
| | 5.0 | 5 |
Sample Preparation
The goal is to remove matrix interferences (e.g., proteins, phospholipids) that can suppress ionization and clog the LC system, while efficiently recovering the analyte.[10]
-
Causality of Technique Selection:
-
Protein Precipitation (PPT): This technique is selected for its simplicity, speed, and universal applicability.[10][11] It involves adding a water-miscible organic solvent (like acetonitrile) to the plasma sample, which denatures and precipitates proteins. While effective, it may not remove all phospholipids, which can cause ion suppression. For initial method development, its speed is a significant advantage.[12]
-
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~2 mg of the 2-Amino-2-(3-bromophenyl)ethan-1-ol reference standard and dissolve in 2 mL of methanol to create a 1 mg/mL stock.
-
Working Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare a series of working solutions for spiking.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ) (e.g., 1 to 1000 ng/mL).
-
Quality Control (QC) Samples: Independently prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.
Protocol 2: Protein Precipitation Sample Extraction
This protocol details the steps for extracting the analyte from plasma samples.
Caption: Step-by-step workflow for protein precipitation.
Protocol 3: LC-MS/MS Instrumental Analysis
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until the pressure is stable.
-
Set up the MS/MS method using the optimized parameters from Table 1 .
-
Create a sequence list including blank injections, calibration standards, QC samples, and unknown samples.
-
Initiate the sequence run using the LC gradient defined in Table 2 .
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability. The validation protocol should adhere to the latest regulatory guidance from bodies like the FDA and the EMA (now harmonized under ICH M10).[2][13][14]
Caption: Key parameters for method validation.
Table 3: Method Validation Acceptance Criteria (ICH M10) [2][13]
| Parameter | Acceptance Criteria |
|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix sources. Response should be <20% of LLOQ for the analyte and <5% for the IS. |
| Linearity (r²) | Correlation coefficient (r²) should be ≥ 0.99. |
| Calibration Curve | Back-calculated concentrations of ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Mean concentration at each QC level (except LLOQ) must be within ±15% of the nominal value. At LLOQ, it must be within ±20%. |
| Precision (CV%) | Coefficient of Variation (CV) at each QC level (except LLOQ) must not exceed 15%. At LLOQ, it must not exceed 20%. |
| Matrix Effect | The CV of the IS-normalized matrix factor from at least 6 lots of matrix should be ≤15%. |
| Recovery | Recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability is demonstrated if the mean concentration of stability QCs is within ±15% of nominal concentration. |
Hypothetical Validation Results
The following table summarizes representative data that would be expected from a successful validation.
Table 4: Representative Linearity, Accuracy, and Precision Data
| QC Level (ng/mL) | Nominal Conc. | Mean Measured Conc. (n=6) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ | 1.0 | 1.08 | 108.0 | 9.5 |
| Low QC | 3.0 | 2.91 | 97.0 | 6.2 |
| Medium QC | 100 | 104.2 | 104.2 | 4.1 |
| High QC | 800 | 789.6 | 98.7 | 3.5 |
Troubleshooting Common LC-MS/MS Issues
Even with a robust method, issues can arise. A logical troubleshooting approach is essential to minimize downtime.[15][16][17]
Caption: A decision tree for systematic troubleshooting.
Conclusion
This application note outlines a comprehensive and scientifically-grounded strategy for the development and validation of an LC-MS/MS method for quantifying 2-Amino-2-(3-bromophenyl)ethan-1-ol derivatives in human plasma. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can establish a robust, reliable, and regulatory-compliant bioanalytical assay. The presented method, utilizing protein precipitation and reversed-phase chromatography, demonstrates excellent performance characteristics suitable for supporting all stages of drug development.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. [Link]
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Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Bioanalysis. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?[Link]
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Analytica Chimica Acta. (2023). A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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ResearchGate. (2024). LC/MS Troubleshooting Guide. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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CHROMacademy. LC-MS Troubleshooting: From Frustration to Fix. [Link]
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Organomation. Preparing Samples for LC-MS/MS Analysis. [Link]
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Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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Royal Society of Chemistry. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]
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Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
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Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
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Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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PubChem. 2-Amino-2-(3-bromophenyl)ethanol. [Link]
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CHROMacademy. LC-MS Method Development. [Link]
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Use of 2-Amino-2-(3-bromophenyl)ethan-1-ol as a precursor for potential antidepressants
An Application Guide: Leveraging 2-Amino-2-(3-bromophenyl)ethan-1-ol as a Versatile Precursor for Novel Antidepressant Candidates
Abstract
The global burden of depressive disorders necessitates the continued exploration of novel chemical scaffolds for therapeutic intervention. The substituted phenylethanolamine framework is a cornerstone in neuropharmacology, forming the basis of numerous psychoactive agents.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Amino-2-(3-bromophenyl)ethan-1-ol as a key precursor for the synthesis of potential antidepressant compounds. We present the scientific rationale underpinning this approach, focusing on structure-activity relationships (SAR) and the role of halogenation in modulating target affinity.[3] Detailed, step-by-step protocols for the derivatization of this precursor via N-alkylation and cyclization are provided, alongside robust analytical methods for structural elucidation and chiral purity assessment. This guide serves as a practical manual for generating compound libraries with the potential to yield next-generation antidepressant therapies.
Scientific Rationale: The Strategic Value of the 3-Bromophenylethanolamine Scaffold
The selection of 2-Amino-2-(3-bromophenyl)ethan-1-ol as a starting material is a deliberate strategy rooted in established medicinal chemistry principles. Its core structure belongs to the phenylethanolamine class, which is known to interact with key central nervous system targets.[1][2]
The Phenylethanolamine Core and Monoamine Systems
Many effective antidepressants function by modulating the levels of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the synaptic cleft. They achieve this primarily by inhibiting the reuptake transporters—SERT, NET, and DAT, respectively. The phenylethanolamine structure is a privileged scaffold capable of interacting with these transporters. The hydroxyl and amino groups are critical pharmacophoric features that can form hydrogen bonds and ionic interactions within the transporter binding sites.
Structure-Activity Relationship (SAR): The Role of Bromine Substitution
The introduction of a halogen atom onto the phenyl ring is a common and effective strategy in drug design.[3] The bromine atom at the meta-position (position 3) of the phenyl ring in the precursor molecule is particularly significant for several reasons:
-
Modulation of Affinity and Selectivity: Halogen substitution can alter the electronic properties and lipophilicity of the molecule, influencing its binding affinity and selectivity for different monoamine transporters or receptor subtypes.[3] For instance, halogenation has been shown to enhance potency for serotonin reuptake inhibition in some compound series.[4][5]
-
Metabolic Stability: The carbon-bromine bond can block sites of potential metabolism (e.g., aromatic hydroxylation), potentially leading to an improved pharmacokinetic profile, including a longer half-life.
-
Exploring Chemical Space: The bromine atom serves as a synthetic handle for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of a wider range of chemical structures.
The diagram below illustrates the general mechanism of action for many antidepressants, which serves as the therapeutic hypothesis for derivatives synthesized from our precursor.
Caption: Mechanism of Monoamine Reuptake Inhibition.
Synthesis of the Precursor: 2-Amino-2-(3-bromophenyl)ethan-1-ol
While 2-Amino-2-(3-bromophenyl)ethan-1-ol is commercially available from several vendors[6][7][8], understanding its synthesis is valuable. A common laboratory-scale synthesis involves the reduction of the corresponding α-azido alcohol.
A typical procedure involves dissolving 2-azido-1-(3-bromophenyl)ethanol in a solvent like tetrahydrofuran (THF) with water, followed by the addition of a reducing agent such as triphenylphosphine. The reaction mixture is stirred at a moderate temperature (e.g., 50°C) for several hours. After an aqueous workup and extraction, the desired amino alcohol product is isolated.
Synthetic Protocols for Generating Derivative Libraries
The true utility of 2-Amino-2-(3-bromophenyl)ethan-1-ol lies in its capacity for straightforward chemical modification. Below are two detailed protocols for generating structurally distinct classes of compounds, each with the potential for antidepressant activity.
Protocol 3.1: N-Alkylation of the Primary Amine
This protocol describes the synthesis of N-substituted derivatives, a common strategy to modulate pharmacological activity. The "borrowing hydrogen" or "hydrogen autotransfer" method offers a green and efficient approach for the N-alkylation of amines with alcohols.[9][10][11]
Caption: General Workflow for Catalytic N-Alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Amino-2-(3-bromophenyl)ethan-1-ol (1.0 mmol), the desired primary or secondary alcohol (1.2 mmol), and a suitable catalyst such as a ruthenium or iridium complex (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.
Protocol 3.2: Synthesis of 4-(3-Bromophenyl)-4,5-dihydrooxazoles
Cyclization of the amino alcohol precursor creates a rigidified heterocyclic structure, which can confer unique pharmacological properties and improved selectivity. This protocol uses an acid-promoted dehydrative cyclization.[12][13]
Sources
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Troubleshooting & Optimization
Technical Support Center: Reduction of 2-Amino-1-(3-bromophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthetic reduction of 2-amino-1-(3-bromophenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important intermediate. The primary goal of this reaction is typically the synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol, a valuable building block.[1][2] However, competing reaction pathways can lead to undesired side products, complicating purification and reducing yields.
This guide provides in-depth, experience-driven answers to common problems encountered during this transformation, focusing on the causality behind these issues and offering robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a lower molecular weight byproduct, identified as 2-amino-1-phenylethanol. What is causing this debromination, and how can I prevent it?
This is the most common and challenging issue in the reduction of halogenated aryl ketones. The byproduct you are observing, 2-amino-1-phenylethanol, is the result of a side reaction known as reductive dehalogenation (or hydrodehalogenation), where the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond.[3]
Causality: The "Why"
The C-Br bond on an aromatic ring is susceptible to reduction, particularly with more powerful reducing agents or under conditions that favor radical or catalytic pathways.[4][5] While sodium borohydride (NaBH₄) is generally selective for ketones, factors like elevated temperature, prolonged reaction times, the choice of solvent, and the presence of certain metal impurities can promote the undesired debromination.[6] The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl or C-F bond, making aryl bromides more prone to this side reaction.[3]
Troubleshooting & Mitigation Strategies:
-
Choice of Reducing Agent:
-
High-Risk: Avoid powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) if you want to preserve the bromine atom. LiAlH₄ is far less chemoselective and will readily cleave the C-Br bond.[7][8] Catalytic hydrogenation with catalysts like Palladium on Carbon (Pd/C) is also highly likely to cause rapid debromination and should be avoided unless debromination is the desired outcome.[4][5][6]
-
Recommended: Sodium borohydride (NaBH₄) is the preferred reagent due to its milder nature.[7][9] It offers a good balance of reactivity towards the ketone without being aggressive enough to readily attack the C-Br bond under controlled conditions.
-
-
Reaction Conditions:
-
Temperature Control: This is critical. Perform the reaction at low temperatures. Start the addition of NaBH₄ at 0 °C and allow the reaction to proceed at or below room temperature. Elevated temperatures provide the activation energy needed for the dehalogenation pathway.
-
Stoichiometry: Use a minimal excess of NaBH₄. A large excess of the reducing agent increases the statistical probability of the side reaction occurring. A typical starting point is 1.1 to 1.5 molar equivalents.
-
Solvent Choice: Protic solvents like methanol or ethanol are standard for NaBH₄ reductions and are generally effective.[9] The solvent can influence the reactivity of the borohydride, and sticking to standard, well-documented solvent systems is advised.
-
-
Luche Reduction Conditions: For particularly sensitive substrates, employing Luche reduction conditions (NaBH₄ with a stoichiometric amount of CeCl₃·7H₂O) can enhance the selectivity for carbonyl reduction. The cerium(III) chloride is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the desired hydride attack, thereby outcompeting the slower dehalogenation pathway.
Q2: My reaction is sluggish or results in incomplete conversion of the starting ketone. How can I improve the reaction rate without promoting side product formation?
Incomplete conversion is often a result of either insufficient reducing agent activity or deactivation of the reagent.
Causality: The "Why"
Sodium borohydride can react with protic solvents (like methanol) and acidic functional groups. If the 2-amino-1-(3-bromophenyl)ethanone starting material is in its hydrochloride salt form, the acidic proton will quench the borohydride, consuming the reagent before it can reduce the ketone. Furthermore, the quality and age of the NaBH₄ can affect its potency.
Troubleshooting & Mitigation Strategies:
-
Check the Starting Material's Salt Form: If you are using the HCl salt of the amine, it must be neutralized first, or additional equivalents of NaBH₄ must be used to compensate for the acid-base reaction. A better approach is to free-base the starting material before the reaction.
-
Incremental Addition: Instead of adding all the NaBH₄ at once, add it portion-wise over 30-60 minutes at 0 °C. This maintains a controlled concentration of the active reducing species and helps manage any exotherms.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small additional charge of NaBH₄ can be added.
-
Reagent Quality: Ensure your sodium borohydride is dry and has been stored properly. It is a hygroscopic solid that can lose activity over time if exposed to moisture.
Q3: My product analysis indicates a mixture of diastereomers. Can I influence the stereochemical outcome of the reduction?
The reduction of an α-amino ketone creates a new stereocenter at the former carbonyl carbon. Since the adjacent carbon bearing the amino group is also a stereocenter (assuming a chiral starting material or racemic mixture), the product will be a mixture of diastereomers (syn and anti).
Causality: The "Why"
The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl face, which can be influenced by steric hindrance and chelation effects.
-
Non-Chelation Control (Felkin-Anh Model): The hydride attacks from the less hindered face, often leading to the anti diastereomer.
-
Chelation Control: If the nitrogen atom of the amino group and the carbonyl oxygen coordinate to a Lewis acid (or the metal of the hydride reagent itself), a rigid cyclic intermediate is formed. The hydride is then delivered to one specific face of the carbonyl, typically leading to the syn diastereomer.[10][11]
Strategies for Diastereoselective Control:
-
Protecting Groups: The presence of a bulky N-protecting group (like Boc or Cbz) can significantly influence the steric environment and thus the diastereomeric ratio.[10]
-
Chelating Agents: As mentioned for selectivity (Q1), the use of Lewis acids like CeCl₃ or ZnCl₂ can enforce a chelation-controlled pathway, often favoring the syn product.
-
Specialized Reagents: For high levels of diastereoselectivity, consider more advanced reducing agents known to favor specific stereochemical outcomes in amino ketone reductions.
It's important to note that achieving high diastereoselectivity often requires significant methods development. For many applications, separation of the diastereomers by column chromatography is the most practical approach.
Visual Guides & Workflows
Competing Reaction Pathways
The following diagram illustrates the primary challenge in this synthesis: the competition between the desired ketone reduction and the undesired reductive dehalogenation.
Caption: Competing pathways in the reduction of 2-amino-1-(3-bromophenyl)ethanone.
Troubleshooting Flowchart
Use this flowchart to diagnose and solve common issues in your reaction.
Caption: Troubleshooting flowchart for identifying and resolving key side reactions.
Experimental Protocols
Protocol 1: Selective Ketone Reduction with Minimized Debromination
This protocol is optimized to favor the formation of 2-amino-1-(3-bromophenyl)ethan-1-ol.
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-amino-1-(3-bromophenyl)ethanone (1.0 eq) and anhydrous methanol (10 mL per gram of starting material).
-
Cooling: Cool the resulting solution/slurry to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄, 1.2 eq) in small portions over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% triethylamine). The product alcohol should have a lower Rf than the starting ketone.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C and slowly quench the reaction by adding acetone (approx. 1 mL per gram of starting material) to destroy excess NaBH₄.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by silica gel column chromatography if necessary.
Data Summary Table: Reagent Comparison
| Reducing Agent | Typical Conditions | Selectivity for Ketone | Risk of Debromination | Comments |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to RT | High | Low to Moderate | Recommended reagent. Risk increases with temperature and excess reagent.[9] |
| NaBH₄ / CeCl₃ (Luche) | MeOH, -15 °C to 0 °C | Very High | Very Low | Excellent for sensitive substrates; enhances rate of carbonyl reduction. |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C | High | Very High | Not recommended. Highly reactive and will readily cleave the C-Br bond.[8] |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ balloon, MeOH or EtOH | High | Extremely High | Not recommended. Standard method for achieving reductive dehalogenation.[4][5] |
References
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
-
Wentworth, P. A., & Mar-Oda, O. (2007). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
- Feng, X., et al. (2014). Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry, 20(42).
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
-
Reddit. (2013). REDUCTION OF ALPHA-HYDROXYKETONES WITH NABH4. HELP? Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
- Evans, D. A., & Chapman, K. T. (1988). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron Letters, 29(30), 3789-3792.
- Evans, D. A., et al. (1990). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Journal of the American Chemical Society, 112(12), 5290-5298.
- El-Sayed, N. N. E., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24657-24683.
-
Chemspace. (n.d.). 2-amino-2-(3-bromophenyl)ethan-1-ol. Retrieved from [Link]
- Machado, M. A., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(7), 5629-5637.
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)ethanone. Retrieved from [Link]
- Brown, H. C., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2149-2157.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
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Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Brominated Phenylethanolamines
Welcome to the technical support center dedicated to the chiral separation of brominated phenylethanolamines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the enantioselective analysis of these critical compounds. Brominated phenylethanolamines, a class of compounds often found in pharmaceuticals like β-blockers, possess at least one chiral center, leading to enantiomers with potentially distinct pharmacological and toxicological profiles.[1][2] Therefore, achieving robust enantiomeric separation is paramount for both research and quality control.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your separations.
I. Fundamentals of Chiral Separation & Mobile Phase Role
Q1: Why is mobile phase composition so critical for the chiral separation of brominated phenylethanolamines?
The mobile phase is not merely a carrier for the analyte; it is an active participant in the chiral recognition process. For brominated phenylethanolamines, which are basic compounds, the mobile phase composition directly influences the interactions between the enantiomers and the chiral stationary phase (CSP).[3] The principle of chiral recognition often relies on a "three-point interaction" model, where multiple simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP are necessary for differentiation.[1] The mobile phase can modulate the strength and nature of these interactions.
Key functions of the mobile phase in this context include:
-
Controlling Analyte Ionization: As basic compounds, the ionization state of phenylethanolamines is pH-dependent. The mobile phase, through the use of acidic or basic additives, controls the degree of protonation of the amine group. This is crucial because the charged state of the analyte significantly affects its interaction with the CSP.[3][4]
-
Competing for Active Sites: Components of the mobile phase, including organic modifiers and additives, can compete with the analyte for binding sites on the CSP. This competition influences retention times and can be manipulated to enhance selectivity.[5]
-
Altering CSP Conformation: Mobile phase components can adsorb onto the stationary phase, subtly altering the conformation of the chiral selector and, consequently, its enantioselective properties.[6]
II. Troubleshooting Common Problems
This section addresses specific issues you may encounter during method development and routine analysis.
Problem 1: Poor or No Resolution of Enantiomers
Q2: I'm not seeing any separation between my brominated phenylethanolamine enantiomers. Where should I start troubleshooting?
When faced with a lack of resolution, a systematic approach is essential.[7] The initial focus should be on the mobile phase composition, assuming an appropriate chiral stationary phase (CSP) has been selected (polysaccharide-based and macrocyclic glycopeptide columns are often good starting points).[8]
Here is a logical workflow to follow:
Caption: Initial troubleshooting workflow for no enantiomeric resolution.
Step-by-Step Protocol: Initial Mobile Phase Screening
-
Select an appropriate starting mobile phase. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[7] For polar ionic mode, which is often effective for beta-blockers, a mobile phase consisting of methanol with small amounts of an acid and a base is a good choice.[9]
-
Incorporate additives. Since brominated phenylethanolamines are basic, the addition of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often necessary to improve peak shape and promote interaction with the CSP.[3][10] A typical starting concentration is 0.1% (v/v).[10]
-
If separation is still not achieved, consider adding an acidic modifier. Sometimes, a combination of an acid and a base can be effective. For instance, a mobile phase of methanol/acetic acid/triethylamine has been shown to successfully separate beta-blocker enantiomers.[9][11] The acid can help to control the ionization of the basic analyte.[4]
Q3: I've added a basic additive, but my peak shape is poor (tailing), and the resolution is still not baseline. What's the next step?
Poor peak shape, particularly tailing, for basic compounds like phenylethanolamines often points to undesirable secondary interactions with residual acidic silanol groups on the silica support of the CSP.[6][7] While basic additives are meant to mask these sites, their effectiveness can vary.
Troubleshooting Peak Tailing and Improving Resolution:
| Strategy | Rationale | Recommended Action |
| Increase Additive Concentration | Insufficient additive may not fully mask active silanol sites. | Increase the concentration of your basic additive (e.g., DEA, TEA) incrementally, for example, from 0.1% to 0.2%, up to 0.5%.[3][10] |
| Change the Basic Additive | Different amines have different strengths and steric properties. | Try alternative basic additives such as butylamine, ethanolamine, or ethylenediamine (EDA).[10] EDA can sometimes dramatically improve peak shape and resolution.[10] |
| Optimize the Organic Modifier | The type and concentration of alcohol can influence selectivity.[5] | Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in 5% increments.[7] Also, test different alcohols; for instance, if you are using isopropanol, try ethanol. |
| Consider an Acid/Base Pair | An acid-base pair can create a more controlled ionic environment. | A combination of trifluoroacetic acid (TFA) and TEA (e.g., 0.3% TFA with 0.2% TEA) can improve chiral recognition for ionized analytes and enhance peak shape.[12] |
Problem 2: Irreproducible Retention Times and Resolution
Q4: My retention times are shifting between runs, and the resolution is inconsistent. What could be the cause?
Inconsistent results are often traced back to issues with mobile phase preparation, column equilibration, or temperature fluctuations.
Ensuring Reproducibility:
-
Mobile Phase Preparation: Always prepare fresh mobile phase for each analysis. Pre-mixed solvents can change composition over time due to the differential evaporation of components. Use high-purity, HPLC-grade solvents.
-
Column Equilibration: Chiral separations can be sensitive to "memory effects," where additives from previous runs adsorb to the stationary phase and influence subsequent analyses. It is crucial to dedicate a column to a specific type of additive (acidic or basic) if possible. Always ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample. A stable baseline is a good indicator of equilibration.
-
Temperature Control: Temperature has a significant impact on chiral separations.[7] Lower temperatures often enhance the subtle interactions required for chiral recognition, leading to better resolution, while higher temperatures can improve peak efficiency.[7][13] Use a column oven to maintain a constant and optimized temperature. Even small fluctuations in ambient temperature can affect selectivity.[14]
Caption: Workflow for troubleshooting irreproducible results.
III. Advanced Optimization & FAQs
Q5: Can changing the column temperature reverse the elution order of my enantiomers?
Yes, this is a known phenomenon in chiral chromatography.[7] The thermodynamics of the diastereomeric complexes formed between each enantiomer and the CSP can be different. A change in temperature can alter the relative stability of these complexes, and in some cases, lead to a reversal in the elution order. Therefore, temperature is a powerful tool not only for optimizing resolution but also for manipulating selectivity.[15]
Q6: I am using a polysaccharide-based column. Are there any specific mobile phase considerations?
Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are incredibly versatile and widely used for chiral separations.[2][16] For basic compounds like brominated phenylethanolamines, mobile phases are often modified with basic additives (like DEA or TEA) to improve peak shape.[4][10] It's important to note that some polysaccharide columns are "coated," while others have the chiral selector "immobilized" on the silica. Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phase options.[10] Always check the manufacturer's guidelines for solvent compatibility to avoid damaging the column.[17]
Q7: What is the "polar ionic mode," and why is it effective for compounds like brominated phenylethanolamines?
The polar ionic mode is a chromatographic technique that uses a polar organic solvent, typically methanol or acetonitrile, containing small amounts of both an acid (like acetic or formic acid) and a base (like TEA or DEA).[9] This mode is particularly effective for separating polar and ionizable compounds, such as the phenylethanolamine drug class. The additives control the ionization of the analyte and interact with the stationary phase, which can lead to excellent enantioselectivity on certain CSPs, like macrocyclic glycopeptide phases (e.g., Chirobiotic V).[9]
Protocol: Preparing a Polar Ionic Mobile Phase
-
Start with high-purity methanol.
-
Add the acidic component. Using a volumetric flask, add a precise amount of acetic acid. For a mobile phase of methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v), you would add 0.20 mL of acetic acid for every 100 mL of methanol.[9]
-
Add the basic component. To the same solution, add the specified amount of triethylamine (e.g., 0.15 mL for every 100 mL of methanol).[9]
-
Mix thoroughly and degas the mobile phase before use.
By systematically applying these principles and troubleshooting strategies, you can effectively optimize the mobile phase for the robust and reproducible chiral separation of brominated phenylethanolamines.
IV. References
-
Klančar, A., et al. (2020). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Archives of Industrial Hygiene and Toxicology, 71(1), 56-62. Available from: [Link]
-
Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Wang, R., et al. (2018). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 23(11), 2943. Available from: [Link]
-
Klančar, A., et al. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. ResearchGate. Available from: [Link]
-
Desphande, R., & Welch, C. J. (2012). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available from: [Link]
-
Ye, Y. K., et al. (2000). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available from: [Link]
-
Khoshhesab, Z., et al. (2012). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Iranian Journal of Pharmaceutical Research, 11(3), 849-855. Available from: [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available from: [Link]
-
Unknown. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. Available from: [Link]
-
Welch, C. J., et al. (2002). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]
-
Weatherly, C. A., et al. (2018). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 39(9-10), 1259-1266. Available from: [Link]
-
Chromatography Forum. (2017). additives for chiral. Available from: [Link]
-
Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. hplctools.com. Available from: [Link]
-
Unknown. (n.d.). Enantiomer separation of phenlypropanol using amide type chiral stationary phases. ResearchGate. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]
-
Welch, C. J., et al. (2002). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]
-
Bhushan, R., & Kumar, V. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics. ResearchGate. Available from: [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(15), 5821. Available from: [Link]
-
Unknown. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available from: [Link]
-
Li, X., et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. Journal of Pharmaceutical Analysis, 13(10), 967-979. Available from: [Link]
-
Al-Qaisi, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6667. Available from: [Link]
-
Ilisz, I., et al. (2014). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 1149, 115-133. Available from: [Link]
-
Szőko, É., et al. (2015). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Pharmaceutical and Biomedical Analysis, 113, 139-153. Available from: [Link]
-
Dolan, J. W. (2006). How Does Temperature Affect Selectivity? LCGC International. Available from: [Link]
-
Unknown. (n.d.). Effect of the temperature on the chiral separation of DL-Phe in the CCND nanocrystals immobilized capillary. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). The HPLC graphs of the samples of enantioselective resolution of 1-phenylethanol by LipK107. ResearchGate. Available from: [Link]
-
De Luca, C., et al. (2024). Chiral high performance liquid chromatography in pharmaceutical analysis: A journey from fast to ultrafast separations. Journal of Pharmaceutical and Biomedical Analysis, 238, 115794. Available from: [Link]
-
Carrieri, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 642. Available from: [Link]
-
Le-Quellec, A., et al. (1996). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Applications, 679(1-2), 163-169. Available from: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. additives for chiral - Chromatography Forum [chromforum.org]
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- 11. researchgate.net [researchgate.net]
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Preventing racemization during the synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol derivatives
Topic: Preventing Racemization During the Synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol Derivatives
Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stereoselective synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges and ensure the stereochemical integrity of your molecules.
Part 1: Understanding the Challenge: The "Why" of Racemization
Before diving into troubleshooting, it's crucial to understand the mechanisms that lead to the loss of stereochemical purity. For a chiral center like the one in 2-Amino-2-(3-bromophenyl)ethan-1-ol, the primary culprit is the lability of the α-proton (the proton on the carbon bearing the amino group).
Q1: What are the main chemical pathways that lead to racemization in this class of compounds?
A1: Racemization in benzylic amines, such as our target molecule, primarily occurs through two mechanisms:
-
Enolization/Imination: If there is a carbonyl group alpha to the stereocenter (as in an α-amino ketone precursor), the α-proton becomes acidic. In the presence of a base, this proton can be abstracted to form a planar enolate or enamine intermediate. Reprotonation can then occur from either face, leading to a racemic or epimerized mixture.
-
Reversible Hydrogen[1][2] Abstraction: Even without a carbonyl group, the benzylic C-H bond can be susceptible to abstraction under certain conditions, such as in the presence of radical initiators or certain metal catalysts. This can lead to the formation of a planar radical intermediate, which upon re-hydrogenation can result in racemization.
The presence of the phen[3]yl ring stabilizes the planar intermediate (be it an enolate, enamine, or radical), making this class of compounds particularly susceptible.
Diagram: Racemization Pathway via Enolization
Below is a diagram illustrating the base-catalyzed racemization of an α-amino ketone precursor, a common intermediate in the synthesis of the target amino alcohol.
Caption: Base-catalyzed racemization of an α-amino ketone.
Part 2: Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems encountered during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Enantiomeric Excess (% ee) in the Final Amino Alcohol Product
Symptom: Chiral HPLC analysis of your final 2-Amino-2-(3-bromophenyl)ethan-1-ol product shows a significantly lower % ee than expected.
Possible Cause A: Racemization during the reduction of an α-amino ketone precursor.
-
Why it happens: The conditions used for the reduction of the ketone to the alcohol can sometimes be harsh enough to cause racemization of the starting ketone before it is reduced. This is particularly true if the reducing agent requires basic conditions or elevated temperatures.
-
Suggested Solutions:
-
Choice of Reducing Agent: Opt for mild and highly stereoselective reducing agents. Borohydride reagents modified with chiral auxiliaries are often effective. Catalytic asymmetric hydr[4]ogenation is another powerful method.
-
Temperature Con[2]trol: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of enolization.
-
pH Control: I[5]f possible, maintain a neutral or slightly acidic pH during the reaction and workup to suppress base-catalyzed enolization.
-
Possible Cause B: Racemization during a substitution reaction at the stereocenter.
-
Why it happens: If your synthesis involves a nucleophilic substitution at the chiral center (e.g., displacing a leaving group with an amine), an SN1-type mechanism can lead to racemization through a planar carbocation intermediate.
-
Suggested Solutions:
-
Favor SN2 Conditions: Use a polar aprotic solvent (e.g., DMF, DMSO) and a good, non-bulky nucleophile to favor an SN2 pathway, which proceeds with inversion of stereochemistry.
-
Choice of Leaving Group: Employ a leaving group that is less likely to stabilize a carbocation. For example, a tosylate is generally preferred over a halide in some contexts.
-
Issue 2: Inconsistent Stereochemical Outcome Between Batches
Symptom: You run the same reaction multiple times and get varying levels of enantiomeric excess.
Possible Cause A: Inconsistent quality or stoichiometry of reagents.
-
Why it happens: The purity of chiral catalysts or auxiliaries is paramount. Even small amounts of imp[]urities can affect the catalytic cycle. Similarly, the precise stoichiometry of bases or other reagents can influence the reaction environment.
-
Suggested Solutions:
-
Reagent Qualification: Always use reagents from reputable suppliers and consider re-purifying or analyzing critical reagents if you suspect contamination.
-
Precise Dispensing: Use calibrated equipment for all measurements. For sensitive reactions, prepare fresh solutions of reagents.
-
Possible Cause B: Variations in reaction conditions.
-
Why it happens: Seemingly minor variations in temperature, reaction time, or stirring rate can have a significant impact on stereoselectivity.
-
Suggested Solutions[5]:
-
Strict Process Control: Maintain a detailed and accurate lab notebook. Use a temperature-controlled reaction vessel and ensure consistent stirring.
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to ensure you are quenching the reaction at the optimal time.
-
Comparison of Redu[5]ction Conditions for α-Amino Ketones
| Reducing Agent/Method | Typical Temperature | Typical % ee | Pros | Cons |
| NaBH₄ | 0 °C to RT | Low to Moderate | Inexpensive, readily available | Low stereoselectivity, can cause racemization |
| L-Selectride® | -78 °C | Moderate to High | Good for sterically hindered ketones | Pyrophoric, requires anhydrous conditions |
| Asymmetric Hydrogenation (e.g., Ru-BINAP) | RT to 50 °C | High to Excellent | High enantioselectivity, scalable | Requires specialized equipment (hydrogenator), catalyst can be expensive |
| CBS Reduction | -20 °C to RT | Excellent | Highly enantioselective, reliable | Catalyst can be sensitive to air and moisture |
Part 3: Frequently Asked Questions (FAQs)
Q2: I am starting my synthesis from a chiral pool amino acid (e.g., a phenylalanine derivative). What are the key steps where I might lose stereochemical integrity?
A2: While starting from a chiral pool is an excellent strategy, you must be vigilant during certain transformations:
-
Carboxylic Acid Act[7]ivation: When activating the carboxyl group for amide coupling or reduction, intermediates can be susceptible to racemization, especially through the formation of an oxazolone intermediate. Using coupling additives [8]like HOBt or HOAt can suppress this.
-
N-Protecting Group [9]Removal: Deprotection steps, particularly those requiring strong acids or bases, can potentially lead to racemization if the conditions are too harsh or the reaction time is prolonged.
-
Reactions at the α[10]-carbon: Any reaction that involves the formation of a reactive intermediate at the stereocenter (e.g., radical halogenation) should be carefully considered and likely avoided.
Q3: How can I accurately determine the enantiomeric excess of my 2-Amino-2-(3-bromophenyl)ethan-1-ol product?
A3: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Column Selection: [11] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are often effective for separating amino alcohol enantiomers.
-
Mobile Phase: A n[12]ormal-phase mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (like diethylamine) to improve peak shape, is a good starting point.
-
Method Development:[13] You will need to screen different CSPs and optimize the mobile phase composition to achieve baseline separation of the two enantiomers.
Experimental Proto[13]col: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series).
-
Mobile Phase: Start with a mixture of n-Hexane:Isopropanol (80:20) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of your product in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through[13] a 0.45 µm syringe filter before injection.
-
Analysis: Inject a racemic standard to determine the elution order and resolution. Then, inject your sample and integrate the peak areas of the two enantiomers to calculate the % ee.
Q4: Are there any specific bases I should avoid to minimize racemization?
A4: Yes. Strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide can readily deprotonate the α-carbon of ketone precursors, leading to rapid racemization. Weaker or more sterically[14] hindered bases are generally preferred.
-
Good choices: Triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM) are often used. The steric bulk of DIPEA [9]can be particularly effective at preventing α-deprotonation while still acting as an acid scavenger.
-
Context is key: The choice of base is highly dependent on the specific reaction. In some cases, an inorganic base like potassium carbonate (K₂CO₃) may be suitable if it is not soluble enough to cause significant racemization in the bulk solution.
Diagram: Troubleshooting Workflow for Low % ee
Caption: A logical workflow for diagnosing the cause of low enantiomeric excess.
References
-
Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]
-
Métro, T.-X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 8(16), 3509–3512. [Link]
-
Cossy, J., & Pardo, D. G. (2009). Highly enantioselective synthesis of linear beta-amino alcohols. Chemistry, 15(5), 1064–1070. [Link]
-
Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
-
Feng, X., et al. (2014). asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids. Chemistry, 20(42). [Link]
-
Fioravanti, S., et al. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
-
Somfai, P. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]
-
Zhang, X., et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis, 11(20), 12766–12773. [Link]
-
Vicario, J. L., Badía, D., & Carrillo, L. (2005). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 9(3), 219-235. [Link]
-
Poulhès, F., et al. (2006). Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate. [Link]
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Wassmer, W. (2014). Chiral Auxillary of Amino Alcohols: Cis-1-amino-2-indanol. Prezi. [Link]
-
Barta, K., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 114(51), E10852–E10859. [Link]
-
O'Brien, A. G., & Maruoka, K. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 29-42. [Link]
-
Morken, J. P., et al. (2013). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. NIH Public Access. [Link]
-
Brown, H. C., et al. (1988). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 3003-3009. [Link]
-
Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Hutt, A. J., & Tan, S. C. (1996). Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH. Chirality, 8(1), 44-51. [Link]
-
Bomat. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bomat. [Link]
-
Liu, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5174. [Link]
-
ResearchGate. (2017). Racemization in amino acids? ResearchGate. [Link]
-
Green, S., et al. (2024). Finding Relevant Retrosynthetic Disconnections for Stereocontrolled Reactions. Journal of Chemical Information and Modeling. [Link]
-
Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Chemistry, 17(5), 1436-1440. [Link]
-
Kim, M.-J., et al. (2010). Fast racemization and dynamic kinetic resolution of primary benzyl amines. Tetrahedron Letters, 51(42), 5581-5584. [Link]
-
Fleischer, R., & Braun, M. (1998). 2-Amino-1,2,2-triphenylethanol: A Novel Chiral Reagent Containing the Diphenylaminomethyl Group. Enantioselective Addition of Diethylzinc to Benzaldehyde. Synlett, 1998(12), 1441–1443. [Link]
-
Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Green, S., et al. (2024). Finding relevant retrosynthetic disconnections for stereocontrolled reactions. ChemRxiv. [Link]
-
Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4136–4146. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. [Link]
- Stam, C. (1986). Process for the racemization of an alpha-amino acid.
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Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. [Link]
-
PharmaRead. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. Retrieved from [Link]
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Ye, B. H., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204. [Link]
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Troubleshooting guide for the synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Synthetic Pathway Overview
The most common and direct route to synthesizing 2-Amino-2-(3-bromophenyl)ethan-1-ol is through the reduction of the corresponding α-aminoketone, 2-Amino-1-(3-bromophenyl)ethanone hydrochloride. This process involves the selective reduction of a ketone to a secondary alcohol while preserving the amine and aryl bromide functionalities.
Caption: General synthetic scheme for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical reagent in this synthesis?
A1: The reducing agent is the most critical component. Sodium borohydride (NaBH₄) is commonly used due to its selectivity for ketones in the presence of other functional groups and its operational simplicity.[1] The quality and activity of your NaBH₄ are paramount; it can decompose upon improper storage, leading to sluggish or incomplete reactions.
Q2: Why is the product isolated as a hydrochloride salt?
A2: The free base, 2-Amino-2-(3-bromophenyl)ethan-1-ol, is often an oil or a low-melting solid that can be difficult to purify by crystallization.[2] Converting it to the hydrochloride salt increases the melting point and crystallinity, facilitating isolation, purification, and improving long-term stability.[3][4] Most synthetic cathinone derivatives are produced and stored as hydrochloride salts for this reason.[3]
Q3: Can I use a different reducing agent, like Lithium Aluminum Hydride (LAH)?
A3: While LAH is a powerful reducing agent, it is generally not recommended for this specific transformation. LAH is far less selective than NaBH₄ and could potentially reduce the aryl bromide through hydrogenolysis, leading to 2-Amino-2-phenylethan-1-ol as a significant impurity. NaBH₄ is sufficiently reactive to reduce the ketone without affecting the C-Br bond under standard conditions.
Q4: What is the expected melting point of the final product?
A4: The reported melting point for 2-Amino-1-(3-bromophenyl)ethanol hydrochloride is approximately 245°C, with decomposition.[4] A significantly lower or broader melting range often indicates the presence of impurities.
Troubleshooting Guide
Category 1: Issues During the Reduction Reaction
Q: My reaction is incomplete. TLC analysis shows a significant amount of the starting ketone even after the recommended reaction time. What's going wrong?
A: This is a common issue that typically points to a problem with the reducing agent or reaction conditions.
-
Potential Cause 1: Deactivated Reducing Agent. Sodium borohydride is sensitive to moisture and can degrade over time. If the reagent has been improperly stored or is from an old batch, its hydride content may be significantly reduced.
-
Solution: Use a freshly opened bottle of NaBH₄ or purchase a new supply. To test a small amount of your current batch, carefully add it to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.
-
-
Potential Cause 2: Insufficient Stoichiometry. While the stoichiometry is 1:1 for the ketone and the hydride source (note: NaBH₄ has 4 hydrides), an excess is typically required to drive the reaction to completion and account for any reaction with the solvent or ambient moisture.
-
Solution: Increase the molar equivalents of NaBH₄. See the table below for recommended ratios. If the reaction stalls, a careful portion-wise addition of more reducing agent can be attempted while monitoring by TLC.
-
-
Potential Cause 3: Incorrect Temperature. The reduction is typically performed at a low temperature (0-5°C) initially to control the exothermic reaction, then allowed to warm to room temperature.[5] If the temperature is kept too low, the reaction rate may be too slow.
-
Solution: Ensure the reaction is allowed to warm to room temperature and stir for an adequate amount of time (2-4 hours) after the initial low-temperature addition.
-
Category 2: Problems During Work-up and Extraction
Q: I'm experiencing low product yield after the aqueous work-up and extraction. Where could my product have gone?
A: Low yield at this stage is often due to solubility issues or improper pH adjustment during extraction.
-
Potential Cause 1: Incomplete Extraction. The product, as a free base, has both a polar amino alcohol group and a non-polar bromophenyl group, giving it some solubility in both aqueous and organic layers.
-
Solution: Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate. Saturation of the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
-
Potential Cause 2: Incorrect pH. The free amine is required for extraction into an organic solvent. If the aqueous layer is not sufficiently basic (pH > 10), the amine will remain protonated and stay in the aqueous layer.
-
Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH 10-12) after adding a base like 1M NaOH. Add the base slowly while cooling the mixture, as the neutralization is exothermic.
-
Caption: Decision tree for troubleshooting low product yield.
Category 3: Issues During Crystallization and Purification
Q: My final product won't crystallize from the solvent, or it crashes out as an oil.
A: Oiling out or failure to crystallize is a common sign of impurities or issues with the crystallization solvent system.
-
Potential Cause 1: Presence of Impurities. Even small amounts of impurities can inhibit crystal lattice formation. The most common impurity is the starting material or over-reduced byproducts.
-
Solution: Ensure the work-up was thorough. An acidic wash (e.g., 1M HCl) of the organic extract (containing the free base) can remove any basic impurities, but your product will also move to the aqueous layer, so this must be done carefully. The best solution is to ensure the reaction goes to completion first. If impurities persist, column chromatography of the free base may be necessary before salt formation.
-
-
Potential Cause 2: Incorrect Solvent. The choice of solvent for precipitation of the hydrochloride salt is critical. The solvent must readily dissolve the free base but have low solubility for the hydrochloride salt.
-
Solution: A common method is to dissolve the free base in a minimal amount of a solvent like isopropanol or ethanol and add a solution of HCl in a less polar solvent, such as diethyl ether or more isopropanol. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Sometimes, adding a small seed crystal can help. If it remains an oil, you may need to re-dissolve it by gently warming and then allowing it to cool very slowly.
-
Key Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 2-Amino-1-(3-bromophenyl)ethanone HCl | Amine protection as a salt prevents side reactions.[6] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for ketones; operationally simple.[] |
| Stoichiometry | 1.5 - 2.5 molar equivalents of NaBH₄ | Excess ensures reaction goes to completion. |
| Solvent | Methanol or Ethanol | Protic solvents that readily dissolve the starting material. |
| Temperature | 0°C to Room Temperature | Initial cooling controls exotherm, warming ensures completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion. Monitor by TLC. |
| Work-up pH | >10 | Ensures the product is in its free base form for extraction. |
| Crystallization | HCl in Isopropanol/Ether | Forms the stable, crystalline hydrochloride salt.[3] |
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (1.0 eq). Dissolve it in methanol (approx. 10-15 mL per gram of starting material).
-
Reduction: Cool the solution to 0-5°C using an ice bath. Add sodium borohydride (2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0°C until the pH is ~2 to neutralize excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the remaining aqueous residue with water. Make the solution basic (pH 11-12) by the slow addition of 2M NaOH. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.
-
Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free base, likely as a yellow oil.[2]
-
Salt Formation: Dissolve the crude free base oil in a minimal amount of isopropanol. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Cool the resulting slurry in an ice bath for 30 minutes. Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry in a vacuum oven to yield the final product.
References
-
Cathinone - Wikipedia. [Link]
-
Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - MDPI. [Link]
-
Synthetic cathinones drug profile - European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]
-
A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses - ResearchGate. [Link]
-
Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - ResearchGate. [Link]
-
Boron-based Reductants - ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Borane reduction mechanism || selective reduction of acids || solved problems - YouTube. [Link]
-
A Short Chronological Review on the Syntheses of Amine-Boranes - Chemistry Europe. [Link]
-
Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent - Royal Society of Chemistry. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]
-
2-amino-2-(3-bromophenyl)ethan-1-ol - Chemspace. [Link]
-
SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - University of Malaya Students' Repository. [Link]
- Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google P
Sources
- 1. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 2. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. echemi.com [echemi.com]
- 5. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. 2-Amino-3'-bromoacetophenone Hydrochloride [sigmaaldrich.com]
Technical Support Center: Identification of Impurities in 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride Synthesis
An In-Depth Technical Guide
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies for identifying and controlling impurities during the synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. Our focus is on the causality behind impurity formation and the logic of analytical investigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities in this synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These arise directly from the synthetic route. They include unreacted starting materials (e.g., 2-Azido-1-(3-bromophenyl)ethanol), by-products from reagents (e.g., triphenylphosphine oxide if using the Staudinger reduction)[1], and products of side-reactions such as over-reduction or incomplete reactions.
-
Stereoisomeric Impurities: Since the target molecule contains a chiral center, the formation of diastereomers is a significant concern, particularly during the reduction of a ketone precursor or if the stereoselectivity of the reaction is not well-controlled.[2]
-
Extraneous Contaminants: This category includes residual solvents (e.g., THF, ethyl acetate)[1], moisture, and impurities present in the initial starting materials, such as positional isomers (e.g., 2-bromo or 4-bromo analogs).[3]
Q2: Which analytical techniques are essential for a comprehensive impurity profile of my final product?
A2: A multi-faceted analytical approach is required for robust impurity profiling.[4][5]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating and quantifying impurities. A well-developed reverse-phase HPLC method can effectively separate the main compound from most process-related and stereoisomeric impurities.[6][7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS provides critical molecular weight data, enabling the rapid identification of unknown peaks observed in the chromatogram.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of isolated impurities.[8] It is the most powerful tool for distinguishing between isomers.
-
Gas Chromatography (GC): GC is the preferred method for identifying and quantifying volatile organic impurities, primarily residual solvents.[6]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product shows a broad melting point range or a lower melting point than expected (Literature: ~245°C dec.).[9]
-
Potential Cause: This is a classic indicator of impurity. The most likely culprits are residual solvents trapped in the crystal lattice or the presence of significant amounts of organic impurities that disrupt the crystalline structure.
-
Recommended Actions:
-
Drying: Ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove residual solvents.
-
GC Analysis: Perform a headspace GC analysis to identify and quantify specific residual solvents.
-
Recrystallization: If solvents are not the issue, recrystallization from a suitable solvent system (e.g., ethanol/ether) is a highly effective method for purifying the hydrochloride salt and removing organic impurities.[10]
-
Purity Check: Re-analyze the purified material by HPLC to confirm the removal of impurities.
-
Problem 2: My HPLC chromatogram shows an unexpected peak very close to the main product peak.
-
Potential Cause: A peak with a similar retention time often suggests a structurally similar compound. This could be a diastereomer or a positional isomer (e.g., 4-bromophenyl analog). Diastereomers, having similar physicochemical properties, are often challenging to separate.[2]
-
Recommended Actions:
-
Method Optimization: Adjust the HPLC method to improve resolution. Try modifying the mobile phase gradient (making it shallower), changing the organic modifier (e.g., from acetonitrile to methanol), or using a different column chemistry (e.g., a phenyl-hexyl column).
-
LC-MS Analysis: Perform an LC-MS analysis. If the unknown peak has the same mass-to-charge ratio (m/z) as the main product, it strongly suggests it is an isomer.
-
Preparative Chromatography: If the impurity level is significant, use preparative HPLC to isolate a sufficient quantity for structural analysis.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated impurity. Subtle differences in chemical shifts and coupling constants, particularly around the chiral center, can confirm the structure as a diastereomer or other isomer.[8]
-
Problem 3: My ¹H NMR spectrum contains unassigned signals, particularly a broad multiplet around 7.5-7.8 ppm.
-
Potential Cause: While the bromophenyl group of your product has signals in this region, a common by-product from the Staudinger reduction (using triphenylphosphine) is triphenylphosphine oxide (TPPO). TPPO has characteristic multiplets in the aromatic region of the ¹H NMR spectrum.[1] Another possibility is residual aromatic solvents like toluene.[11]
-
Recommended Actions:
-
Reference Comparison: Compare the unassigned signals to a known ¹H NMR spectrum of TPPO.
-
Purification: TPPO can often be removed by careful purification. Since the target compound is a hydrochloride salt, it can be extracted into an aqueous acidic phase, while the less polar TPPO remains in the organic phase.[1]
-
Solvent Check: Consult tables of common NMR solvent impurities to check if the signals correspond to residual solvents from your synthesis or purification steps.[11]
-
Visualized Workflows and Data
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying an unknown impurity detected during routine analysis.
Caption: A systematic workflow for impurity identification.
Potential Impurity Formation Pathways
This diagram illustrates the primary synthesis route and where key impurities may originate.
Caption: Origin of impurities in the synthesis pathway.
Data Summary and Analytical Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Likely Origin | Analytical Identification Method | Key Observations |
| 2-Azido-1-(3-bromophenyl)ethanol | Unreacted starting material | LC-MS | Expected m/z value for the azide compound. |
| Triphenylphosphine Oxide (TPPO) | By-product of Staudinger reaction | HPLC, ¹H NMR | Characteristic UV absorbance; Aromatic signals ~7.5-7.8 ppm in ¹H NMR. |
| Diastereomers | Non-stereoselective reduction | Chiral HPLC, NMR | Same m/z as product, separation on chiral column, distinct NMR signals near chiral center. |
| Positional Isomers (e.g., 4-bromo) | Impurity in starting material | LC-MS, NMR | Same m/z as product, different fragmentation pattern in MS/MS, distinct aromatic NMR pattern. |
| Residual Solvents (THF, Ethyl Acetate) | Synthesis/Workup | Headspace GC | Retention time matches solvent standard. |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for method development. Optimization will be required based on your specific system and observed impurity profile.[12]
-
System: HPLC or UHPLC system with UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
References
- Cummins, E. W. (1956). Preparation of aminoacetophenones. U.S. Patent No. 2,753,376. Washington, DC: U.S. Patent and Trademark Office.
- Godfrey, J. C. (1976). Synthesis of dl-2-amino-1-butanol. U.S. Patent No. 3,944,617. Washington, DC: U.S. Patent and Trademark Office.
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
de Vries, J. G., & Minnaard, A. J. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(72), 13731-13734. DOI:10.1039/C5CC04445F. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Semantic Scholar. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Retrieved from [Link]
- CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. (n.d.).
-
Manchuri, K. M., et al. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. ResearchGate. Retrieved from [Link]
-
Davydova, E., & Yaylayan, V. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4475. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Wol, W. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Impurity profile of amino acids?. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Enantio- and diastereoselective synthesis of γ-amino alcohols. Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ambroxol Hydrochloride - Impurity A. Retrieved from [Link]
Sources
- 1. 2-amino-1-(3-bromophenyl)ethan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 2. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. soeagra.com [soeagra.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
Introduction
Welcome to the technical support center for 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. This molecule is a valuable building block in pharmaceutical and materials science research. However, its hydrochloride salt form, while beneficial for stability and purity, often presents a significant hurdle in the laboratory: poor solubility in common organic reaction media.[1] The ionic nature of the hydrochloride salt, which enhances water solubility, simultaneously renders it less soluble in many aprotic organic solvents required for synthesis.[2]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common solubility problems, offering structured troubleshooting guides, step-by-step protocols, and the scientific reasoning behind each strategy. Our goal is to empower you to move past solubility roadblocks and accelerate your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered by researchers.
Q1: Why is my this compound not dissolving in my reaction solvent (e.g., THF, DCM, Toluene)?
A: This is the most common issue and stems from the fundamental properties of the compound. As a hydrochloride salt, the molecule exists as an ion pair in the solid state. This ionic character creates a strong crystal lattice energy. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or toluene have low polarity and cannot effectively solvate the ions to overcome this lattice energy. Essentially, the solvent lacks the ability to form strong enough interactions with the charged amine hydrochloride to break the solid apart and pull it into solution. Converting amines to their hydrochloride salts is a standard method to make them water-soluble, which often has the inverse effect on their solubility in organic solvents.[1]
Q2: Can I just heat the mixture to force it to dissolve? What are the risks?
A: Heating can increase solubility, but it must be approached with caution. While modest heating might be effective, especially in more polar solvents, there are significant risks. The compound has a high melting point of 245°C, with decomposition.[3] Aggressive heating, especially in the presence of other reagents, can lead to degradation of the starting material or undesired side reactions before your primary reaction even begins. It is crucial to first determine the thermal stability of your compound in the chosen solvent system before relying on heat as a primary solubilization tool.
Q3: What is the difference between the hydrochloride salt and the free base in terms of solubility?
A: The difference is substantial and is key to solving many solubility issues.
-
Hydrochloride Salt: Ionic, generally more crystalline, and more soluble in polar, protic solvents like water or methanol.[4] It is often less soluble in nonpolar organic solvents.
-
Free Base (2-Amino-2-(3-bromophenyl)ethan-1-ol): A neutral, non-ionic molecule.[5] The absence of the ionic charge makes it significantly more soluble in a wider range of organic solvents, such as THF, DCM, and ethyl acetate, but less soluble in water.[2] Strategically converting the salt to the free base in situ is a powerful technique.
Q4: Is sonication a good method for dissolving this compound?
A: Sonication can be a useful physical method to aid dissolution. The ultrasonic waves create micro-cavitations that can help break up solid agglomerates and increase the surface area available for solvation. It is often more effective than simple stirring or shaking. However, sonication is an aid, not a solution. If the compound is fundamentally insoluble in a given solvent, sonication alone will likely only create a fine suspension and will not achieve true dissolution. It is best used in conjunction with other chemical strategies like co-solvents or optimized temperature.
Troubleshooting Guides & Protocols
This section provides structured, step-by-step approaches to solve specific solubility problems you may encounter in the lab.
Problem: Complete Insolubility in a Nonpolar Aprotic Solvent
You've added your this compound to a solvent like Toluene or DCM, and it remains a solid powder at the bottom of the flask, even with vigorous stirring.
Strategy A: Solvent System Modification with Co-solvents
Causality: The principle here is to increase the overall polarity of the reaction medium just enough to facilitate dissolution without negatively impacting the reaction chemistry. A small amount of a polar, aprotic co-solvent can disrupt the crystal lattice of the salt.
Recommended Co-solvents:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are excellent at dissolving salts but can sometimes interfere with reactions. Always start with a minimal amount.
Protocol 1: Co-solvent Screening
-
Setup: In a small vial, add a representative amount of your hydrochloride salt (e.g., 10 mg).
-
Primary Solvent: Add your primary reaction solvent (e.g., 1 mL of Toluene). Observe the lack of solubility.
-
Titration: Add a polar aprotic co-solvent (e.g., DMF) dropwise (e.g., 20 µL at a time) while stirring.
-
Observation: Check for dissolution after each addition. Note the approximate ratio of primary solvent to co-solvent required for full dissolution.
-
Validation: Before scaling up, run a small-scale test reaction with the chosen solvent/co-solvent mixture to ensure it doesn't inhibit the desired chemical transformation.
Strategy B: In-situ Free-Basing
Causality: This is often the most effective method. By adding a suitable base to the reaction mixture, you neutralize the hydrochloride, generating the organic-soluble free amine directly in the reaction flask.[6] The byproduct is a salt (e.g., triethylamine hydrochloride), which may precipitate but is often less disruptive to the reaction than the insoluble starting material.
Recommended Bases:
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base). These are soluble in organic solvents.[7]
-
Inorganic Bases: Anhydrous Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Cesium Carbonate (Cs₂CO₃). These are solids and can be easily filtered off after the reaction.[6][7]
Protocol 2: In-situ Free-Basing with an Organic Base
-
Charge Reactor: To your reaction vessel, add the this compound and the bulk of your anhydrous organic solvent (e.g., THF).
-
Stir: Begin stirring to create a suspension.
-
Add Base: Add 1.1 to 1.5 equivalents of a liquid organic base (e.g., Triethylamine) dropwise.
-
Observe Dissolution: Stir the mixture at room temperature. You should observe the initial solid dissolving, sometimes accompanied by the precipitation of a new solid (the amine hydrochloride salt of the base you added, e.g., Et₃N·HCl).
-
Proceed: Once the starting material has visibly dissolved (the mixture may still be hazy or contain the new precipitate), you can proceed with adding your other reagents.
Strategy C: Phase-Transfer Catalysis (PTC)
Causality: If your reaction involves a second reagent in an aqueous phase (or as a solid salt), a phase-transfer catalyst can be used. The catalyst, typically a quaternary ammonium salt, acts as a "detergent," forming an ion pair with an anion from the aqueous phase and shuttling it into the organic phase to react.[8] This method allows reactants from two immiscible phases to interact.[9]
Recommended Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBA)
Protocol 3: Biphasic Reaction using a Phase-Transfer Catalyst
-
Setup: In your reaction vessel, dissolve the this compound in a minimal amount of water or a suitable polar solvent.
-
Add Organic Phase: Add your organic solvent (e.g., DCM) containing your other reactant. You will have a two-phase system.
-
Add Catalyst: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst like TBAB.
-
React: Stir the biphasic mixture vigorously to ensure a large surface area between the phases. The catalyst will facilitate the transport of reactants across the phase boundary.
-
Monitor: Monitor the reaction progress by a suitable technique (TLC, LC-MS) by sampling from the organic layer.
Visualization & Data Summary
To aid in decision-making, the following resources summarize key information.
Decision Workflow for Solubilization
This diagram outlines a logical path for selecting the appropriate strategy based on your reaction conditions.
Caption: Decision workflow for selecting a solubilization strategy.
Table 1: Comparison of Solubilization Strategies
| Strategy | Principle | Pros | Cons | Best For... |
| Co-solvents | Increase solvent polarity. | Simple to implement; avoids adding reactive reagents. | May alter reaction kinetics or be difficult to remove. | Reactions sensitive to bases where a single phase is required. |
| In-situ Free-Basing | Chemical conversion to the more soluble neutral form. | Highly effective; often results in complete dissolution. | Introduces a base and its conjugate acid into the reaction. | Most anhydrous reactions in aprotic solvents that are not base-sensitive. |
| Phase-Transfer Catalysis | A catalyst shuttles reactants between immiscible phases. | Enables reactions between insoluble salts and organic substrates.[10] | Requires a biphasic system; vigorous stirring is essential. | Reactions where one reactant is in an aqueous/solid phase and the other is in an organic phase. |
| Heating / Sonication | Physical energy input. | Can increase the rate of dissolution. | Risk of thermal degradation; may not achieve full solubility. | Aiding other chemical methods; not a standalone solution for true insolubility. |
References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Link]
-
Scribd. Overview of Phase-Transfer Catalysis. [Link]
-
American Institute of Chemists. article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
-
PubChem. 2-Amino-2-(3-bromophenyl)ethanol. [Link]
-
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
ResearchGate. How to make a salt of a novel compound?. [Link]
-
Chemistry Stack Exchange. Why are solid phase organics often conjugated to HCl?. [Link]
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
-
Henan Allgreen Chemical Co.,Ltd. 2-amino-1-(3-bromophenyl)ethanol hydrochloride. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Reddit. Free-basing a volatile aliphatic amine without aqueous?. [Link]
-
ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
-
A. Description and Solubility. [Link]
-
ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. [Link]
-
Chemspace. 2-amino-2-(3-bromophenyl)ethan-1-ol. [Link]
- Google Patents.
-
ResearchGate. What base could I use to catch HCl in my amine / H2O sensitive reaction?. [Link]
-
YouTube. Conversion of Amines to Amine Salts. [Link]
-
Chemistry Stack Exchange. How can I free base cystamine dihydrochloride?. [Link]
-
MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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- 2. m.youtube.com [m.youtube.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-2-(3-bromophenyl)ethanol | C8H10BrNO | CID 22145001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Preparative HPLC Strategy for 2-Amino-2-(3-bromophenyl)ethan-1-ol Enantiomers
This guide provides a comprehensive framework for selecting the optimal chiral stationary phase (CSP) and developing a robust preparative HPLC method for the enantiomeric separation of 2-Amino-2-(3-bromophenyl)ethan-1-ol. As a senior application scientist, my goal is to blend foundational chromatographic principles with practical, field-tested strategies to empower you to move efficiently from analytical method development to successful large-scale purification.
Part 1: Foundational Knowledge & Initial Assessment (FAQs)
This section addresses the preliminary questions that form the basis of a sound method development strategy.
Q1: What are the critical molecular features of 2-Amino-2-(3-bromophenyl)ethan-1-ol that will dictate the separation strategy?
A: The structure of your analyte provides essential clues for column selection. Key features include:
-
Primary Amine Group (-NH2): This makes the molecule basic and prone to strong interactions with acidic sites on the silica support of the column, which can lead to significant peak tailing. This is the most critical challenge to address.[1]
-
Hydroxyl Group (-OH): This group can participate in hydrogen bonding with the chiral stationary phase.
-
Bromophenyl Group: The aromatic ring provides an opportunity for π-π stacking interactions, a key mechanism for chiral recognition on many CSPs.[2]
-
Chiral Center: The stereogenic carbon atom bonded to the amine, hydroxyl, and phenyl groups is the basis for the enantiomeric separation.
The combination of a basic amine and a π-electron-rich aromatic ring strongly suggests that polysaccharide-based CSPs will be highly effective, provided the basicity is managed with appropriate mobile phase additives.
Q2: What is the fundamental principle of chiral separation on a Chiral Stationary Phase (CSP)?
A: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. For a separation to occur, there must be a difference in the stability or energy of these complexes. According to the widely accepted three-point interaction model, one enantiomer will have a more stable interaction with the CSP (e.g., through a combination of hydrogen bonds, π-π stacking, and steric hindrance) than the other, causing it to be retained longer on the column.[2] The challenge in method development is to find a CSP and mobile phase combination that maximizes this difference in interaction energy.
Q3: Should I start with Normal-Phase, Reversed-Phase, or another mode?
A: For polysaccharide-based CSPs, which are the primary recommendation, Normal-Phase (NP) chromatography is the preferred starting point. [1][3] NP mode, typically using a non-polar solvent like hexane or heptane with an alcohol modifier, often provides superior selectivity for a wide range of chiral compounds.[3] The presence of the basic amine in your analyte makes NP even more advantageous, as its charge state can be controlled more effectively with small amounts of basic additives, which is crucial for good peak shape.[1][4]
Part 2: Column Selection & Method Development Workflow
A systematic approach is essential to avoid the time-consuming "trial-and-error" process that can plague chiral method development.[3]
Q4: Which specific columns should I screen for the separation of this amino alcohol?
Recommended Column Screening Protocol
Caption: Workflow for CSP selection and method development.
Table 1: Primary Column Screening Recommendations
| Column Name | Chiral Selector | Common Vendor | Primary Interaction Mechanism | Rationale for Selection |
|---|---|---|---|---|
| CHIRALPAK® IA / Lux® Cellulose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Daicel / Phenomenex | Hydrogen Bonding, π-π Stacking, Steric Fit | Immobilized version. High success rate for a broad range of compounds. Robust and can be washed with strong solvents.[5] |
| CHIRALPAK® IB / Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Daicel / Phenomenex | Hydrogen Bonding, π-π Stacking, Steric Fit | Complementary selectivity to amylose-based phases. Often provides different elution orders. |
| CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Daicel | Hydrogen Bonding, π-π Stacking, Steric Fit | Coated version. A gold-standard column with a vast library of successful applications. |
| CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Daicel | Hydrogen Bonding, π-π Stacking, Steric Fit | Coated version of the amylose selector. Provides a different selectivity profile compared to the immobilized version. |
Protocol 1: Analytical Column Screening
This protocol is designed for rapid screening to identify the most promising CSP.
-
System Preparation: Ensure the HPLC system is thoroughly flushed with 100% Ethanol or Isopropanol. The system must be free of any acidic modifiers or non-miscible solvents from previous uses.[6]
-
Column Installation: Install the first analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Equilibration: Equilibrate the column with the starting mobile phase (Mobile Phase A) for at least 20 column volumes.
-
Mobile Phase:
-
Mobile Phase A: 90% n-Hexane / 10% Ethanol / 0.1% Diethylamine (DEA)
-
Mobile Phase B: 60% n-Hexane / 40% Ethanol / 0.1% Diethylamine (DEA)
-
-
Screening Gradient:
-
Time (min) | % B
-
--- | ---
-
0 | 0
-
20 | 100
-
25 | 100
-
25.1 | 0
-
30 | 0
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.
-
Injection: Inject 5-10 µL of a 1 mg/mL solution of the racemic analyte.
-
Evaluation: Repeat for each column in Table 1. Identify the column that provides the best initial separation (baseline separation is not required at this stage).
Part 3: Troubleshooting and Method Optimization
Once a lead column is identified, the next step is to refine the method for optimal resolution and peak shape, keeping preparative scale-up in mind.
Q5: My initial screening shows some separation, but the resolution is poor (Rs < 1.5). How do I improve it?
A: Poor resolution in normal phase is almost always controlled by the percentage of the alcohol modifier.
-
Decrease the Alcohol Content: Reducing the percentage of ethanol or isopropanol in the mobile phase increases the retention time and typically enhances the differential interaction with the CSP, leading to better resolution.
-
Switch the Alcohol: Isopropanol (IPA) is a stronger solvent than ethanol. If you are using IPA and retention is too low, switching to ethanol will increase retention and may improve selectivity. Conversely, if retention is too long with ethanol, switching to IPA can shorten the run time.
Q6: My peaks are broad and tailing. What is the cause and how do I fix it?
A: Peak tailing for a basic analyte like yours is a classic sign of undesirable secondary interactions with residual acidic silanol groups on the silica surface of the column.[7] The solution is to add a competing base to the mobile phase.
-
Optimize the Basic Additive: While 0.1% Diethylamine (DEA) is a standard starting point, its concentration can be optimized. Increasing it to 0.2% may improve peak shape. In some cases, a different basic additive like Butylamine or Ethanolamine can offer dramatic improvements in peak symmetry and even resolution.[4]
Protocol 2: Isocratic Method Optimization
-
Select the Best Column: Use the column identified during the screening protocol.
-
Estimate Isocratic Conditions: Based on the gradient screening, estimate the percentage of alcohol at which your compound eluted. Start your isocratic optimization by reducing that percentage by 5-10%.[8] For example, if the compound eluted at 20% Ethanol in the gradient, start with an isocratic mobile phase of 85% Hexane / 15% Ethanol / 0.1% DEA.
-
Adjust Alcohol Content: Systematically adjust the alcohol percentage in 2-5% increments to achieve a target resolution (Rs) of > 1.5 while keeping the retention time reasonable for preparative scale.
-
Optimize Additive for Peak Shape: Once good resolution is achieved, analyze the peak shape. If the tailing factor (Tf) is > 1.3, increase the DEA concentration in 0.05% increments (up to ~0.3%) until the peak shape is symmetrical (Tf ≈ 1.0).
-
Confirm Robustness: Once the final conditions are set, perform several replicate injections to ensure the method is reproducible.
Table 2: Example of Mobile Phase Optimization Data
| Hexane (%) | Ethanol (%) | DEA (%) | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Notes |
|---|---|---|---|---|---|---|
| 85 | 15 | 0.1 | 8.5, 9.4 | 1.45 | 1.6 | Good initial Rs, but significant tailing. |
| 85 | 15 | 0.2 | 8.2, 9.0 | 1.55 | 1.1 | Excellent peak shape. Method is ready for scale-up. |
| 87 | 13 | 0.1 | 10.1, 11.5 | 1.80 | 1.5 | Resolution improved, but tailing persists. |
| 80 | 20 | 0.1 | 6.1, 6.5 | 0.80 | 1.7 | Poor resolution, co-elution likely. |
Part 4: Preparative Scale-Up and Advanced Troubleshooting
Q7: I have an optimized analytical method. How do I correctly scale it up for preparative purification?
A: Scaling from an analytical to a preparative column requires adjusting the flow rate and sample load to maintain the separation quality. The goal is to maximize throughput without sacrificing purity.[9] The scaling factor is based on the cross-sectional area of the columns.
Caption: Geometric scaling workflow from analytical to preparative HPLC.
Q8: I am seeing a "memory effect" from the DEA additive when I try to run a different method. What is happening?
A: A "memory effect" occurs when mobile phase additives, particularly basic ones like DEA, strongly adsorb to the stationary phase.[7] This can alter the column's surface chemistry and affect subsequent separations, even after the additive has been removed from the mobile phase.[10]
-
Mitigation:
-
Dedicate Columns: The best practice is to dedicate a column to methods using a specific class of additive (e.g., one column for basic additives, another for acidic).
-
Thorough Washing: For immobilized columns (e.g., CHIRALPAK IA, IB), you can use a strong solvent wash to strip the additive. A flush with Tetrahydrofuran (THF) or Dichloromethane (DCM), followed by Isopropanol, can often restore the column. Warning: Never use these solvents on coated columns (e.g., CHIRALCEL OD-H), as it will permanently destroy the stationary phase.[6]
-
References
-
Benchchem Technical Support Center. Chiral Separation of Amino Alcohol Enantiomers. 1
-
SelectScience. Scaling from Analytical to Preparative Chiral Chromatography While Balancing Purity, Yield, and Throughput under HPLC and SFC Conditions. 9
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Phenomenex. Scale Analytical to Prep Chiral Chromatography.
-
Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.
-
YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
-
National Institutes of Health (NIH). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
-
Regis Technologies. Getting Started with Chiral Method Development.
-
I.B.S. Analytical. Chiral HPLC Method Development.
-
ResearchGate. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
-
Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
-
National Institutes of Health (NIH). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
-
ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
ResearchGate. Amino alcohol-derived chiral stationary phases.
-
Semantic Scholar. Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography.
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
-
Chromatography Today. Trouble with chiral separations.
-
National Institutes of Health (NIH). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating.
-
Reddit. Unsure of how to research this, preparatory separation of chiral compounds.
-
Sigma-Aldrich. HPLC Troubleshooting Guide.
-
ResearchGate. How can I scale up from analytical to preparative HPLC?.
Sources
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- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
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- 4. chiraltech.com [chiraltech.com]
- 5. Scale Analytical to Prep Chiral Chromatography | Phenomenex [phenomenex.com]
- 6. chiraltech.com [chiraltech.com]
- 7. researchgate.net [researchgate.net]
- 8. ymc.co.jp [ymc.co.jp]
- 9. selectscience.net [selectscience.net]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Stability of 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride in Solution
Abstract: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride in solution. It is structured into a troubleshooting guide and a comprehensive FAQ section to directly address common experimental challenges. The information herein is grounded in established principles of chemical stability, drawing parallels from structurally similar phenylethanolamine compounds to offer robust, scientifically-sound advice.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve instability issues observed during your experiments.
Issue 1: My solution of this compound has turned yellow/brown.
This is a common indicator of degradation, often due to oxidation or the formation of polymeric impurities.[1] The aromatic amine and benzylic alcohol moieties are susceptible to oxidative degradation.[2][3][4]
Immediate Diagnostic Questions:
-
What solvent was used? Protic solvents like water or methanol can participate in degradation pathways.
-
What is the pH of the solution? At neutral or basic pH, the amine is deprotonated, making it more susceptible to oxidation.
-
How was the solution stored? Exposure to light, elevated temperatures, or ambient air (oxygen) can accelerate degradation.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: I see new peaks appearing in my HPLC chromatogram over time.
The appearance of new peaks is a definitive sign of degradation. A well-developed, stability-indicating HPLC method is crucial for monitoring this.[6]
Immediate Actions:
-
Characterize the Peaks: Note the retention time, peak shape, and UV-Vis spectrum (if using a DAD/PDA detector) of the new peaks.
-
Check for Consistency: Are the retention times of your main peak shifting? This could indicate a problem with the column or mobile phase, not just the sample.[7]
-
Review Storage: Compare a freshly prepared standard to your stored sample to confirm the degradation is happening post-preparation.
Common Causes & Solutions:
| Observation | Potential Cause | Recommended Solution |
| Early eluting peaks | Often more polar degradation products (e.g., from hydrolysis or oxidation of the side chain). | Investigate hydrolytic and oxidative degradation pathways. Ensure mobile phase pH is stable.[8] |
| Late eluting peaks | Can be less polar species, such as dimers or polymeric products formed from radical coupling of the aromatic amine.[4] | Check for oxidative conditions. Prepare fresh solutions more frequently. |
| Broad or tailing peaks | May indicate interaction of degradants with the stationary phase, or column contamination.[7] | Flush the column with a strong solvent.[8] If the problem persists with a fresh sample, the column may be compromised. |
| Ghost peaks | Contamination in the mobile phase, injection system, or from a previous run. | Run a blank gradient. Flush the injector and ensure high-purity solvents are used.[9] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
While specific data for this compound is not extensively published, based on its phenylethanolamine structure, the primary anticipated degradation pathways are:
-
Oxidation: The aromatic amine is susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.[2][10] This can lead to the formation of colored oligomers or polymers.[4] The benzylic alcohol can also be oxidized to a ketone.
-
Photodegradation: Aromatic compounds, especially those with amino groups, can be sensitive to UV and visible light, leading to radical-mediated degradation.[11][12][13] Studies on the related compound phenylephrine show it degrades upon light exposure.[14]
-
pH-Dependent Hydrolysis: While the hydrochloride salt form is generally stable, at non-neutral pH and elevated temperatures, hydrolysis can occur, though this is typically less of a concern for this structure than oxidation.
Caption: Potential degradation pathways for the free amine form.
Q2: What is the optimal pH for storing aqueous solutions?
To ensure stability, aqueous solutions should be maintained in an acidic pH range, typically pH 3 to 5 .
Causality: The pKa of the ammonium group in similar phenylethanolamines is around 8.9-9.5.[13][15] By keeping the pH well below the pKa, the amine group remains protonated as the ammonium salt (-NH3+). This protonated form is significantly less susceptible to oxidation than the free amine (-NH2) which becomes more prevalent as the pH approaches and exceeds the pKa.[16]
Q3: How should I prepare and store stock solutions?
Following best practices for solution preparation and storage is critical to ensure experimental reproducibility.[1]
Recommended Storage Conditions Summary:
| Condition | Solid Compound | Aqueous Stock Solution (e.g., in buffer) | Organic Stock Solution (e.g., in DMSO) |
| Temperature | Room Temp (<30°C) or Refrigerated (2-8°C).[1][5] | Short-term (1-2 weeks): 2-8°C. Long-term (>2 weeks): Aliquot and store at -20°C or -80°C.[1] | Aliquot and store at -20°C or -80°C. |
| Atmosphere | Tightly sealed container, preferably under dry, inert gas (N₂ or Ar).[1] | Degas buffer before use. Store aliquots with minimal headspace. | Use anhydrous grade solvent. Store under inert gas. |
| Light | Protect from light (amber vial or in a dark cabinet).[1] | Store in amber vials or wrap vials in foil.[12] | Store in amber vials or wrap vials in foil. |
| Container | Tightly sealed glass or compatible plastic vial. | Glass or polypropylene vials. Avoid reactive plastics. | High-quality, low-leachate polypropylene or glass vials. |
Q4: How can I set up a simple study to assess the stability of my specific experimental solution?
A forced degradation or stress testing study is the standard approach to proactively identify potential stability issues.[17][18] This involves exposing your compound to harsh conditions to accelerate degradation and confirm your analytical method can detect the degradants.[19][20]
Protocol: Basic Forced Degradation Study
-
Preparation:
-
Prepare a stock solution of this compound in your experimental solvent/buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare several aliquots for each stress condition.
-
Keep a control aliquot protected from all stress conditions (e.g., wrapped in foil at -80°C).[12]
-
-
Stress Conditions (ICH Guideline Inspired): [17]
-
Acid Hydrolysis: Add HCl to an aliquot to reach 0.1 M HCl. Incubate at 60°C for 24-48 hours.[1]
-
Base Hydrolysis: Add NaOH to an aliquot to reach 0.1 M NaOH. Keep at room temperature for 4-8 hours (base degradation is often faster).[1]
-
Oxidation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Stress: Incubate an aliquot in your experimental buffer at 60°C for 48 hours, protected from light.
-
Photostability: Expose an aliquot in a clear vial to a photostability chamber (minimum 1.2 million lux hours visible and 200 W h/m² UVA) or near a window with direct sunlight for a set period.[11][12] Run a dark control (wrapped in foil) alongside it.[12]
-
-
Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove a sample from each condition.
-
Neutralize the acid/base samples if necessary before injection.
-
Analyze all samples, including the time-zero and control samples, by a suitable stability-indicating method (e.g., HPLC-UV).[21]
-
-
Evaluation:
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new degradation peaks.
-
The goal is to achieve 10-30% degradation, which is sufficient to demonstrate the method's specificity.[19] If degradation is too rapid or slow, adjust the time or temperature.
-
References
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). atlas-mts.com. Available at: [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. Available at: [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube. Available at: [Link]
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. Available at: [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. Available at: [Link]
-
Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Available at: [Link]
-
Troubleshooting in HPLC: A Review. (2023). IJSDR. Available at: [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Available at: [Link]
-
Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.). ACS Publications. Available at: [Link]
-
Troubleshooting Common HPLC Issues. (2025). Labcompare.com. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (2025). Diplomata Comercial. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America. Available at: [Link]
-
20.2: Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Available at: [Link]
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). ACS Publications. Available at: [Link]
-
Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. (2010). PubMed. Available at: [Link]
-
Degradation kinetics of phentolamine hydrochloride in solution. (n.d.). PubMed. Available at: [Link]
-
Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. (n.d.). Oxford Academic. Available at: [Link]
-
Chemical Storage Guidelines. (n.d.). Environmental Health and Safety. Available at: [Link]
-
Suggested oxidative degradation pathway for PHE with two degradation... (n.d.). ResearchGate. Available at: [Link]
-
Practices for Proper Chemical Storage. (n.d.). Cleveland State University. Available at: [Link]
-
Phenylethanolamine - Wikipedia. (n.d.). Available at: [Link]
-
ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Available at: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Available at: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. (n.d.). OUCI. Available at: [Link]
-
Biochemistry, Catecholamine Degradation. (n.d.). NCBI Bookshelf. Available at: [Link]
-
Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. (2025). ResearchGate. Available at: [Link]
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- 10. nva.sikt.no [nva.sikt.no]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 16. webhome.auburn.edu [webhome.auburn.edu]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Enhancing Resolution in the Chiral Separation of 2-Amino-2-(3-bromophenyl)ethan-1-ol Enantiomers
Welcome to the technical support center for the chiral separation of 2-Amino-2-(3-bromophenyl)ethan-1-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing enantiomeric resolution. The methodologies and principles discussed herein are grounded in established chromatographic theory and field-proven applications.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral separation of 2-Amino-2-(3-bromophenyl)ethan-1-ol.
Q1: What are the most suitable types of Chiral Stationary Phases (CSPs) for separating 2-Amino-2-(3-bromophenyl)ethan-1-ol enantiomers?
A1: For amino alcohols like 2-Amino-2-(3-bromophenyl)ethan-1-ol, polysaccharide-based CSPs are generally the most successful.[1][2] These include columns with cellulose or amylose derivatives, such as those coated or immobilized with tris(3,5-dimethylphenylcarbamate). Pirkle-type and cyclodextrin-based columns have also demonstrated effectiveness for separating amino alcohols.[1][3][4] The selection of the CSP is the most critical factor in achieving a successful chiral separation.[1]
Q2: Should I start with normal-phase or reversed-phase chromatography?
A2: Normal-phase (NP) chromatography is often the preferred starting point for chiral separations on polysaccharide-based CSPs.[1][5] The organic solvents used in NP mode, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier, often provide better enantioselectivity for this class of compounds.[1][5] While less common for underivatized amino alcohols, reversed-phase (RP) chromatography can be effective on certain CSPs, such as those based on cyclodextrins.[1]
Q3: Why is a mobile phase additive necessary for this separation?
A3: 2-Amino-2-(3-bromophenyl)ethan-1-ol is a basic compound due to its primary amine group. In normal-phase chromatography, this amine can interact strongly with residual acidic silanol groups on the silica surface of the CSP.[5][6] This secondary interaction can lead to poor peak shape (tailing) and reduced resolution. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase helps to mask these silanol groups, resulting in improved peak symmetry and often enhanced resolution.[1][5][6][7]
Q4: Can derivatization improve the separation?
A4: Yes, if optimizing the CSP and mobile phase does not yield the desired resolution, derivatization of the amino alcohol can be a viable strategy.[1] Derivatization can introduce functional groups that enhance the stereoselective interactions with the CSP.[1] For instance, introducing aromatic rings can promote π-π interactions. Common derivatizing agents include N-fluorenylmethoxycarbonyl (FMOC) chloride and Marfey's reagent.[1] However, derivatization adds an extra step to the sample preparation process.
II. Troubleshooting Guide: Enhancing Resolution
This section provides a detailed, question-and-answer-based guide to troubleshoot and resolve specific issues encountered during the chiral separation of 2-Amino-2-(3-bromophenyl)ethan-1-ol enantiomers.
Issue 1: Poor or No Resolution Between Enantiomers
Q: I am observing co-elution or very poor separation of the enantiomeric peaks. What are the primary causes and how can I improve the resolution?
A: Poor resolution is the most common challenge in chiral chromatography and can stem from several factors. A systematic approach to optimization is key.
Causality and Solutions:
-
Suboptimal Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereoselective interactions for your specific molecule.
-
Incorrect Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier in normal-phase chromatography is critical.
-
Solution: Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. Small changes can have a significant impact on selectivity and resolution.[1] It is also recommended to screen different alcohol modifiers, as their hydrogen bonding and dipole-dipole interactions with the analyte and CSP can alter enantioselectivity.[5]
-
-
Inappropriate Flow Rate: Chiral separations are often sensitive to flow rate.
-
Solution: Optimize the flow rate. Slower flow rates can sometimes improve resolution, although this will increase the analysis time.[8]
-
-
Elevated Temperature: Higher temperatures can decrease the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to reduced resolution.
-
Solution: Lower the column temperature. Operating at sub-ambient temperatures can often enhance enantioselectivity.[5]
-
Issue 2: Peak Tailing
Q: My peaks are broad and asymmetrical (tailing). What causes this and what are the corrective actions?
A: Peak tailing for a basic compound like 2-Amino-2-(3-bromophenyl)ethan-1-ol is a strong indicator of undesirable secondary interactions.
Causality and Solutions:
-
Interaction with Residual Silanols: The primary amine group of your analyte can interact ionically with acidic silanol groups on the silica support of the CSP.[5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Contamination at the Column Inlet: Particulate matter from the sample or mobile phase can block the inlet frit, causing peak distortion.
-
Solution: Ensure your samples and mobile phases are filtered. If the problem persists, you can try back-flushing the column (reversing the flow direction) to dislodge any particulates from the inlet frit.[10]
-
Issue 3: Irreproducible Retention Times and Resolution
Q: I am struggling with inconsistent retention times and variable resolution between runs. What could be the source of this variability?
A: Lack of reproducibility can undermine the reliability of your analytical method. The source often lies in the stability and preparation of the mobile phase or the column conditioning.
Causality and Solutions:
-
Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., hexane).
-
Solution: Prepare fresh mobile phase daily and keep the reservoir tightly sealed.[2] Ensure thorough mixing before use.
-
-
Insufficient Column Equilibration: Chiral separations can require longer equilibration times, especially when changing mobile phase composition.
-
Solution: Ensure the column is thoroughly flushed with the new mobile phase before starting your analysis. Flushing with 10-20 column volumes is a good practice.[2]
-
-
"Memory Effects" from Additives: Mobile phase additives, particularly amines, can be retained by the stationary phase and affect subsequent analyses, even after changing the mobile phase.[11]
-
Solution: If you suspect a memory effect, it may be necessary to dedicate a column to a specific method or develop a rigorous column flushing procedure between different methods. For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may be effective.[10]
-
III. Experimental Protocols & Data
Systematic Approach to Method Development
A structured approach to method development is crucial for efficiently achieving optimal resolution.
Protocol 1: Initial Screening of Chiral Stationary Phases
-
Select a range of CSPs: Choose at least one cellulose-based and one amylose-based column.
-
Prepare a standard mobile phase: A good starting point for normal-phase is n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Set initial HPLC conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength for 2-Amino-2-(3-bromophenyl)ethan-1-ol.
-
-
Inject the racemic standard: Perform an injection on each column and evaluate the resulting chromatograms for any signs of separation.
Protocol 2: Mobile Phase Optimization
-
Select the most promising CSP from the initial screening.
-
Vary the alcohol modifier concentration: Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 5%, 10%, 15%, 20%).
-
Analyze the sample with each mobile phase: Evaluate the impact on retention time and resolution.
-
Screen different alcohol modifiers: If resolution is still not optimal, repeat the process with a different alcohol (e.g., switch from isopropanol to ethanol).
Data Presentation
The following table illustrates the potential impact of mobile phase composition on the resolution of 2-Amino-2-(3-bromophenyl)ethan-1-ol enantiomers on a hypothetical polysaccharide-based CSP.
| Mobile Phase Composition (n-Hexane/Alcohol + 0.1% DEA) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95/5 Isopropanol | 12.5 | 13.8 | 1.2 |
| 90/10 Isopropanol | 8.2 | 9.1 | 1.8 |
| 85/15 Isopropanol | 6.1 | 6.5 | 1.1 |
| 90/10 Ethanol | 9.5 | 10.8 | 2.1 |
Note: This data is illustrative and intended to demonstrate the principles of mobile phase optimization.
IV. Visualizations
Workflow for Troubleshooting Poor Resolution
The following diagram outlines a logical workflow for addressing poor enantiomeric resolution.
Caption: Principle of enantiomeric separation on a CSP.
V. References
-
Benchchem Technical Support. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
-
Benchchem Technical Support. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
-
Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Oxford Academic.
-
Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739–752. [Link]
-
Semantic Scholar. (n.d.). Amino alcohol-derived chiral stationary phases.
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
-
ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
-
ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
-
Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
-
Benchchem. (n.d.). addressing poor resolution in the chiral HPLC of 2-amino-1-(1H-indol-3-yl)ethanol.
-
Benchchem Technical Support. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
-
National Institutes of Health. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC. [Link]
-
Benchchem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a valuable building block in medicinal chemistry, and its synthesis can be approached through various strategic pathways. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your selection of the most suitable method for your research and development needs.
Introduction to this compound
This compound is a phenylethanolamine derivative. The phenylethanolamine scaffold is a common structural motif in a variety of biologically active compounds and pharmaceuticals. The presence of a bromine atom on the phenyl ring provides a useful handle for further functionalization through cross-coupling reactions, making this compound a versatile intermediate in the synthesis of more complex molecules. The amino alcohol functionality is also a key feature, often involved in critical binding interactions with biological targets.
This guide will dissect two distinct and effective synthetic strategies for the preparation of this compound:
-
Route 1: Synthesis via Staudinger Reduction of an Azido Alcohol Intermediate
-
Route 2: Synthesis via Reduction of an α-Aminoketone Precursor
Each route will be evaluated based on factors such as overall yield, number of synthetic steps, reagent availability and cost, and safety considerations.
Route 1: Synthesis via Staudinger Reduction of an Azido Alcohol
This synthetic approach introduces the amino group at a late stage via the reduction of an azide. The key transformation is the Staudinger reduction, a mild and efficient method for converting azides to primary amines.[1]
Overall Synthetic Workflow
dot digraph "Route 1: Staudinger Reduction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Synthetic workflow for Route 1 via Staudinger Reduction.
Mechanistic Rationale
The choice of the Staudinger reduction in the final step is strategic. It is a highly chemoselective reaction that proceeds under mild conditions, which is advantageous for molecules with multiple functional groups. The reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen gas to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and a phosphine oxide byproduct.[2][3] The thermodynamic driving force for this reaction is the formation of the very stable nitrogen molecule and the strong P=O bond in the phosphine oxide.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone
-
To a solution of 1-(3-bromophenyl)ethanone (1.0 eq) in glacial acetic acid, add bromine (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to afford 2-bromo-1-(3-bromophenyl)ethanone.
Step 2: Synthesis of 2-Azido-1-(3-bromophenyl)ethanone
-
Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) in a mixture of acetone and water.
-
Add sodium azide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-azido-1-(3-bromophenyl)ethanone.
Step 3: Synthesis of 2-Azido-1-(3-bromophenyl)ethan-1-ol
-
Dissolve 2-azido-1-(3-bromophenyl)ethanone (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-azido-1-(3-bromophenyl)ethan-1-ol.
Step 4: Synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol
-
To a solution of 2-azido-1-(3-bromophenyl)ethan-1-ol (3.38 g, 13.8 mmol) in THF (40 mL), add water (2.48 mL, 138 mmol) and triphenylphosphine (7.26 g, 27.7 mmol).[4]
-
Stir the mixture for 2 hours at 50 °C.[4]
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.[4]
-
Wash the organic layer with 1M HCl (2x). Combine the aqueous washes and neutralize with 1N sodium hydroxide.[4]
-
Extract the aqueous mixture with ethyl acetate. Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound as a yellow oil (2.53 g, 85%).[4]
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-amino-2-(3-bromophenyl)ethan-1-ol in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Route 2: Synthesis via Reduction of an α-Aminoketone
This route utilizes a commercially available α-aminoketone hydrochloride as the starting material, which is then reduced to the target β-amino alcohol. This approach is more convergent and involves fewer synthetic steps in the final stages.
Overall Synthetic Workflow
dot digraph "Route 2: Aminoketone Reduction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Synthetic workflow for Route 2 via α-Aminoketone Reduction.
Mechanistic Rationale
The key step in this route is the reduction of the ketone functionality to a secondary alcohol using a hydride-based reducing agent like sodium borohydride (NaBH₄). Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like esters or amides under standard conditions.[5] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the protic solvent (e.g., methanol) to yield the alcohol.[4] The presence of the adjacent amino group can influence the stereoselectivity of the reduction, although for a racemic synthesis, this is not a primary concern.
Experimental Protocol
Step 1: Reduction of 2-Amino-1-(3-bromophenyl)ethanone hydrochloride
-
Suspend 2-amino-1-(3-bromophenyl)ethanone hydrochloride (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The initial suspension should become a clear solution as the reaction progresses.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the free base.
-
For the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent until precipitation is complete.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Comparative Analysis
| Parameter | Route 1: Staudinger Reduction | Route 2: α-Aminoketone Reduction |
| Overall Yield | Good (Reported 85% for the final step) | Potentially high, but dependent on the specific reaction conditions. |
| Number of Steps | 5 steps from 1-(3-bromophenyl)ethanone | 1 step from commercially available precursor. |
| Reagent Cost & Availability | Readily available and relatively inexpensive reagents. | The α-aminoketone precursor may be more expensive than the starting materials for Route 1. |
| Safety & Handling | Involves the use of bromine (corrosive and toxic) and sodium azide (highly toxic and potentially explosive). | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. |
| Scalability | The use of sodium azide may pose challenges for large-scale synthesis due to safety concerns. | More amenable to scale-up due to fewer steps and less hazardous reagents in the final stage. |
| Purification | Multiple purification steps are required. The triphenylphosphine oxide byproduct from the Staudinger reduction needs to be efficiently removed. | Potentially simpler purification of the final product. |
Conclusion and Recommendation
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Staudinger Reduction) is a robust and well-documented method that provides good yields. It is an excellent choice for laboratory-scale synthesis where the multi-step nature and the handling of hazardous reagents can be managed effectively. The primary advantage lies in the use of readily available and inexpensive starting materials.
Route 2 (α-Aminoketone Reduction) is a more convergent and efficient approach, particularly if the α-aminoketone precursor is commercially available at a reasonable cost. This route is highly advantageous for rapid synthesis and is more amenable to scale-up due to the reduced number of steps and the avoidance of highly toxic reagents like sodium azide in the final stages.
The ultimate choice of synthetic route will depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available expertise in handling hazardous materials, and the desired timeline for obtaining the final product. For rapid access to the compound on a larger scale, Route 2 is likely the preferred option, provided the starting material is accessible. For cost-effective, smaller-scale synthesis where a multi-step approach is acceptable, Route 1 provides a reliable alternative.
References
-
"Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry. [Link]
-
"Staudinger reaction." Wikipedia. [Link]
-
"How is a Staudinger reaction used in azide synthesis?" TutorChase. [Link]
-
"Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones." Canadian Journal of Chemistry. [Link]
-
"Staudinger Reaction." Organic Chemistry Tutor. [Link]
Sources
A Comparative Guide to the Validation of an Analytical Method for 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride by LC-MS
This guide provides an in-depth validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, a key intermediate in pharmaceutical development. We will explore the rationale behind the methodological choices, present a comprehensive validation protocol in accordance with the latest regulatory standards, and objectively compare its performance against alternative analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC).
Introduction: The Analytical Challenge
This compound is a polar amino alcohol. Its structure, featuring a primary amine, a hydroxyl group, and a brominated phenyl ring, presents unique challenges for analytical quantification. The high polarity makes it difficult to retain on traditional reversed-phase chromatography columns, while its low volatility and thermal lability preclude direct analysis by Gas Chromatography without derivatization. Accurate and precise quantification is paramount for ensuring quality control, pharmacokinetic studies, and regulatory compliance in drug development. Therefore, a sensitive, specific, and robust analytical method is essential. This guide establishes a validated LC-MS method as the gold standard for this purpose.
Section 1: The Primary Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the technique of choice due to its unparalleled sensitivity, specificity, and applicability to a wide range of polar and non-volatile compounds. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z), minimizing the risk of interference from matrix components that can plague less specific detectors like UV.
Rationale for Methodological Choices
-
Chromatography Mode: Due to the high polarity of the analyte, conventional reversed-phase (RP) chromatography provides poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. HILIC utilizes a polar stationary phase with a high organic content mobile phase, promoting the retention of polar analytes. This approach ensures the analyte is well-retained and separated from the solvent front, where ion suppression effects are most severe.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules that are already prone to ionization in solution.[1] The primary amine group in the analyte is readily protonated, making it highly suitable for detection in positive ion mode, yielding a strong [M+H]⁺ signal.
-
Detection Mode: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity.[2] By monitoring a specific precursor ion-to-product ion transition, chemical noise is drastically reduced, allowing for precise quantification even at very low concentrations.
Proposed LC-MS/MS Method Protocol
1.2.1. Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Create a series of calibration standards and quality control (QC) samples by serial dilution of the stock solution in a relevant matrix (e.g., rat plasma, formulation buffer).
-
For plasma samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
1.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transition | Precursor Ion (Q1): m/z 218.0 (for C₈H₁₀BrNO); Product Ion (Q3): m/z 199.0 (loss of H₂O) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
Method Validation According to ICH Q2(R2) Guidelines
The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[3] The following parameters were assessed based on the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[4][5]
1.3.1. Specificity and Selectivity Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6]
-
Experiment: Six different blank matrix lots were analyzed to ensure no interfering peaks were present at the retention time of the analyte.
-
Result: The method demonstrated high selectivity, with no significant interference observed from endogenous matrix components.
1.3.2. Linearity and Range
-
Experiment: A calibration curve was constructed using eight non-zero standards ranging from 0.5 ng/mL to 1000 ng/mL. The curve was plotted as the peak area ratio (analyte/internal standard) versus concentration.
-
Result: The method was linear over the specified range with a correlation coefficient (r²) > 0.998.
1.3.3. Accuracy and Precision Accuracy represents the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[5]
-
Experiment: Accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates.
-
Result: The method was found to be accurate and precise, with bias and relative standard deviation (RSD) values well within the accepted limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 0.5 | +5.2% | 8.9% |
| Low QC | 1.5 | -2.1% | 6.5% |
| Mid QC | 75 | +1.5% | 4.2% |
| High QC | 750 | -0.8% | 3.1% |
1.3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Experiment: LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
-
Result: The LOQ, the lowest concentration quantifiable with acceptable accuracy and precision, was established at 0.5 ng/mL (S/N > 10). The LOD was determined to be 0.15 ng/mL (S/N > 3).
1.3.5. Robustness Robustness was assessed by introducing small, deliberate variations to the method parameters.[5]
-
Experiment: Parameters such as column temperature (±5 °C), mobile phase pH (±0.2 units), and flow rate (±10%) were varied.
-
Result: The results remained unaffected by these minor changes, demonstrating the robustness of the method.
Section 2: Comparative Analysis with Alternative Techniques
Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique. For an analyte like 2-Amino-2-(3-bromophenyl)ethan-1-ol, which contains a chromophore (the bromophenyl group), UV detection is feasible.[7]
-
Methodology: A reversed-phase C18 column could be used, but would likely require an ion-pairing reagent (e.g., trifluoroacetic acid) to achieve adequate retention of the polar analyte. Detection would typically be set around 210 nm or 254 nm.
-
Advantages: Lower equipment cost and simpler operation compared to LC-MS.
-
Disadvantages:
-
Lower Sensitivity: The LOQ is typically in the µg/mL range, which is often insufficient for pharmacokinetic studies.[8]
-
Lack of Specificity: Co-eluting matrix components that absorb at the same wavelength can lead to inaccurate results. Peak identity is based solely on retention time, which is not definitive.[9]
-
Alternative 2: Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds.
-
Methodology: Direct analysis of this compound is not feasible due to its high polarity and low volatility.[10] A mandatory derivatization step, such as silylation, is required to block the polar amine and hydroxyl groups, making the analyte volatile enough for GC analysis.[11]
-
Advantages: High chromatographic efficiency.
-
Disadvantages:
-
Complex Sample Preparation: The need for derivatization adds time, complexity, and potential sources of error to the workflow.[12]
-
Potential for Analyte Degradation: The high temperatures used in the GC inlet and column can potentially degrade the analyte.
-
Limited Applicability: Not suitable for direct analysis of the parent compound in biological matrices.
-
Performance Comparison Summary
| Feature | LC-MS/MS | HPLC-UV | Gas Chromatography (GC) |
| Specificity | Very High (based on m/z) | Moderate (risk of interference) | High (with MS detector) |
| Sensitivity (LOQ) | Very High (~0.5 ng/mL) | Low (~1 µg/mL) | Moderate (analyte dependent) |
| Sample Prep | Simple (Protein Precipitation) | Simple to Moderate | Complex (Requires Derivatization) |
| Throughput | High | High | Low to Moderate |
| Robustness | High | High | Moderate (derivatization can be variable) |
| Cost (Instrument) | High | Low | Moderate |
| Suitability for Analyte | Excellent | Limited | Poor (requires derivatization) |
Section 3: Visualizing the Workflow and Validation Process
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flows.
Caption: LC-MS/MS analytical workflow from sample preparation to final data processing.
Caption: Logical relationship of validation parameters based on ICH Q2(R2) guidelines.
Conclusion
The validated LC-MS/MS method presented in this guide demonstrates exceptional performance for the quantitative analysis of this compound. Its high sensitivity, specificity, and robustness make it unequivocally superior to alternative methods like HPLC-UV and GC. While HPLC-UV suffers from insufficient sensitivity and potential interferences for many applications, GC is rendered impractical by the mandatory, complex derivatization step. For researchers and drug development professionals requiring reliable and accurate data for this class of polar compounds, the adoption of a well-validated LC-MS/MS method is the most scientifically sound and efficient path forward, ensuring data integrity from discovery through to clinical trials.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4]
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Gates, W., Zambri, P., & Armor, J. N. (n.d.). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography. Journal of Chromatographic Science. [Link][10]
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Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link][13]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][5]
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Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography. [Link][12]
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Agilent Technologies. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. [Link][7]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link][6]
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De Souza, D. P. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. [Link][11]
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European Compliance Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][14]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link][15]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link][16]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][17]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][18]
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LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link][8]
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BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link][19]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][1]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link][9]
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National Center for Biotechnology Information. (2021). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. [Link][2]
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A Comparative Analysis of the Biological Activity of 2-Amino-2-(3-bromophenyl)ethan-1-ol and Other Halogenated Phenylethanolamines
A Guide for Researchers in Drug Discovery and Development
In the landscape of contemporary pharmacology, the phenylethanolamine scaffold remains a cornerstone for the design of ligands targeting adrenergic and serotonergic receptors. The strategic placement of halogen substituents on the phenyl ring offers a powerful tool to modulate the potency, selectivity, and overall pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activity of 2-Amino-2-(3-bromophenyl)ethan-1-ol and its halogenated analogs, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
Introduction to Halogenated Phenylethanolamines
Phenylethanolamines, a class of compounds characterized by a phenyl ring, an ethanolamine side chain, and an amino group, are foundational to many endogenous neurotransmitters and synthetic drugs. Halogenation, the introduction of fluorine, chlorine, bromine, or iodine onto the aromatic ring, profoundly influences the electronic and steric properties of the molecule. These modifications can alter receptor binding affinity, functional activity, and metabolic stability, making halogenated phenylethanolamines a rich area of investigation for the development of novel therapeutics. This guide will focus on the impact of halogen substitution at the meta (3-), para (4-), and ortho- (2-) positions of the phenyl ring, with a particular emphasis on 2-Amino-2-(3-bromophenyl)ethan-1-ol.
Structure-Activity Relationships: The Influence of Halogenation
The biological activity of halogenated phenylethanolamines is intricately linked to the nature of the halogen and its position on the phenyl ring. While specific quantitative data for 2-Amino-2-(3-bromophenyl)ethan-1-ol is not extensively available in the public domain, we can infer its likely activity based on established structure-activity relationships for this class of compounds.
Adrenergic Receptor Activity
The adrenergic system, with its α and β receptor subtypes, is a primary target for phenylethanolamines.
-
Alpha-Adrenergic Receptors: Substitution at the meta-position of the phenyl ring has been shown to be a key determinant of α-adrenergic activity. For instance, studies on octopamine isomers have demonstrated that the meta-substituted analog possesses the greatest α-adrenergic activity compared to its ortho- and para- counterparts.[1] While direct data for 3-bromophenylethanolamine is scarce, it is plausible that it exhibits significant α-adrenergic agonist properties. The introduction of other halogens at the meta position, such as fluorine or chlorine, has also been shown to improve affinity at α-adrenergic receptors.[2]
-
Beta-Adrenergic Receptors: Halogenation can also impact β-adrenergic receptor interactions. Some halogenated phenylethanolamines have been found to act as β-adrenolytics (antagonists).[3] The position of the halogen is critical, with 2,5-dihalogenated phenylethanolamines showing more potent β-receptor blocking effects than 2,4-dihalogenated derivatives.[3] Compounds halogenated at the 3,4-position generally exhibit weaker β-adrenolytic effects.[3]
Serotonergic Receptor Activity
The serotonergic system, with its diverse receptor subtypes, is another important target for these compounds.
-
Serotonin Receptor Affinity: Para-substitution with a halogen, particularly bromine, has been shown to enhance serotonin (5-HT) receptor affinity.[4][5] Studies on para-halogenated phenethylamines indicate they can act as short-acting serotonergic compounds.[3] Specifically, p-bromophenethylamine appears to possess both direct 5-HT agonist properties and the ability to release serotonin.[3] While our focus is on phenylethanolamines, these findings in the closely related phenethylamine class provide valuable insights. It is therefore reasonable to hypothesize that 4-bromophenylethanolamine would exhibit significant serotonergic activity. The activity of 2-Amino-2-(3-bromophenyl)ethan-1-ol at serotonin receptors is less clear from the available literature and warrants direct investigation.
Data Presentation: A Comparative Overview
Due to the limited availability of specific quantitative data for 2-Amino-2-(3-bromophenyl)ethan-1-ol and its direct halogenated analogs in the public domain, the following table presents a hypothetical comparison based on established SAR principles. This table is intended to guide researchers in their experimental design and interpretation of results. It is crucial to experimentally determine these values.
| Compound | Target Receptor | Predicted Biological Activity | Rationale for Prediction |
| 2-Amino-2-(3-bromophenyl)ethan-1-ol | α-Adrenergic Receptors | Agonist | Meta-substitution is often associated with α-adrenergic agonism.[1] |
| β-Adrenergic Receptors | Weak Antagonist/Partial Agonist | Halogenation can confer β-blocking activity, though 3-substitution is generally weaker than other patterns.[3] | |
| Serotonin Receptors | Moderate Affinity | Halogenation can enhance 5-HT receptor affinity, but para-substitution is generally more favorable.[4][5] | |
| 2-Amino-2-(4-bromophenyl)ethan-1-ol | Serotonin Receptors | Agonist/Releaser | Para-bromination is known to enhance serotonergic activity in related phenethylamines.[3][4] |
| α-Adrenergic Receptors | Weak Agonist | Para-substitution is generally less favorable for α-adrenergic activity compared to meta-substitution.[2] | |
| 2-Amino-2-(2-bromophenyl)ethan-1-ol | Adrenergic/Serotonergic Receptors | Reduced Affinity | Ortho-substitution often introduces steric hindrance, which can decrease receptor affinity. |
| 2-Amino-2-(3-chlorophenyl)ethan-1-ol | α-Adrenergic Receptors | Agonist | Meta-chloro substitution can also confer α-adrenergic agonism.[2] |
| 2-Amino-2-(3-fluorophenyl)ethan-1-ol | α-Adrenergic Receptors | Agonist | Meta-fluoro substitution has been shown to improve α-adrenergic affinity.[2] |
Experimental Protocols
To facilitate the direct comparison of these compounds, the following detailed experimental protocols for radioligand binding assays and functional cAMP accumulation assays are provided.
Radioligand Binding Assay for Adrenergic and Serotonin Receptors
This protocol outlines the determination of the inhibitory constant (Kᵢ) of a test compound.
Workflow for Radioligand Binding Assay
Caption: Workflow for assessing functional activity via cAMP levels.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the GPCR of interest in a suitable medium.
-
Plate the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
-
Compound Treatment:
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
For agonist testing, add varying concentrations of the test compound to the cells.
-
For antagonist testing, add varying concentrations of the test compound in the presence of a fixed concentration of a known agonist (typically at its EC₅₀ or EC₈₀ concentration).
-
Incubate the cells for a specific period to allow for cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the logarithm of the test compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect).
-
For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).
-
Conclusion
The strategic halogenation of the phenylethanolamine scaffold provides a versatile platform for the development of novel adrenergic and serotonergic receptor ligands. While direct experimental data for 2-Amino-2-(3-bromophenyl)ethan-1-ol is limited, established structure-activity relationships suggest it likely possesses significant α-adrenergic agonist activity. In contrast, its para-substituted isomer, 4-bromophenylethanolamine, is predicted to exhibit more pronounced serotonergic effects. The detailed experimental protocols provided in this guide will enable researchers to systematically evaluate these and other halogenated phenylethanolamines, thereby elucidating their precise pharmacological profiles and paving the way for the discovery of new therapeutic agents.
References
- Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.
- Glennon, R. A., Liebowitz, S. M., & Anderson, G. M., 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299.
- Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of medicinal chemistry, 23(7), 738–744.
- Fregly, M. J., Kelleher, D. L., & Williams, C. M. (1979). Adrenergic activity of ortho-, meta-, and para-octopamine. Pharmacology, 18(4), 180–187.
- Nichols, D. E., & Glennon, R. A. (1980). Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms. Life sciences, 27(22), 2097–2102.
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A Comparative Guide to Enantiomeric Excess Determination of 2-Amino-2-(3-bromophenyl)ethan-1-ol by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of drug discovery, development, and quality control. This guide provides a comprehensive comparison of chiral chromatography methods for the enantiomeric excess determination of 2-Amino-2-(3-bromophenyl)ethan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical agents.
The Imperative of Chiral Separation
The differential biological activity of enantiomers necessitates their separation and quantification. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the characterization of individual enantiomers in a drug product. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the gold standard for its high resolution, sensitivity, and reproducibility in determining enantiomeric purity.[1][2]
Comparing Chiral Stationary Phases for Amino Alcohol Separation
The heart of chiral chromatography lies in the Chiral Stationary Phase (CSP). The selection of an appropriate CSP is the most critical step in developing a successful enantioselective method. For amino alcohols like 2-Amino-2-(3-bromophenyl)ethan-1-ol, several classes of CSPs have proven effective.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages for Amino Alcohols | Considerations |
| Polysaccharide-Based (e.g., Amylose or Cellulose derivatives) | Forms "chiral pockets" through derivatized polysaccharide polymers, allowing for enantioselective partitioning via hydrogen bonding, dipole-dipole, and π-π interactions.[3][4] | Broad applicability, high success rate for a wide range of compounds, including amino alcohols. Robust and available in immobilized versions for use with a wider range of solvents.[4] | Method development can be empirical, often requiring screening of different polysaccharide derivatives and mobile phases. |
| Macrocyclic Glycopeptide-Based (e.g., Teicoplanin, Vancomycin) | Offers a complex array of chiral recognition sites, including peptide backbones, carbohydrate moieties, and ionic groups, enabling multiple interaction mechanisms (ionic, hydrogen bonding, inclusion complexation).[5][6] | Particularly effective for polar and ionizable molecules like amino acids and amino alcohols. Can be used in various mobile phase modes (normal phase, reversed-phase, polar organic).[5][6] | The elution order can sometimes be predicted based on the interaction of the D-amino acid core of the selector.[6] |
| Pirkle-Type (Brush-Type) | Based on a chiral molecule (e.g., an amino acid derivative) covalently bonded to a silica support, offering three points of interaction for chiral recognition.[3] | Can provide high selectivity when a suitable match between the analyte and the CSP is found. | Generally has a lower "hit rate" compared to polysaccharide-based CSPs, meaning they are selective for a narrower range of compounds.[3] |
| Ligand Exchange | Involves the formation of diastereomeric metal complexes between a chiral ligand on the stationary phase, a metal ion (e.g., copper(II)) in the mobile phase, and the analyte enantiomers.[3] | Effective for the separation of amino acids and their derivatives.[7] | Requires a specific mobile phase composition containing a metal salt. |
Experimental Workflow for Chiral Method Development
A systematic approach is crucial for efficient chiral method development. The following workflow outlines the key steps from initial screening to a validated method.
Caption: A systematic workflow for chiral HPLC method development.
Comparative Analysis of Screening Conditions for 2-Amino-2-(3-bromophenyl)ethan-1-ol
Based on the chemical structure of 2-Amino-2-(3-bromophenyl)ethan-1-ol (an aromatic amino alcohol), both polysaccharide-based and macrocyclic glycopeptide-based CSPs are strong candidates for successful chiral separation. Below is a comparative table of hypothetical screening conditions and an optimized method.
| Parameter | Condition 1 (Polysaccharide - Normal Phase) | Condition 2 (Macrocyclic Glycopeptide - Polar Ionic) | Optimized Method (Polysaccharide - Normal Phase) |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) | Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) | Methanol with 0.1% Acetic Acid and 0.1% Triethylamine (TEA) | n-Hexane / Ethanol (EtOH) (85:15, v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Expected Outcome | Good initial separation, potential for peak tailing due to the basic amine group. | Possible separation, good peak shape due to the ionic nature of the mobile phase. | Excellent resolution and peak symmetry. The immobilized phase allows for greater solvent flexibility and robustness. |
| Justification | A common starting point for chiral separations. DEA is added to improve the peak shape of basic analytes.[8] | The polar ionic mode is well-suited for ionizable molecules like amino alcohols.[5] | Immobilized polysaccharide columns offer enhanced durability. The combination of Hexane/Ethanol often provides different selectivity compared to IPA. A slightly higher temperature can improve peak shape and reduce analysis time. |
Detailed Protocol: Optimized Chiral HPLC Method
This protocol outlines the steps for determining the enantiomeric excess of 2-Amino-2-(3-bromophenyl)ethan-1-ol using the optimized method described above.
1. Materials and Reagents:
-
Racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol standard
-
Sample containing 2-Amino-2-(3-bromophenyl)ethan-1-ol
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
Diethylamine (DEA), analytical grade
-
Mobile phase filter (0.45 µm)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm (e.g., Chiralpak® IA)
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol (85:15, v/v) with 0.1% DEA. To prepare 1 L, mix 850 mL of n-Hexane, 150 mL of Ethanol, and 1 mL of DEA. Filter and degas.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Prepare a solution of racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a similar concentration as the standard solution.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
6. Calculation of Enantiomeric Excess (% ee):
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method Validation Principles
Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[9][10] The validation of this chiral HPLC method should be performed in accordance with ICH Q2(R2) guidelines and would include the following parameters:[11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer and any impurities. This is demonstrated by achieving baseline resolution between the enantiomeric peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking a sample with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Alternative Methods for Enantiomeric Excess Determination
While chiral chromatography is the predominant technique, other methods can be employed for determining enantiomeric excess.
| Method | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers, allowing for their quantification by integration of the corresponding signals.[1][14] | Rapid analysis time, no physical separation required, low solvent consumption.[1] | Lower sensitivity compared to chromatography, may require derivatization, potential for overlapping signals.[1] |
| Polarimetry | Measures the optical rotation of a solution containing a chiral compound. The magnitude of the rotation is proportional to the concentration of the excess enantiomer.[15] | Historically significant, relatively simple instrumentation. | Requires a pure standard of one enantiomer, susceptible to impurities that are also optically active, concentration-dependent inaccuracies (Horeau effect).[15] |
| Capillary Electrophoresis (CE) | Separates enantiomers based on their differential migration in an electric field within a capillary, often with the aid of a chiral selector added to the buffer.[16] | High separation efficiency, very small sample and reagent consumption. | Lower loading capacity compared to HPLC, can be less robust for routine quality control. |
Conclusion
The determination of enantiomeric excess is a critical analytical task in the development of chiral pharmaceuticals. Chiral HPLC, particularly with polysaccharide-based and macrocyclic glycopeptide-based stationary phases, offers a robust and reliable platform for the separation and quantification of the enantiomers of 2-Amino-2-(3-bromophenyl)ethan-1-ol. A systematic approach to method development, encompassing screening of diverse chiral stationary phases and mobile phases, followed by optimization and validation, is key to establishing a method that is fit for purpose. While alternative techniques such as NMR and CE exist, chiral HPLC remains the benchmark for its unparalleled combination of resolution, sensitivity, and applicability in a regulated environment.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
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HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]
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Chiral HPLC Method Development. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
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Amino alcohol-derived chiral stationary phases - PubMed. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
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HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
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Enantiomeric excess - Wikipedia. Available at: [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. Available at: [Link]
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Amino alcohol-derived chiral stationary phases. - Semantic Scholar. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. Available at: [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. Available at: [Link]
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Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC - NIH. Available at: [Link]
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Determination of enantiomeric excess. Available at: [Link]
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New methods for the enantiomeric excess determination using NMR - the University of Groningen research portal. Available at: [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. Available at: [Link]
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Validation of Chromatographic Methods. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]
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2-amino-2-(3-bromophenyl)ethan-1-ol - C8H10BrNO | CSSB00000690669 - Chemspace. Available at: [Link]
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Chiral separation of amino acids and derivatives by CE | Download Table - ResearchGate. Available at: [Link]
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Chiral HPLC Separations - Phenomenex. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available at: [Link]
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Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data | Request PDF - ResearchGate. Available at: [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]
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Enantiomers and Their Resolution - MDPI. Available at: [Link]
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Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. Available at: [Link]
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Comparative study of chiral resolving agents for 2-Amino-2-(3-bromophenyl)ethan-1-ol
A Comparative Guide to Chiral Resolving Agents for 2-Amino-2-(3-bromophenyl)ethan-1-ol
Authored by: A Senior Application Scientist
Introduction: The Imperative of Enantiomeric Purity
In the landscape of modern drug development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological profiles. The resolution of a racemic mixture, a 50:50 mixture of both enantiomers, into its constituent pure forms is therefore a critical and often mandatory step.[1][2] This guide focuses on the chiral resolution of 2-Amino-2-(3-bromophenyl)ethan-1-ol, a valuable chiral building block used in the synthesis of various pharmaceutical agents.[3]
The most established and industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[1][4] This technique involves reacting the racemic base, in this case, our target amino alcohol, with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by conventional methods like fractional crystallization.[5][6] This guide provides a comparative analysis of three widely used chiral resolving agents—Tartaric Acid, Mandelic Acid, and (1S)-(+)-10-Camphorsulfonic Acid—offering a technical deep-dive into their application for resolving 2-Amino-2-(3-bromophenyl)ethan-1-ol.
Target Molecule: 2-Amino-2-(3-bromophenyl)ethan-1-ol
2-Amino-2-(3-bromophenyl)ethan-1-ol is a β-amino alcohol containing a stereocenter at the carbon atom bonded to both the amino and hydroxyl groups. Its basic amino group provides the necessary "handle" for reaction with acidic resolving agents.
Caption: Structure of the target racemic amino alcohol.
The Mechanism: Diastereomeric Salt Formation
The foundational principle of this resolution method is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair. The reaction of a racemic amine (containing both R- and S-enantiomers) with a single enantiomer of a chiral acid (e.g., the D-enantiomer) results in two distinct diastereomeric salts: (R-amine)-(D-acid) and (S-amine)-(D-acid). These salts exhibit different crystal lattice energies and solvation properties, leading to differential solubility in a given solvent system—the key to their separation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Analysis of Chiral Resolving Agents
The choice of resolving agent is the most critical experimental variable. An ideal agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant solubility difference.[1][4] We will compare three common choices for resolving basic amino alcohols.
Tartaric Acid
A naturally occurring dicarboxylic acid, tartaric acid is one of the most widely used and cost-effective resolving agents.[7][] Available in both D-(-) and L-(+) forms, it provides flexibility in targeting either enantiomer of the racemate. Its two carboxylic acid groups can interact with the basic amine, forming well-defined crystalline salts.
Caption: Structure of L-(+)-Tartaric Acid.
Causality: The two stereocenters and the presence of both carboxyl and hydroxyl groups in tartaric acid allow for strong, three-dimensional hydrogen bonding networks within the crystal lattice of the diastereomeric salt. This rigid, well-defined structure often leads to significant differences in lattice energy between the two diastereomers, which translates into a large solubility differential—a primary reason for its effectiveness.
Mandelic Acid
(R)- or (S)-Mandelic acid is another common choice, particularly for amines.[9][10] As a monofunctional carboxylic acid, it forms simpler 1:1 salts. Its aromatic ring can participate in π-π stacking interactions within the crystal, which can be a key factor in achieving effective chiral discrimination for aromatic amines like our target molecule.
Caption: Structure of (R)-(-)-Mandelic Acid.
Causality: The combination of a carboxyl group for salt formation, a hydroxyl group for hydrogen bonding, and a phenyl group for potential π-stacking provides multiple points of interaction. For a substrate like 2-Amino-2-(3-bromophenyl)ethan-1-ol, the interaction between the phenyl rings of the acid and the amine can create a more ordered and stable crystal lattice for one diastereomer over the other.
(1S)-(+)-10-Camphorsulfonic Acid (CSA)
CSA is a strong acid derived from camphor, making it highly effective at forming salts with weakly basic amines.[4][11] Its bulky, rigid bicyclic structure can induce a very high degree of stereochemical discrimination, often leading to highly efficient resolutions where other acids might fail.[12]
Caption: Structure of (1S)-(+)-10-Camphorsulfonic Acid.
Causality: The steric bulk of the camphor backbone is the dominant feature of CSA. It forces a specific spatial arrangement when it forms a salt, and only one of the amine enantiomers can "fit" comfortably into the resulting crystal lattice. This steric hindrance for the mismatched pair often results in its remaining in solution, leading to a clean separation.
Quantitative Performance Data
| Resolving Agent | Target Molecule | Solvent System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| L-(+)-Tartaric Acid | (±)-2,3-diphenylpiperazine | Methanol | 40% | >98% (for S,S) | [12] |
| (R)-(-)-Mandelic Acid | (±)-1-Phenylethanamine | Ethanol | ~32% | 85% | [9] |
| (1S)-(+)-10-CSA | (±)-2,3-diphenylpiperazine | Dichloromethane | ~45% | 98% (for R,R) | [12] |
Experimental Protocols
The following are generalized, self-validating protocols for chiral resolution. The key to a self-validating system is the iterative process of crystallization and analysis until the optical rotation of the isolated product reaches a constant, maximum value, indicating enantiomeric purity.[5]
Protocol 1: Resolution with L-(+)-Tartaric Acid
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol in 100 mL of methanol with gentle heating.
-
In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents, ~3.5 g) of L-(+)-tartaric acid in 50 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring. The use of 0.5 equivalents is a common strategy to ensure that only the less soluble diastereomeric salt precipitates, leaving the more soluble one in solution.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Cloudiness should appear as the salt begins to precipitate.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation. Seeding with a small crystal from a previous batch can be beneficial if available.
-
-
Isolation:
-
Collect the crystalline precipitate by vacuum filtration, washing the crystals with a small amount of cold methanol.
-
Dry the crystals (the diastereomerically enriched salt).
-
-
Liberation of the Free Amine:
-
Suspend the dried salt in 50 mL of water and add 2M NaOH solution dropwise with stirring until the pH is >11. This deprotonates the amine and breaks the salt.
-
Extract the liberated free amine into an organic solvent like ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amino alcohol.
-
-
Validation:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its specific optical rotation.
-
The mother liquor from step 3 contains the other enantiomer, which can also be recovered and purified if desired.
-
Protocol 2: Resolution with (R)-(-)-Mandelic Acid
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-Amino-2-(3-bromophenyl)ethan-1-ol in 120 mL of ethanol.
-
Add 1.0 equivalent (~7.0 g) of (R)-(-)-mandelic acid to the solution and heat gently until all solids dissolve.
-
-
Crystallization:
-
Allow the solution to stand at room temperature undisturbed for 24 hours.
-
If crystallization is slow, reduce the volume of the solvent or cool to 0-4 °C.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Recrystallization (for purity enhancement):
-
The first crop of crystals may not be enantiomerically pure. To enhance purity, dissolve the collected salt in a minimum amount of hot ethanol and allow it to recrystallize slowly. This step is repeated until the specific optical rotation of the salt is constant.
-
-
Liberation and Validation:
-
Follow steps 4 and 5 from Protocol 1 to liberate the free amine from the purified salt and validate its enantiomeric purity.
-
Protocol 3: Resolution with (1S)-(+)-10-Camphorsulfonic Acid (CSA)
-
Salt Formation:
-
Dissolve 10.0 g of the racemic amino alcohol in 150 mL of a non-polar solvent like dichloromethane or ethyl acetate.
-
Add 1.0 equivalent (~10.7 g) of (1S)-(+)-10-CSA and stir the mixture for several hours at room temperature.[12]
-
-
Crystallization:
-
The diastereomeric salt may precipitate directly. Stirring for an extended period (12-24 hours) can improve the yield and purity of the precipitate.
-
-
Isolation:
-
Filter the solid salt, wash with a small volume of the cold solvent, and dry.
-
-
Liberation and Validation:
-
Follow steps 4 and 5 from Protocol 1 to recover the enantiomerically enriched amine and confirm its purity.
-
Conclusion and Recommendations
The selection of a chiral resolving agent is a multi-faceted decision that balances efficiency, cost, and scalability.
-
Tartaric Acid stands out as an excellent first choice for initial screening due to its low cost, ready availability, and proven track record. Its bifunctional nature often leads to robust, well-formed crystals.
-
Mandelic Acid is a strong candidate when dealing with aromatic amines like the target molecule, where potential π-π interactions can be leveraged to enhance chiral discrimination.
-
(1S)-(+)-10-Camphorsulfonic Acid should be considered when other, weaker acids fail to produce a satisfactory separation. Its steric bulk and strong acidity make it a powerful resolving agent, though it is typically more expensive.
Ultimately, the optimal choice requires empirical screening of various agents and solvent systems.[1] The protocols provided here offer a robust starting point for researchers and drug development professionals to efficiently resolve 2-Amino-2-(3-bromophenyl)ethan-1-ol, paving the way for the synthesis of enantiomerically pure active pharmaceutical ingredients.
References
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A Comparative Guide to Purity Analysis by Quantitative NMR: The Case of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and compare its performance against established chromatographic techniques, supported by clear data and logical workflows. This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and accurate methods for purity assessment.
The Imperative of Purity in Pharmaceutical Development
In the development of active pharmaceutical ingredients (APIs), rigorous purity control is not merely a regulatory hurdle but a fundamental requirement for ensuring the safety and efficacy of the final drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A, that mandate the reporting, identification, and qualification of impurities above specific thresholds.[3][4] An inaccurate purity assessment can lead to incorrect dosage and expose patients to potentially harmful impurities, making the choice of analytical methodology a critical decision in the development lifecycle.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful and compelling alternative to traditional chromatographic techniques for purity and concentration determination.[5][6] Unlike methods such as HPLC or GC, which rely on the response factor of an analyte relative to a standard, ¹H qNMR is a primary ratio method.[7] This is based on a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[8][9]
By co-dissolving a known mass of a sample with a known mass of a highly pure internal standard in an NMR solvent, the purity of the sample can be calculated by comparing the integrals of specific, non-overlapping signals from both compounds. This approach offers a direct measurement traceable to the SI unit of mass, often without the need for a specific reference standard of the analyte itself.[8]
Experimental Design: Purity of this compound
The following section details the causality behind the experimental choices for the qNMR analysis of this compound.
The success of a qNMR experiment hinges on the appropriate selection of the internal standard (IS) and the deuterated solvent.[10][11]
-
Analyte: this compound is a polar organic salt.
-
Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic compounds, including salts. It also has a convenient solvent signal that is less likely to interfere with analyte signals compared to the residual proton signal in D₂O.
-
Internal Standard Choice: Maleic acid is chosen as the internal standard.
-
High Purity: It is available as a certified reference material with a purity of ≥99.5%.
-
Solubility: It is readily soluble in DMSO-d₆.
-
Chemical Stability: It is non-reactive with the analyte.
-
Spectral Simplicity: It produces a sharp singlet for its two vinyl protons at approximately 6.3 ppm, a region that is typically free of signals from the analyte, preventing peak overlap.[12]
-
To ensure the integrity of the quantification, specific NMR acquisition parameters must be carefully optimized.[10][13] Failure to do so can introduce systematic errors and invalidate the results.
| Parameter | Recommended Value | Rationale for Accuracy |
| Pulse Angle | 90° (or accurately calibrated <90°) | Ensures maximum and uniform excitation across the spectrum, leading to a response that is directly proportional to the number of nuclei.[10] |
| Relaxation Delay (D1) | > 5 times the longest T₁ | Prevents signal saturation by allowing all protons (in both analyte and standard) to fully relax back to equilibrium before the next pulse. A short delay will disproportionately reduce the intensity of signals with long T₁ values, creating a systematic error.[14] |
| Acquisition Time (AQ) | Sufficient to allow FID to decay to <1% | Prevents truncation of the Free Induction Decay (FID), which would otherwise cause artifacts and distortions in the processed spectrum, making accurate integration impossible.[10] |
| Number of Scans (NS) | Sufficient for S/N > 250:1 | A high signal-to-noise ratio is critical for precise integration. Low signal intensity leads to higher uncertainty in defining the integral boundaries. |
| Digital Resolution | < 0.25 Hz/point | Ensures that peaks are well-defined by a sufficient number of data points, which is necessary for accurate peak integration.[15] |
Detailed Experimental Protocol
4.1. Materials
-
This compound (Analyte)
-
Maleic Acid (Internal Standard, Certified Purity ≥99.5%)
-
DMSO-d₆ (≥99.8% D)
-
High-quality 5 mm NMR tubes
-
Analytical balance (readable to 0.01 mg)
4.2. Sample Preparation
-
Accurately weigh approximately 15 mg of the analyte into a clean, dry vial. Record the weight (m_analyte).
-
Accurately weigh approximately 5 mg of Maleic Acid into the same vial. Record the weight (m_IS).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
4.3. NMR Data Acquisition (Example on a 500 MHz Spectrometer)
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.
-
Lock and shim the instrument on the DMSO-d₆ signal.
-
Acquire a standard ¹H NMR spectrum to identify the signals for the analyte and the internal standard and ensure there is no peak overlap for the signals chosen for quantification.
-
Analyte: Aromatic protons (7-8 ppm region) or the methine proton (-CH(OH)-) are good candidates.
-
Internal Standard: Vinyl protons of Maleic Acid (~6.3 ppm, singlet).
-
-
Set up the quantitative experiment with the parameters outlined in the table above (e.g., 90° pulse, D1 = 30s).
-
Acquire the data, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio.
4.4. Data Processing and Purity Calculation
-
Process the FID with a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction, paying close attention to the regions around the peaks to be integrated.
-
Integrate the selected non-overlapping signal for the analyte (Integral_analyte) and the signal for the internal standard (Integral_IS).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS
Where:
-
I_analyte, I_IS: Integral values for the analyte and internal standard.
-
N_analyte, N_IS: Number of protons for the integrated signals (e.g., N_IS = 2 for the vinyl protons of maleic acid).
-
m_analyte, m_IS: Mass of the analyte and internal standard.
-
MW_analyte, MW_IS: Molecular weights of the analyte (252.54 g/mol ) and internal standard (116.07 g/mol ).
-
P_IS: Purity of the internal standard (e.g., 99.5% or 0.995).
-
Hypothetical Data and Calculation Table
| Parameter | Value |
| Mass of Analyte (m_analyte) | 15.05 mg |
| Mass of IS (m_IS) | 5.10 mg |
| Purity of IS (P_IS) | 99.8% |
| Analyte Signal (Aromatic, 1H) | Integral (I_analyte) = 1.00 |
| Number of Protons (N_analyte) | 1 |
| IS Signal (Vinyl, 2H) | Integral (I_IS) = 0.35 |
| Number of Protons (N_IS) | 2 |
| MW of Analyte | 252.54 g/mol |
| MW of IS | 116.07 g/mol |
| Calculated Purity | 98.7% |
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical industry, qNMR provides an orthogonal and often more direct measurement.[6][16]
| Feature | qNMR | HPLC-UV | GC-FID |
| Principle | Signal area is proportional to molar concentration. | Measures UV absorbance of analyte passing through a detector. | Measures ions produced when analyte is burned in a flame. |
| Reference Standard | Requires a certified internal standard, but not necessarily of the analyte itself.[8] | Requires a well-characterized reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for quantification. |
| Universality | Nearly universal response for all protons in soluble molecules. Detects non-chromophoric impurities. | Limited to compounds with a UV chromophore. | Limited to volatile and thermally stable compounds. |
| Sample Throughput | Moderate; longer experiment times for high precision. | High; well-suited for automated, high-throughput analysis. | High for automated systems. |
| Destructive? | No, the sample can be fully recovered.[8] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Information Provided | Quantitative and structural information simultaneously. | Quantitative data and retention time. | Quantitative data and retention time. |
| Accuracy | High; can achieve uncertainties <0.1% with proper setup.[17] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Suitability for Analyte | Excellent. The analyte is soluble and has unique proton signals. | Good. The phenyl ring provides a strong chromophore. Method development is required. | Poor. The analyte is a non-volatile salt and would likely decompose upon heating.[18] |
Conclusion
For the purity analysis of this compound, qNMR presents a robust, reliable, and highly accurate analytical method. Its primary advantage lies in its status as a primary ratio method, which provides a direct measurement of purity traceable to a certified internal standard without requiring a specific, highly characterized standard of the analyte itself. This is particularly valuable during early-stage development when such standards may not be available.
While HPLC-UV remains an indispensable tool for routine quality control due to its high throughput and sensitivity, qNMR serves as an essential orthogonal technique. It not only validates chromatographic results but also provides a more complete picture of the sample's purity by detecting non-chromophoric impurities. The non-destructive nature of qNMR further adds to its value, preserving precious material for other analyses. By integrating qNMR into the analytical workflow, researchers and drug development professionals can achieve a higher level of confidence in their purity assessments, ultimately contributing to the development of safer and more effective medicines.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR).
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
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ResolveMass Laboratories Inc. (Video). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
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Acanthus Research. (2022). Quantitative NMR Spectroscopy.
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Mestrelab Research. What is qNMR and why is it important?.
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Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate.
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AMSbiopharma. (2025). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development.
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JEOL Ltd. Let's try doing quantitative NMR.
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Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
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CVI. Purity by Absolute qNMR Instructions.
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Pauli, G. F., et al. (2012). Validation of a Generic Quantitative ¹H NMR Method for Natural Products Analysis. SciSpace.
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European Network of Forensic Science Institutes (ENFSI). (2019). GUIDELINE FOR qNMR ANALYSIS.
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ResearchGate. Purity comparison by NMR and HPLC.
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Echemi. 2-AMINO-1-(3-BROMOPHENYL)ETHANOL HYDROCHLORIDE.
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ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. ACS Publications.
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CymitQuimica. This compound.
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Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications.
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Sigma-Aldrich. High-Performance Quantitative H-1 NMR.
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Reddit. (2021). Purity analysis with qNMR vs IR.
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Agilent. Analysis of amino-alcohols, C3-C5.
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A Comparative Guide to Stability-Indicating Assay Methods for 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
This guide provides a comprehensive, technically detailed framework for developing and comparing stability-indicating assay methods (SIAMs) for the novel pharmaceutical compound 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. It is intended for researchers, analytical scientists, and drug development professionals. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to meet the rigorous standards of regulatory bodies.
Introduction to Stability-Indicating Assays
A stability-indicating assay is a validated analytical procedure that can accurately and precisely quantify the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. The development of a robust SIAM is a critical requirement for regulatory submissions, as it provides essential data on the stability of the drug substance and drug product over time. This guide will detail a proposed High-Performance Liquid Chromatography (HPLC) method and compare it with other relevant techniques.
Proposed Primary Assay: Reversed-Phase HPLC with UV Detection
For a molecule like this compound, which contains a chromophore (the bromophenyl group), a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is a logical and robust starting point. The method's ability to separate compounds based on their hydrophobicity makes it ideal for resolving the parent drug from its potential degradation products, which are likely to have different polarities.
Experimental Protocol: HPLC-UV Method Development
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical column: A C18 stationary phase is recommended (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard: this compound, of known purity.
2. Chromatographic Conditions (Initial):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV spectral analysis).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
3. Rationale for Method Choices:
-
C18 Column: The non-polar C18 stationary phase provides excellent retention for the aromatic bromophenyl group, while allowing for effective separation based on subtle changes in polarity that may occur during degradation.
-
Formic Acid: The addition of a small amount of acid to the mobile phase is crucial for obtaining sharp, symmetrical peaks for the amine-containing analyte by suppressing the ionization of residual silanols on the silica-based column packing.
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated and eluted from the column within a reasonable run time.
Forced Degradation Studies
To validate the stability-indicating nature of the assay, forced degradation (stress testing) must be performed. This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.
1. Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mg/mL of the drug in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the drug in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of the drug in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance maintained at 105 °C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
2. Sample Analysis and Peak Purity:
-
Each stressed sample is diluted to a target concentration and injected into the HPLC system.
-
The chromatograms are examined for the appearance of new peaks corresponding to degradation products.
-
Peak purity analysis using a PDA detector is essential to ensure that the main drug peak is spectrally pure and that no co-eluting degradants are present.
Workflow for SIAM Development and Validation
Caption: Workflow for the development and validation of a stability-indicating assay method.
Comparative Analysis of Alternative Assay Methods
While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages in specific scenarios, such as when dealing with complex degradation pathways or the need for higher sensitivity.
| Feature | HPLC-UV | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity (ultra-high pressure), detection by mass-to-charge ratio. | Separation based on charge-to-size ratio in an electric field. |
| Selectivity | Good, but susceptible to co-elution of compounds with similar chromophores. | Excellent, provides structural information and can resolve co-eluting peaks by mass. | Excellent for charged species, offers a different separation mechanism to HPLC. |
| Sensitivity | Moderate (ng range). | Very high (pg to fg range). | High, but can be limited by small injection volumes. |
| Development Time | Moderate. | Longer, requires optimization of both chromatographic and mass spectrometric parameters. | Moderate to long, requires expertise in buffer selection and capillary conditioning. |
| Cost | Low to moderate instrumentation and running costs. | High instrumentation and maintenance costs. | Moderate instrumentation cost, low solvent consumption. |
| Best For | Routine QC, stability testing, and initial method development. | Identification of unknown degradants, metabolite profiling, and trace-level quantification. | Analysis of chiral compounds (with chiral selectors), and as an orthogonal method for validation. |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in both speed and selectivity. The use of smaller particle size columns in UPLC allows for faster separations and higher resolution. The mass spectrometer provides definitive identification of degradation products by providing mass-to-charge ratio information, which is invaluable for elucidating degradation pathways. This technique would be the preferred alternative if the forced degradation studies show a complex mixture of degradants that are not well-resolved by HPLC-UV.
Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte. Since this compound is a charged species, CE is a viable alternative. Its separation mechanism is fundamentally different from HPLC, making it an excellent orthogonal technique to confirm the results of the primary HPLC method. It is particularly powerful for separating chiral compounds, which could be relevant if stereoisomeric degradation products are formed.
Conclusion
For the development of a stability-indicating assay for this compound, a reversed-phase HPLC method with UV detection is the recommended primary approach due to its robustness, accessibility, and suitability for the analyte's chemical properties. The method's validity must be established through comprehensive forced degradation studies and full validation according to ICH guidelines. For more complex degradation profiles or for the definitive identification of unknown impurities, UPLC-MS/MS should be employed as a powerful complementary technique. Capillary Electrophoresis serves as a valuable orthogonal method to provide an extra layer of confidence in the assay's specificity. The choice of method will ultimately depend on the stage of drug development, the complexity of the degradation profile observed, and the specific requirements of the analytical challenge.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
A Comparative Guide to the Pharmacokinetic Profile of 2-Amino-2-(3-bromophenyl)ethan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to progressing from a promising lead to a viable clinical candidate. The 2-amino-2-phenylethanol scaffold is a well-established pharmacophore present in numerous biologically active agents. The introduction of a bromine atom at the meta-position of the phenyl ring, as seen in 2-Amino-2-(3-bromophenyl)ethan-1-ol, offers a unique starting point for medicinal chemistry campaigns, leveraging the halogen's electronic and steric properties to modulate target engagement and metabolic stability.
This guide provides a comparative analysis of the anticipated pharmacokinetic profiles of derivatives of 2-Amino-2-(3-bromophenyl)ethan-1-ol. While direct comparative experimental data for a series of these specific derivatives is not extensively available in the public domain, this document will synthesize established principles of drug metabolism and pharmacokinetics to predict how structural modifications to this core scaffold are likely to influence their in vivo behavior. We will further provide standardized experimental protocols for researchers to characterize these key pharmacokinetic parameters.
The Core Scaffold: Predicted Pharmacokinetic Profile of 2-Amino-2-(3-bromophenyl)ethan-1-ol
The parent compound, 2-Amino-2-(3-bromophenyl)ethan-1-ol, possesses key functional groups that will dictate its baseline ADME properties.
-
Absorption: The presence of a primary amine and a hydroxyl group imparts a degree of polarity. However, the bromophenyl moiety contributes to its lipophilicity. This balance suggests that the compound is likely to exhibit moderate oral absorption. The primary amine (a weak base) will be protonated in the acidic environment of the stomach, which may limit absorption there, but it should be better absorbed in the more neutral pH of the small intestine.
-
Distribution: The volume of distribution will be influenced by the compound's lipophilicity and plasma protein binding. The bromophenyl group may promote binding to albumin. The overall polarity suggests it may not extensively penetrate the blood-brain barrier without further modification.
-
Metabolism: The primary sites for metabolism are anticipated to be the primary amine and the primary alcohol.
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to mediate N-deamination or oxidation of the alcohol to an aldehyde and then a carboxylic acid. The aromatic ring is also a potential site for hydroxylation, although the presence of the electron-withdrawing bromine atom may deactivate the ring to some extent against oxidative attack.
-
Phase II Metabolism: The primary amine and hydroxyl groups are susceptible to conjugation reactions, such as glucuronidation and sulfation, which would facilitate excretion.
-
-
Excretion: The parent compound and its metabolites are expected to be primarily cleared by the kidneys.
Structural Modifications and Their Predicted Impact on Pharmacokinetics: A Comparative Overview
The true value of a chemical scaffold lies in its derivatization potential. Below, we compare how common modifications to the 2-Amino-2-(3-bromophenyl)ethan-1-ol core are predicted to alter its pharmacokinetic profile.
| Structural Modification | Predicted Impact on Pharmacokinetic Parameters | Rationale |
| N-Alkylation (e.g., methyl, ethyl, isopropyl) | Increased Lipophilicity: May enhance absorption and tissue distribution. Altered Metabolism: Can block N-deamination and shift metabolism towards N-dealkylation or other sites. Steric hindrance from bulky alkyl groups (e.g., t-butyl) can significantly increase metabolic stability. | Alkyl groups increase the nonpolar surface area. N-dealkylation becomes a primary metabolic pathway, and the rate can be influenced by the nature of the alkyl group. |
| Substitution on the Phenyl Ring (e.g., additional halogens, alkyl, alkoxy groups) | Modulated Lipophilicity and Metabolism: Further halogenation can increase lipophilicity but may also block sites of aromatic oxidation. Electron-donating groups (e.g., methoxy) might activate the ring for oxidation, while strongly electron-withdrawing groups (e.g., CF3) can deactivate it. | The electronic nature and position of substituents dictate their influence on CYP-mediated oxidation. Lipophilicity is a key driver of absorption and distribution. |
| Modification of the Hydroxyl Group (e.g., esterification, etherification) | Prodrug Strategy/Altered Clearance: Esterification can create a prodrug that is hydrolyzed in vivo to release the active parent compound, potentially improving oral bioavailability. Etherification will increase lipophilicity and block metabolism at this site. | Esters are often cleaved by plasma and tissue esterases. Ethers are generally more metabolically stable than alcohols. |
| Introduction of a Second Chiral Center | Stereoselective Metabolism: Different diastereomers can exhibit distinct pharmacokinetic profiles due to stereoselective interactions with metabolizing enzymes and transporters. | Enzymes are chiral catalysts and can show preference for one stereoisomer over another, leading to different rates of metabolism and clearance. |
Experimental Protocols for Pharmacokinetic Profiling
To validate these predictions, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance of the derivatives in liver microsomes.
Methodology:
-
Preparation: Human or rat liver microsomes are thawed and diluted in a phosphate buffer.
-
Incubation: The test compound (typically at 1 µM) is added to the microsomal suspension.
-
Reaction Initiation: The metabolic reaction is started by the addition of NADPH (a cofactor for CYP enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) of a lead derivative in a living system.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing:
-
Intravenous (IV) Group: The compound is administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate pharmacokinetic parameters. Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion
The 2-Amino-2-(3-bromophenyl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative pharmacokinetic data for its derivatives are sparse, a rational approach to structural modification, guided by the principles of medicinal chemistry, can lead to compounds with optimized ADME profiles. The strategic introduction of alkyl groups, modification of the phenyl ring substitution, and exploration of prodrug strategies are all viable approaches to enhance metabolic stability and improve oral bioavailability. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these derivatives, enabling researchers to make data-driven decisions in their drug discovery programs.
References
- This guide synthesizes general principles of pharmacokinetics and drug metabolism. While direct references for the specific pharmacokinetic comparison of 2-Amino-2-(3-bromophenyl)
-
Pharmacokinetics of Phenylethanolamine: General pharmacokinetic principles of the parent scaffold are discussed on Wikipedia, providing a baseline for understanding the behavior of its derivatives.
-
Synthesis and Pharmacokinetics of Halogenated Phenylethanolamines: A study on 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols provides insights into how halogenation and N-alkylation can affect pharmacokinetic parameters, noting that halogen atoms can prevent rapid metabolic inactivation.
-
Strategies to Enhance Metabolic Stability: This document outlines various medicinal chemistry strategies to improve the metabolic stability of drug candidates, which are directly applicable to the derivatization of the 2-Amino-2-(3-bromophenyl)ethan-1-ol scaffold.
-
In Silico ADME Profiling: A study on 2-aminothiazol-4(5H)-one derivatives demonstrates the use of computational tools to predict ADME properties, a valuable approach in the early stages of drug design for novel scaffolds.
-
Synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol: Methodologies for the synthesis of the core scaffold and related structures are available, providing a starting point for the creation of derivative libraries for screening.
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies for 2-Amino-2-(3-bromophenyl)ethan-1-ol Derivatives
Abstract: For researchers and drug development professionals engaged in projects involving 2-Amino-2-(3-bromophenyl)ethan-1-ol, the development of specific antibodies is a critical step for creating robust and reliable immunoassays. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against derivatives of this compound. We will delve into the rationale behind experimental design, present detailed protocols for antibody characterization, and offer a template for data analysis and interpretation. This document is intended to serve as a practical, in-depth resource for scientists navigating the complexities of antibody specificity for small molecule targets.
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
2-Amino-2-(3-bromophenyl)ethan-1-ol is a synthetic compound with potential applications in various research and pharmaceutical contexts. As with many small molecules, it is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an antibody response.[1] This process, however, introduces a layer of complexity. The resulting antibodies may recognize not only the target molecule but also structurally similar compounds, a phenomenon known as cross-reactivity.[2][3]
This guide will walk you through the essential steps to characterize the cross-reactivity of polyclonal and monoclonal antibodies raised against derivatives of 2-Amino-2-(3-bromophenyl)ethan-1-ol. We will use a hypothetical set of derivatives to illustrate the process, providing a robust template for your own investigations.
Designing the Immunogen: A Deliberate Strategy
The journey to a specific antibody begins with the design of the immunogen. Since 2-Amino-2-(3-bromophenyl)ethan-1-ol is a hapten, it must be covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] The choice of the linker and the site of conjugation on the hapten are critical decisions that will profoundly influence the specificity of the resulting antibodies.
For our target molecule, several potential conjugation sites exist. We will explore two hypothetical derivatives designed to present different epitopes to the immune system:
-
Derivative A (N-acylated): The primary amine is acylated with a linker containing a terminal carboxylic acid, which is then coupled to the carrier protein. This strategy exposes the bromophenyl and hydroxyl groups.
-
Derivative B (O-ether linked): The hydroxyl group is modified with a linker, presenting the bromophenyl and amino groups to the immune system.
The rationale for testing multiple derivatives is to increase the probability of generating antibodies with the desired specificity.
The Cross-Reactivity Panel: A Test of Selectivity
A comprehensive cross-reactivity panel should include the parent compound and a curated selection of structurally related molecules. This panel will serve as the basis for challenging the specificity of your antibodies.
Table 1: Proposed Cross-Reactivity Panel
| Compound ID | Compound Name | Rationale for Inclusion |
| Target | 2-Amino-2-(3-bromophenyl)ethan-1-ol | The primary target analyte. |
| CR-1 | 2-Amino-2-(4-bromophenyl)ethan-1-ol | Isomer; tests for positional specificity of the bromine. |
| CR-2 | 2-Amino-2-(2-bromophenyl)ethan-1-ol | Isomer; tests for positional specificity of the bromine. |
| CR-3 | 2-Amino-2-phenylethan-1-ol | Parent structure without the bromo-substituent. |
| CR-4 | 2-Amino-2-(3-chlorophenyl)ethan-1-ol | Halogen substitution (Cl for Br). |
| CR-5 | 2-Amino-2-(3-methylphenyl)ethan-1-ol | Substitution with a different electronic group. |
| CR-6 | 1-(3-bromophenyl)ethan-1-ol | Lacks the amino group. |
| CR-7 | N-methyl-2-Amino-2-(3-bromophenyl)ethan-1-ol | Modification of the amino group. |
Experimental Workflow for Cross-Reactivity Assessment
The primary method for assessing cross-reactivity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) .[5][6] This format is highly sensitive and provides quantitative data on the relative affinity of the antibody for different compounds.
The Principle of Competitive ELISA
In a competitive ELISA for a small molecule, a conjugate of the target molecule (or a derivative) is immobilized on the surface of a microplate well. The antibody is pre-incubated with a sample containing the free analyte (our target or a cross-reactant). This mixture is then added to the well. The free analyte in the sample competes with the immobilized conjugate for binding to the limited number of antibody binding sites. The amount of antibody that binds to the plate is inversely proportional to the concentration of free analyte in the sample.
Below is a diagram illustrating the workflow:
Caption: Competitive ELISA workflow for small molecule detection.
Detailed Protocol: Competitive ELISA
Materials:
-
96-well high-binding microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., 0.5% BSA in PBS)
-
Target-BSA conjugate (for coating)
-
Primary antibody (raised against Derivative A or B)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Dilute the Target-BSA conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL, determined by checkerboard titration). Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Standard/Sample Preparation: Prepare a serial dilution of the target compound and each potential cross-reactant in assay buffer. The concentration range should span from well above to well below the expected IC50.
-
Competition: In a separate plate or tubes, mix 50 µL of each standard/sample concentration with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature.
-
Incubation: Wash the coated and blocked plate 3 times. Transfer 100 µL of the antibody/sample mixture to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection: Add 100 µL of substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis and Interpretation
The data from the competitive ELISA will be used to generate inhibition curves for the target analyte and each potential cross-reactant.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_sample - Signal_blank) / (Signal_zero_analyte - Signal_blank))
-
Plot Inhibition Curves: Plot the % Inhibition versus the logarithm of the analyte concentration. Fit the data using a four-parameter logistic (4-PL) curve to determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal.
-
Calculate Percent Cross-Reactivity: % Cross-Reactivity = (IC50_target / IC50_cross-reactant) * 100
Representative Data
The following tables present hypothetical data for antibodies raised against our two derivatives.
Table 2: Cross-Reactivity of Antibody A (raised against N-acylated derivative)
| Compound ID | IC50 (nM) | % Cross-Reactivity |
| Target | 10 | 100% |
| CR-1 | 500 | 2.0% |
| CR-2 | 800 | 1.25% |
| CR-3 | >10,000 | <0.1% |
| CR-4 | >10,000 | <0.1% |
| CR-5 | >10,000 | <0.1% |
| CR-6 | 25 | 40% |
| CR-7 | >10,000 | <0.1% |
Interpretation of Antibody A Data: This antibody shows good specificity for the target compound over its positional isomers and compounds with different substituents on the phenyl ring. However, it exhibits significant cross-reactivity with CR-6, which lacks the amino group. This suggests that the primary epitope recognized by this antibody is the 3-bromophenyl ethan-1-ol moiety, and the N-acyl linker used for immunogen synthesis masks the amino group, making it a less critical part of the epitope.
Table 3: Cross-Reactivity of Antibody B (raised against O-ether linked derivative)
| Compound ID | IC50 (nM) | % Cross-Reactivity |
| Target | 15 | 100% |
| CR-1 | 1,500 | 1.0% |
| CR-2 | 2,000 | 0.75% |
| CR-3 | >10,000 | <0.1% |
| CR-4 | >10,000 | <0.1% |
| CR-5 | >10,000 | <0.1% |
| CR-6 | >10,000 | <0.1% |
| CR-7 | 30 | 50% |
Interpretation of Antibody B Data: Antibody B demonstrates excellent specificity against most of the panel, including CR-6. This indicates that the amino group is a critical part of the epitope for this antibody. However, it shows high cross-reactivity with CR-7, the N-methylated version of the target. This is likely because the O-ether linkage strategy exposed the amino group, and the antibody that was generated can tolerate a small modification at this position.
Comparative Analysis and Selection
The choice of the "better" antibody depends entirely on the intended application.
-
If the goal is to measure the parent compound in a matrix where N-methylated metabolites are not expected, Antibody B would be superior due to its excellent specificity.
-
If the assay needs to distinguish the parent compound from a metabolite lacking the amino group, Antibody B is also the clear choice.
-
If the primary interfering compounds are expected to be positional isomers or have different ring substitutions, both antibodies perform well, but Antibody B shows slightly lower cross-reactivity.
This comparative analysis highlights the importance of a well-designed immunogen strategy and a comprehensive cross-reactivity panel.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. polarismarketresearch.com [polarismarketresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol: A Benchmarking Study of Classical and Biocatalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the efficient and selective construction of chiral amino alcohols is a cornerstone for the creation of novel therapeutics. 2-Amino-2-(3-bromophenyl)ethan-1-ol is a key chiral building block, and the methodologies for its synthesis are critical for downstream applications. This guide provides an in-depth, objective comparison of a classical chemical synthesis approach with a modern, biocatalytic strategy for the preparation of this valuable intermediate. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each method to offer a comprehensive resource for informed decision-making in the laboratory.
Introduction to 2-Amino-2-(3-bromophenyl)ethan-1-ol
2-Amino-2-(3-bromophenyl)ethan-1-ol, a substituted phenylethanolamine, is a structural motif present in a variety of pharmacologically active molecules. The presence of the bromine atom on the phenyl ring provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate in drug discovery. The stereochemistry of the amino and alcohol groups is often crucial for biological activity, necessitating synthetic methods that can afford high enantiopurity.
This guide will benchmark two distinct synthetic pathways:
-
Literature Standard: Reduction of an Azide Precursor. A well-established, multi-step chemical synthesis.
-
New Synthetic Method: Asymmetric Biocatalytic Reductive Amination. A modern, one-pot enzymatic approach.
Method 1: The Classical Approach - Reduction of 2-Azido-1-(3-bromophenyl)ethan-1-ol
This established literature method involves a two-step process starting from 2-azido-1-(3-bromophenyl)ethan-1-ol. The key transformation is the reduction of the azide group to a primary amine.
Causality of Experimental Choices
The choice of a Staudinger-type reduction using triphenylphosphine and water offers a mild and selective method for the conversion of the azide to the amine. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve both the organic substrate and the phosphine reagent, as well as its compatibility with the aqueous conditions required for the hydrolysis of the intermediate phosphazene. The reaction temperature of 50°C is a balance between achieving a reasonable reaction rate and minimizing potential side reactions. The workup procedure involving an acid wash (1M HCl) is designed to protonate the newly formed amine, rendering it water-soluble and allowing for its separation from unreacted triphenylphosphine and the by-product, triphenylphosphine oxide. Subsequent neutralization with a base (1N sodium hydroxide) deprotonates the amine, allowing for its extraction back into an organic solvent.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-ol
-
To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38 g, 13.8 mmol) in THF (40 mL), add water (2.48 ml, 138 mmol) and triphenylphosphine (7.26 g, 27.7 mmol).
-
Stir the mixture for 2 hours at 50°C.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl (2x).
-
Combine the aqueous washes and neutralize with 1N sodium hydroxide.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Azido-1-(3-bromo-phenyl)-ethanol | [1] |
| Reagents | Triphenylphosphine, Water | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Time | 2 hours | [1] |
| Temperature | 50°C | [1] |
| Yield | 85% | [1] |
| Product Form | Yellow oil | [1] |
| Characterization | ¹H NMR (300 MHz, CDCl₃): 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H) | [1] |
Workflow Visualization:
Caption: Workflow for the classical synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol.
Method 2: A Novel Approach - Asymmetric Biocatalytic Reductive Amination
This new synthetic method employs a one-pot, two-enzyme cascade for the asymmetric synthesis of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol from the corresponding α-hydroxy ketone. This approach leverages the high selectivity and mild reaction conditions characteristic of biocatalysis.
Causality of Experimental Choices
The use of a transaminase enzyme is central to this method, as it facilitates the stereoselective introduction of the amine group. The choice of an (R)-selective transaminase dictates the final stereochemistry of the product. An amino acid, such as L-alanine, is often used as the amine donor. To drive the reaction equilibrium towards the product, a second enzyme, lactate dehydrogenase, is employed to remove the pyruvate byproduct. A phosphate buffer is used to maintain the optimal pH for enzyme activity. The reaction is performed at or near room temperature to preserve the stability and activity of the enzymes. The workup is simplified due to the aqueous reaction medium and the specificity of the enzymatic transformation, often requiring a simple extraction to isolate the product.
Experimental Protocol (Hypothetical, based on established biocatalytic methods):
Step 1: Asymmetric Reductive Amination
-
In a temperature-controlled vessel, dissolve 1-(3-bromophenyl)-2-hydroxyethan-1-one (1.0 g, 4.6 mmol) in a phosphate buffer (50 mL, 100 mM, pH 7.5).
-
To this solution, add L-alanine (5 equivalents), pyridoxal 5'-phosphate (PLP) (1 mol%), an (R)-selective ω-transaminase (e.g., 20 mg/mL), and a lactate dehydrogenase (e.g., 5 mg/mL) with its cofactor (NADH or NADPH).
-
Stir the reaction mixture at 30°C for 24-48 hours, monitoring the conversion by HPLC or GC.
-
Upon completion, adjust the pH of the mixture to >10 with 1M NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
Data Summary (Projected, based on similar biocatalytic transformations):
| Parameter | Value | Reference |
| Starting Material | 1-(3-bromophenyl)-2-hydroxyethan-1-one | N/A |
| Biocatalysts | (R)-selective ω-transaminase, Lactate dehydrogenase | [2] |
| Amine Donor | L-Alanine | [2] |
| Solvent | Phosphate Buffer | [2] |
| Reaction Time | 24-48 hours | [2] |
| Temperature | 30°C | [2] |
| Projected Yield | >90% | [2] |
| Projected Purity (ee) | >99% | [2] |
| Product Form | Solid or Oil | N/A |
| Characterization | Chiral HPLC, NMR, Mass Spectrometry | N/A |
Workflow Visualization:
Caption: Workflow for the biocatalytic synthesis of (R)-2-Amino-2-(3-bromophenyl)ethan-1-ol.
Performance Benchmark: A Head-to-Head Comparison
| Feature | Method 1: Azide Reduction | Method 2: Biocatalytic Reductive Amination |
| Stereoselectivity | Racemic (unless a chiral precursor is used) | Highly Enantioselective (>99% ee) |
| Number of Steps | Multiple steps (synthesis of azide precursor) | One-pot from the α-hydroxy ketone |
| Reaction Conditions | Elevated temperature (50°C) | Mild (30°C) |
| Reagents | Stoichiometric triphenylphosphine (phosphine oxide waste) | Catalytic enzymes, biodegradable amine donor |
| Solvents | Organic solvent (THF) | Aqueous buffer |
| Yield | Good (85%) | Potentially higher (>90%) |
| Workup & Purification | Multi-step extraction and separation | Simpler extraction |
| Safety & Environmental | Use of azide precursor (potentially explosive), phosphine waste | Generally safer, greener, and more sustainable |
Conclusion and Future Outlook
This comparative guide highlights the distinct advantages and disadvantages of a classical versus a modern biocatalytic approach for the synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol.
The classical azide reduction method is a robust and well-documented procedure that provides good yields. However, it typically produces a racemic mixture, requires stoichiometric reagents that generate significant waste, and involves the handling of potentially hazardous azide intermediates.
In contrast, the biocatalytic reductive amination presents a compelling alternative. Its key advantages lie in its exceptional enantioselectivity, mild reaction conditions, and environmentally friendly nature. The one-pot procedure from a readily accessible precursor simplifies the synthetic process and reduces waste. While the initial investment in enzyme acquisition and process optimization may be higher, the long-term benefits in terms of efficiency, selectivity, and sustainability are substantial.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific project requirements. For initial proof-of-concept studies where racemic material is sufficient, the classical approach may be adequate. However, for the development of enantiopure drug candidates and for scaling up production in a sustainable manner, the biocatalytic method offers a clear and superior path forward. The continued discovery and engineering of robust transaminases will undoubtedly further expand the utility of this powerful synthetic tool.
References
-
Frontiers in Catalysis. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
This document provides a detailed, safety-first protocol for the proper disposal of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride. As a brominated aromatic amine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide moves beyond simple instruction to explain the critical reasoning behind each step, empowering researchers to manage chemical waste with confidence and scientific integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound and structurally similar compounds are classified as hazardous. The primary risks stem from their potential toxicity and the environmental impact of halogenated organic compounds.
While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, data from analogous brominated aromatic compounds indicate the following potential hazards[1][2][3]:
| Hazard Classification | Description & Rationale | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin[1]. The amine and bromophenyl groups can interfere with biological processes. | Wear standard personal protective equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. |
| Skin/Eye Irritation | Causes skin and serious eye irritation[2][3]. Aromatic amines and hydrochloride salts can be corrosive or irritating to tissues upon contact. | Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[4]. |
| Environmental Hazard | As a halogenated organic compound, it is persistent in the environment and requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts[5]. | Never dispose of this chemical down the drain or in regular trash. Segregate waste properly to ensure it is sent for appropriate treatment. |
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is waste segregation . Due to the bromine atom, this chemical must be treated as a halogenated organic waste [6]. Mixing it with non-halogenated waste streams can complicate and increase the cost of disposal for the entire lab.
Step 1: Segregation and Collection of Unused Product and Contaminated Materials
-
Designate a Waste Container: Obtain a dedicated, properly vetted hazardous waste container for "Halogenated Organic Solids." The container must be made of a compatible material (e.g., HDPE or glass), be in good condition with no leaks, and have a secure, tight-fitting lid[7].
-
Labeling: Immediately affix a "Hazardous Waste" label to the container[7]. Using a permanent marker, clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas[7]. Maintain a running list of contents and their approximate quantities on the label or an attached log sheet.
-
Transferring Waste: Carefully transfer any unused or expired solid chemical into the designated waste container. Similarly, place any materials heavily contaminated with the compound (e.g., weighing paper, contaminated spatulas, disposable gloves) into the same container.
-
Storage: Keep the hazardous waste container closed at all times, except when adding waste[8]. Store it in a designated, secure satellite accumulation area within the lab, away from incompatible materials (e.g., strong oxidizing agents, acids)[9]. Ensure the storage area has secondary containment, such as a spill tray[10].
Step 2: Decontamination of "Empty" Containers
An "empty" chemical container is not truly empty from a regulatory standpoint until it has been properly decontaminated. The residue in a container that held a toxic chemical must be managed as hazardous waste[11]. The U.S. Environmental Protection Agency (EPA) has specific criteria for what constitutes an "RCRA empty" container, which is exempt from regulation[12][13].
-
Initial Removal: Empty as much of the powdered chemical as possible into the halogenated solid waste container described in Step 1.
-
Triple Rinse Protocol:
-
Select a suitable solvent. Given the hydrochloride salt form, deionized water is likely a good first choice for rinsing. If the compound has poor water solubility, a water-miscible organic solvent like acetone or ethanol can be used for the initial rinses, followed by a final water rinse[14].
-
Add the solvent to the container, ensuring it amounts to about 5-10% of the container's volume[8].
-
Secure the lid and swirl/shake the container to dissolve the residue.
-
Crucially, decant the rinse liquid (rinsate) into a designated "Halogenated Organic Liquid Waste" container. This rinsate is now considered hazardous waste and must be disposed of accordingly[7][14].
-
Repeat this rinsing process two more times for a total of three rinses.
-
-
Final Container Disposal: Once triple-rinsed, the container can be prepared for regular disposal.
-
Let the container air dry completely in a fume hood.
-
Obliterate or remove the original chemical label to prevent confusion[8][10].
-
Remove the lid or cap[8].
-
The container may now be disposed of in the regular trash (specifically for broken glass if applicable) or recycled according to your institution's policies[11][15].
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste related to this compound.
Caption: Decision workflow for proper waste stream management.
Emergency Procedures for Spills
In the event of a spill during handling or disposal:
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: If you are trained to do so, don appropriate PPE, including a respirator if the powder is airborne.
-
Containment: Use a spill kit with an absorbent material suitable for chemical powders to gently cover and collect the spilled solid. Avoid raising dust.
-
Disposal: Sweep up the absorbed material and place it into the designated "Halogenated Organic Solid Waste" container[9].
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting both themselves and the environment.
References
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of Illinois Division of Research Safety. Decontaminating Empty Containers.
- University of Illinois Environmental Health & Safety. (2024, August 9). EHS Fact Sheet: Empty Chemical Containers.
- Safety-Kleen. (2025, June 25). The compliance trap of “empty” containers.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet for 2-Amino-5-bromopyrazine.
- University of Wisconsin-Madison Office of Chemical Safety. Hazardous Waste Segregation. Retrieved from University of Wisconsin-Madison website.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 3-Bromophenethylalcohol.
- Advanced ChemBlocks. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride.
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- STC Training. (2023, August 22). EPA to reconsider management of containers that held hazardous waste.
- Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 1-(4-Bromophenyl)ethanol.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet for Ethyl alcohol.
- SynZeal. Safety Data Sheet for Methyl 4-Bromophenylacetate.
- AK Scientific, Inc. Safety Data Sheet for 2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol.
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Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-2-(3-bromophenyl)ethan-1-ol Hydrochloride
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride (CAS No: 1421603-70-4). The focus is on the procedural, step-by-step guidance for personal protective equipment (PPE) selection, use, and disposal to ensure personnel safety and operational integrity.
Hazard Assessment: Understanding the Risks
This compound is a halogenated organic compound whose toxicological properties have not been fully investigated.[1] However, data from structurally similar compounds and available safety data sheets indicate several potential hazards that dictate the required level of personal protection. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]
A summary of the hazards associated with this class of compounds is presented below.
| Hazard Type | Description | Primary PPE Mitigation | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] | Gloves, Lab Coat, Respiratory Protection | [2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] Repeated or prolonged exposure may lead to dermatitis.[5] | Chemical-resistant Gloves, Lab Coat | [2][3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][6] | Chemical Splash Goggles, Face Shield | [2][3][4][6] |
| Respiratory Irritation | May cause respiratory irritation if the solid powder is inhaled.[2][3][4] | Fume Hood, Respirator | [2][3][4] |
Given these hazards, handling this compound requires a diligent and informed approach to PPE. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is consistently mandated.[2][4][6]
Core PPE Requirements for Routine Laboratory Operations
For standard laboratory procedures involving milligram to gram quantities of this compound, the following PPE is mandatory. All operations should, by default, be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[3][6] Therefore, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are required whenever handling the compound, even in solid form, as fine particles can become airborne.[7][8] Goggles must provide a complete seal around the eyes to protect from splashes and dust.[8]
-
Face Shield: A face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities.[9][10]
Skin and Body Protection
This compound is harmful upon skin contact and causes irritation.[2][3] Protective clothing creates a necessary barrier.
-
Gloves: Chemical-resistant gloves are essential.[1]
-
Material Selection: Nitrile gloves are a suitable choice for incidental contact and protection against solid particulates.[7][10] For extended handling or when the compound is in solution, it is critical to consult the glove manufacturer's chemical resistance guide.[10][11] For halogenated organic compounds, heavier-duty gloves like Viton® or Silver Shield® may offer more prolonged protection.[1][11]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[1] Remove and replace gloves immediately if they become contaminated, washing hands thoroughly after removal.
-
-
Laboratory Coat: A knee-length laboratory coat with long, gathered sleeves is required to protect street clothes and skin.[8] Ensure the lab coat is fully buttoned.[8] For tasks with a significant splash risk, a chemically resistant apron can be worn over the lab coat.[10]
-
Full-Body Protection: For large-scale operations or spill cleanup, more comprehensive protection such as Tychem® coveralls may be necessary to provide a full-body barrier against chemical exposure.[9][11]
Respiratory Protection
Inhalation of dust may cause respiratory tract irritation.[2]
-
Primary Engineering Control: The principal method for controlling inhalation hazards is to handle the solid compound exclusively within a properly functioning chemical fume hood.[2]
-
Secondary Respiratory Protection: If engineering controls are insufficient or during a spill response outside of a hood, respiratory protection is required.[7]
Footwear
Closed-toed shoes made of a non-porous material are mandatory in any laboratory setting to protect against spills and falling objects.[7]
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures is critical for minimizing exposure. The following protocols outline the necessary steps for safely handling the compound.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Safe Handling Protocol
This protocol assumes work is being performed in a chemical fume hood.
-
Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary equipment, including a designated waste container, is within reach.
-
PPE Adherence: Don the appropriate PPE as outlined in Section 2 and the workflow diagram above.
-
Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent dust dispersal. Use smooth, deliberate motions to avoid creating airborne dust.
-
Transfers: When transferring the solid or solutions, use a spatula or pipette carefully. Keep containers covered when not in immediate use.
-
Post-Handling: After completing the work, decontaminate any surfaces and equipment.
-
Doffing: Remove PPE in the correct order (see diagram) to avoid contaminating yourself.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][2]
Disposal Plan: Contaminated PPE and Chemical Waste
Proper disposal is a critical final step in the safe handling process.
Disposal of Contaminated PPE
-
Gloves: Disposable gloves should be removed and discarded into a designated hazardous waste container immediately after use or upon contamination. Do not reuse disposable gloves.[1]
-
Lab Coats and Coveralls: Reusable lab coats must be professionally laundered. If grossly contaminated, they must be disposed of as hazardous waste. Disposable coveralls should be placed in a sealed bag and discarded as hazardous waste.
Chemical Waste Disposal
-
Classification: this compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste.[1]
-
Containers: Collect all waste containing this chemical (solid residue, solutions, contaminated materials) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Regulations: Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[12] Do not dispose of this chemical down the drain.[12]
The logical flow for making disposal decisions is outlined below.
Caption: Decision workflow for waste disposal.
By rigorously following these PPE guidelines, operational protocols, and disposal plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Fisher Scientific (2-(4-Bromophenyl)ethanol). (2024). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific (2-(3-Bromophenyl)ethanol). (n.d.). Fisher Scientific.
- (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride - Advanced ChemBlocks. (2026). Advanced ChemBlocks Inc.
- SAFETY DATA SHEET - Thermo Fisher Scientific (1-(4-Bromophenyl)ethanol). (2025). Thermo Fisher Scientific.
- Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Safety Data Sheet - Angene Chemical ((S)-1-(4-Bromophenyl)ethanol). (2021). Angene Chemical.
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). The University of Alabama in Huntsville.
- 2-Amino-1-(2-bromophenyl)ethanol hydrochloride - Advanced ChemBlocks. (n.d.). Advanced ChemBlocks Inc.
- SAFETY DATA SHEET - Fisher Scientific (2-Amino-2-ethyl-1,3-propanediol). (2009). Fisher Scientific.
- SAFETY DATA SHEET - accessdata.fda.gov (Ethanol). (n.d.). U.S.
- Proper Protective Equipment - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
- How to Choose PPE for Chemical Work. (2025).
- Safety Data Sheet - SynZeal (Methyl 4-Bromophenylacet
- This compound - BLDpharm. (n.d.). BLDpharm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
